Product packaging for 3-Bromo-4-formylbenzoic acid(Cat. No.:CAS No. 91760-66-6)

3-Bromo-4-formylbenzoic acid

Cat. No.: B1314700
CAS No.: 91760-66-6
M. Wt: 229.03 g/mol
InChI Key: GBKQIFMNYQGCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-4-formylbenzoic acid is a useful research compound. Its molecular formula is C8H5BrO3 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrO3 B1314700 3-Bromo-4-formylbenzoic acid CAS No. 91760-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKQIFMNYQGCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471060
Record name 3-Bromo-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91760-66-6
Record name 3-Bromo-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-Formylbenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-4-formylbenzoic acid CAS number 91760-66-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-formylbenzoic Acid (CAS 91760-66-6)

Abstract: This technical guide provides a comprehensive overview of this compound, CAS number 91760-66-6, a trifunctional aromatic compound of significant interest to the chemical research and drug development communities. The molecule's unique architecture, featuring a carboxylic acid, an aldehyde, and a bromine substituent on a benzene ring, makes it a versatile building block for complex organic synthesis. This document delves into its physicochemical properties, spectral characteristics, synthesis, reactivity, and key applications, offering field-proven insights for researchers and scientists.

Core Molecular Properties and Specifications

This compound is a solid, typically appearing as a faint beige or brown powder.[1][2][3] Its structure presents three distinct functional groups, which dictate its chemical behavior and utility. The carboxylic acid group imparts polarity and moderate solubility in polar organic solvents, the aldehyde provides a reactive site for condensation and nucleophilic addition, and the bromine atom serves as a key handle for cross-coupling reactions.[2]

Physicochemical Data Summary
PropertyValueSource
CAS Number 91760-66-6[4]
Molecular Formula C₈H₅BrO₃[4]
Molecular Weight ~229.03 g/mol [4][5]
IUPAC Name This compound[4]
Physical Form Solid, powder[1][3]
Predicted Density 1.764 ± 0.06 g/cm³[3]
Predicted pKa 3.39 ± 0.10[3]
Purity (Typical) ≥97%[1]
Storage Conditions Inert atmosphere, room temperature[1][3][6]

a This compound b

Caption: Chemical structure of this compound.

Spectral Data and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data provides a reference for characterization.

Nuclear Magnetic Resonance (¹H NMR)

Proton NMR provides a clear fingerprint of the molecule's aromatic substitution pattern. A spectrum run in DMSO-d₆ shows distinct signals for each of the three aromatic protons and the aldehyde proton.[7]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.26 (1H, d, J = 0.8 Hz), 8.20 (1H, d, J = 1.5 Hz), 8.08-8.04 (1H, m), 7.95 (1H, d, J = 8.0 Hz).[7]

Insight for the Scientist: The downfield shift of the aldehyde proton (δ 10.26) is characteristic. The three distinct aromatic signals (δ 8.20, 8.08-8.04, 7.95) confirm the trisubstituted benzene ring. The specific splitting patterns and coupling constants (J values) are crucial for assigning each proton to its exact position on the ring relative to the electron-withdrawing and donating groups.

Mass Spectrometry (LC-MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition.

  • LCMS Data: m/z 227, 229 [M-H]⁺.[7]

Insight for the Scientist: The presence of two major peaks of approximately equal intensity, separated by two mass units, is the classic isotopic signature of a compound containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes), providing strong evidence for the compound's identity.[7]

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is fundamental to its application as a synthetic intermediate.

Illustrative Synthesis Protocol

A representative synthesis involves the hydrolysis of a precursor under basic conditions.[7]

  • Suspension: Suspend the starting intermediate (1.0 eq.) in water (approx. 2.7 L/mol).[7]

  • Base Addition: Heat the suspension to 40°C. Add solid sodium carbonate (Na₂CO₃, 3.25 eq.) in portions. An anti-foaming agent like ethyl acetate may be used.[7]

  • Hydrolysis: Heat the reaction mixture to 90°C and stir for 90 minutes.[7]

  • Work-up: Cool the mixture to 40°C. Separate the aqueous layer and perform an extraction with a suitable organic solvent like 2-MeTHF.[7]

  • Acidification & Isolation: Wash the combined organic layers with 1 M HCl.[7]

  • Final Product: Evaporate the solvent to yield this compound as a solid.[7]

Caption: Generalized workflow for the synthesis of the title compound.

Reactivity Map

The utility of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid, aldehyde, and C-Br bond can be addressed selectively under different reaction conditions. This allows for a stepwise and controlled construction of more complex molecules.[2]

Caption: Reactivity map illustrating the synthetic transformations possible.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its trifunctional nature makes it an ideal scaffold for building molecular libraries and synthesizing targeted therapeutic agents.

  • Fragment-Based Drug Discovery (FBDD): The compound serves as a versatile fragment that can be elaborated at its three reactive sites to optimize binding to biological targets.

  • Synthesis of Heterocycles: The aldehyde and carboxylic acid functionalities can be used in cyclization reactions to form various heterocyclic ring systems, which are prevalent in many approved drugs.

  • Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, molecules with this type of functionality can be used to create the critical linkers connecting the payload to the targeting moiety.

  • Precursor for Bioactive Molecules: Benzoic acid derivatives are widely studied for a range of biological activities, including antimicrobial and anticancer properties.[2][8] This compound provides a starting point for synthesizing novel analogs with potentially enhanced potency or selectivity. For instance, related halogenated aromatic acids are used as precursors for potent kinase inhibitors.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark).[1][5]

  • Signal Word: Warning.[1][5]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][10][11]

    • H319: Causes serious eye irritation.[1][10][11]

    • H335: May cause respiratory irritation.[1][10][11]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[12]

  • Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place under an inert atmosphere as recommended.[1][3][6]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.

References

3-Bromo-4-formylbenzoic acid molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional aromatic compound of significant interest in synthetic chemistry. We will delve into its core molecular structure, definitive IUPAC nomenclature, and key physicochemical properties. The guide synthesizes spectroscopic data, outlines established synthetic pathways, and explores the compound's reactivity profile. Emphasis is placed on its role as a versatile building block in the development of complex molecules, particularly within the pharmaceutical and materials science sectors. Detailed experimental considerations, safety protocols, and authoritative references are included to support advanced research and application.

Introduction: A Versatile Aromatic Intermediate

This compound is a polysubstituted benzene derivative featuring three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a bromine atom. This unique combination imparts a rich and versatile reactivity, making it a valuable intermediate in organic synthesis. The strategic placement of these groups—an ortho aldehyde and a meta bromine relative to the carboxylic acid—allows for selective and sequential chemical transformations. This guide serves as a technical resource for professionals leveraging this molecule, offering insights into its fundamental characteristics and practical applications, thereby facilitating its effective use in complex synthetic campaigns, particularly in drug discovery and novel material design.

Molecular Structure and Physicochemical Properties

IUPAC Name and Chemical Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group (the highest priority functional group), proceeding toward the formyl group.

For unambiguous identification in databases and literature, the following identifiers are crucial:

IdentifierValueSource
CAS Number 91760-66-9[1]
Molecular Formula C₈H₅BrO₃[1][2]
Molecular Weight 229.03 g/mol
InChI 1S/C8H5BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)[1]
InChIKey GBKQIFMNYQGCEJ-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)Br)C=O[1][3]
Structural Analysis

The molecule's architecture is central to its chemical behavior. The benzene ring is electron-deficient due to the strong electron-withdrawing effects of both the carboxyl (-COOH) and formyl (-CHO) groups. This deactivation influences the ring's susceptibility to electrophilic aromatic substitution. Conversely, the bromine atom, while deactivating, acts as an ortho-, para-director, a factor that becomes relevant if the other functional groups are modified. The steric hindrance and electronic effects of the three adjacent substituents dictate the regioselectivity of subsequent reactions.

molecular_structure cluster_ring C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 center COOH C(=O)OH Br Br CHO C(=O)H C1_pos C1_pos C2_pos C2_pos C3_pos C3_pos C3_pos->Br C4_pos C4_pos C4_pos->CHO C5_pos C5_pos C6_pos C6_pos C6_pos->COOH synthesis_pathway start Substituted Toluene Precursor (e.g., 4-Methyl-3-bromobenzoic acid) step1 Oxidation of Methyl Group (e.g., NBS, light or radical initiator) start->step1 intermediate Bromomethyl Intermediate step1->intermediate step2 Hydrolysis / Oxidation (e.g., Sommelet reaction or other methods) intermediate->step2 product This compound step2->product experimental_workflow setup 1. Suspend Reactant in Methanol catalyst 2. Add H₂SO₄ Catalyst setup->catalyst reflux 3. Heat to Reflux (4-6h) Monitor by TLC catalyst->reflux workup 4. Cool & Evaporate Methanol reflux->workup extract 5. Dissolve in DCM & Wash (H₂O, NaHCO₃, Brine) workup->extract isolate 6. Dry, Filter & Concentrate extract->isolate purify 7. Purify (Chromatography/Recrystallization) isolate->purify product Methyl 3-bromo-4-formylbenzoate purify->product

References

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-formylbenzoic Acid from 3-bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Bromo-4-formylbenzoic acid is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of complex pharmaceutical agents and fine chemicals.[1] Its preparation from the readily available 3-bromo-4-methylbenzoic acid presents a common yet nuanced challenge in organic synthesis: the selective oxidation of a benzylic methyl group to an aldehyde without affecting the carboxylic acid moiety or the aromatic ring. This guide provides an in-depth examination of a robust and widely employed two-step synthetic strategy involving benzylic bromination followed by hydrolysis. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical aspects of process safety, reaction monitoring, and product validation.

Part 1: Theoretical Framework and Mechanistic Rationale

The conversion of 3-bromo-4-methylbenzoic acid to this compound is not a trivial single-step oxidation. Aggressive oxidizing agents, such as potassium permanganate (KMnO₄), would indiscriminately oxidize the benzylic methyl group directly to a carboxylic acid, yielding 3-bromo-terephthalic acid.[2][3] Therefore, a more controlled, multi-step approach is necessary to isolate the desired aldehyde. The most reliable method proceeds via a benzylic halogenation intermediate.

The Unique Reactivity of the Benzylic Position

The key to this synthesis lies in exploiting the heightened reactivity of the C-H bonds on the carbon atom adjacent to the benzene ring (the "benzylic" position). The stability of the intermediate formed upon homolytic C-H bond cleavage is the determining factor. A benzylic radical is significantly stabilized through resonance, with the unpaired electron delocalizing into the π-system of the aromatic ring.[4][5] This resonance stabilization lowers the bond dissociation energy of benzylic C-H bonds, making them susceptible to selective cleavage by radical species under conditions where other alkyl C-H bonds remain inert.[2][3]

Step 1: Free-Radical Benzylic Bromination

The first stage of the synthesis involves the selective bromination of the benzylic methyl group. This is a classic free-radical chain reaction, typically initiated by light or heat. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4]

Mechanism:

  • Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating to generate initial radical species.

  • Propagation (Cycle):

    • A bromine radical (Br•), present in low concentration, abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-4-methylbenzoic acid. This forms a resonance-stabilized benzylic radical and HBr.

    • The HBr reacts with NBS to generate a molecule of bromine (Br₂).

    • The benzylic radical then reacts with Br₂ to form the benzylic bromide product and a new bromine radical, which continues the chain.

The use of NBS is critical as it maintains a very low, steady-state concentration of Br₂, which favors the desired radical substitution pathway over potential electrophilic aromatic bromination.[4] This process typically leads to the formation of a geminal dibromide, 3-bromo-4-(dibromomethyl)benzoic acid, as the benzylic C-H bonds of the intermediate monobromide are also reactive.[6]

Step 2: Hydrolysis of the Gem-Dibromide to an Aldehyde

The 3-bromo-4-(dibromomethyl)benzoic acid intermediate is then converted to the final aldehyde product through hydrolysis. This reaction replaces the two bromine atoms on the benzylic carbon with a single oxygen atom. The mechanism can be viewed as a sequence of nucleophilic substitution reactions. Water acts as the nucleophile, leading to an unstable geminal diol which readily eliminates a molecule of water to form the stable carbonyl group of the aldehyde. This hydrolysis is often facilitated by reagents such as silver nitrate or aqueous carbonate solutions, which can assist in abstracting the bromide ions.[1][6]

Part 2: Experimental Synthesis and Process Control

This section details a laboratory-scale procedure for the synthesis, integrating practical insights and safety protocols.

Materials and Reagents

Quantitative data for the required reagents are summarized below.

ReagentCAS No.FormulaMol. Weight ( g/mol )Role
3-Bromo-4-methylbenzoic acid7697-26-9C₈H₇BrO₂215.04Starting Material
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating Agent
AIBN78-67-1C₈H₁₂N₄164.21Radical Initiator
Carbon Tetrachloride (CCl₄)56-23-5CCl₄153.82Solvent
Silver Nitrate (AgNO₃)7761-88-8AgNO₃169.87Hydrolysis Catalyst
Ethanol (EtOH)64-17-5C₂H₅OH46.07Solvent
Sodium Carbonate (Na₂CO₃)497-19-8Na₂CO₃105.99Base (Work-up)
Safety and Hazard Analysis

Strict adherence to safety protocols is mandatory. This synthesis involves hazardous materials that require careful handling in a well-ventilated fume hood.

SubstanceHazard CodesKey Hazards & Precautions
3-Bromo-4-methylbenzoic acidH301, H315, H319Toxic if swallowed; Causes skin and serious eye irritation.[7][8] Wear gloves and safety glasses.
N-Bromosuccinimide (NBS)H314Causes severe skin burns and eye damage. Lachrymator. Handle with extreme care.
AIBNH242, H302, H312, H332Heating may cause a fire. Harmful if swallowed, in contact with skin, or if inhaled. Thermally unstable.
Carbon TetrachlorideH301, H311, H331, H351, H372, H411Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Causes damage to organs (liver, kidneys). Toxic to aquatic life. Note: Due to its toxicity, less hazardous solvents like acetonitrile or chlorobenzene are often substituted where possible.
Silver NitrateH272, H314, H410May intensify fire (oxidizer). Causes severe skin burns and eye damage. Very toxic to aquatic life. Stains skin black.
This compoundH315, H319, H335Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
Visualized Synthetic Pathway and Workflow

The overall process can be visualized as a two-step sequence leading to the final product.

G cluster_0 Overall Reaction A 3-Bromo-4-methylbenzoic acid B 3-Bromo-4-(dibromomethyl)benzoic acid A->B  Step 1: Bromination  NBS, AIBN, CCl₄, Reflux C This compound B->C  Step 2: Hydrolysis  AgNO₃, aq. Ethanol, Heat

Caption: Overall two-step synthesis pathway.

The following workflow diagram outlines the practical laboratory steps from start to finish.

G start Start step1 Step 1: Benzylic Bromination - Combine 3-bromo-4-methylbenzoic acid,  NBS, and AIBN in CCl₄. - Reflux for 2-4 hours. start->step1 step2 Reaction Monitoring (TLC/LCMS) - Check for consumption of starting material. step1->step2 step3 Work-up 1 - Cool reaction mixture. - Filter to remove succinimide. - Evaporate solvent (crude dibromide). step2->step3 step4 Step 2: Hydrolysis - Dissolve crude product in ethanol. - Add aqueous silver nitrate solution. - Heat at 50-60 °C for 1 hour. step3->step4 step5 Work-up 2 - Cool and filter to remove AgBr. - Evaporate solvent. step4->step5 step6 Purification - Acidify with HCl. - Extract with an organic solvent (e.g., 2-MeTHF). - Wash, dry, and evaporate solvent. step5->step6 step7 Characterization - Obtain NMR, IR, and MS data. - Determine melting point. step6->step7 end End Product step7->end

Caption: Experimental workflow from starting material to final product.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[6]

Step 1: Synthesis of 3-bromo-4-(dibromomethyl)benzoic acid (Crude)

  • To a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methylbenzoic acid (e.g., 21.5 g, 0.1 mol).

  • Add carbon tetrachloride (250 mL), N-Bromosuccinimide (NBS) (40.9 g, 0.23 mol, 2.3 eq.), and AIBN (0.33 g, 2 mmol, 0.02 eq.).

  • Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction is often initiated with a heat lamp if necessary.

  • Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the starting material's methyl signal.

  • Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate.

  • Filter the mixture and wash the solid cake with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 3-bromo-4-(dibromomethyl)benzoic acid as an oil or solid, which is typically used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Transfer the crude 3-bromo-4-(dibromomethyl)benzoic acid to a suitable flask.

  • Dissolve the crude material in ethanol (150 mL).

  • In a separate beaker, prepare a solution of silver nitrate (AgNO₃) (37.4 g, 0.22 mol, 2.2 eq.) in water (50 mL).

  • Heat the ethanol solution to 50-55 °C and add the aqueous silver nitrate solution dropwise over 20-30 minutes. A precipitate of silver bromide (AgBr) will form.

  • Stir the reaction mixture at this temperature for 1 hour.

  • After cooling to room temperature, filter off the precipitated AgBr and wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • The remaining aqueous residue is then acidified. Add ethyl acetate or 2-MeTHF (200 mL), followed by the slow addition of 1 M HCl until the aqueous phase is acidic (pH ~1).[1]

  • Separate the organic layer, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white to off-white solid.[1]

Part 3: Product Characterization and Validation

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

TechniqueExpected Result for this compound
¹H NMR (DMSO-d₆)δ ~13.7 (s, 1H, -COOH), δ ~10.2 (s, 1H, -CHO), δ ~8.3-7.9 (m, 3H, Ar-H). The disappearance of the benzylic proton signals from the intermediate and the appearance of the characteristic aldehyde proton signal are key indicators.
¹³C NMR (DMSO-d₆)δ ~192 (-CHO), δ ~166 (-COOH), and signals in the aromatic region (δ ~125-140).
IR Spectroscopy (KBr)Strong C=O stretching bands around 1700 cm⁻¹ (for both acid and aldehyde), and C-H stretching for the aldehyde proton around 2850 and 2750 cm⁻¹.[10]
Mass Spec. (LCMS)m/z for [M-H]⁻: 227, 229, showing the characteristic isotopic pattern for a single bromine atom.[1]
Melting Point Literature values can be used for comparison.

Conclusion

The synthesis of this compound from its corresponding methyl precursor is a prime example of strategic, selective synthesis. By leveraging the inherent reactivity of the benzylic position, a two-step radical bromination and subsequent hydrolysis provides a reliable and scalable route to this important intermediate. Careful control of reaction conditions, particularly the use of NBS to manage bromine concentration, is paramount to success. This guide provides the theoretical foundation and a validated experimental framework for researchers to confidently and safely perform this valuable transformation.

References

A Technical Guide to the Solubility and Stability of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile: 3-Bromo-4-formylbenzoic Acid

This compound (MFCD23135693) is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a bromo substituent on a benzene ring.[1][2] Its unique arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The interplay between the electron-withdrawing aldehyde and carboxylic acid groups, and the halogen substituent, dictates its reactivity, physicochemical properties, and ultimately, its utility in the synthesis of complex target molecules.

Chemical Structure and Key Properties:

  • Molecular Formula: C₈H₅BrO₃[3]

  • Molecular Weight: 229.03 g/mol [3]

  • Appearance: Typically a white to brown solid or powder.[2][3]

  • CAS Number: 91760-66-6[1][3]

The molecule's properties are largely governed by its functional groups:

  • Carboxylic Acid (-COOH): An acidic group that readily deprotonates, significantly influencing aqueous solubility in a pH-dependent manner.

  • Aldehyde (-CHO): A reactive group susceptible to oxidation and nucleophilic attack, a key factor in its chemical stability.

  • Bromo (-Br) group: A halogen substituent that increases the molecule's lipophilicity and modulates the electronic properties of the aromatic ring.

Understanding these foundational characteristics is critical for designing robust experimental protocols, interpreting solubility data, and ensuring the long-term stability of the compound and its derivatives.

PropertyValue / DescriptionSource
IUPAC Name This compound[1]
CAS Number 91760-66-6[1][3][4][5][6]
Molecular Formula C₈H₅BrO₃[3]
Molecular Weight 229.03[3]
Physical Form Solid[3]
InChI Key GBKQIFMNYQGCEJ-UHFFFAOYSA-N[1][3]

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that impacts everything from reaction kinetics to bioavailability.[7] The solubility of this compound is a function of its molecular structure and the nature of the solvent.

Theoretical Solubility Behavior: The presence of the polar carboxylic acid group suggests potential for hydrogen bonding and solubility in polar solvents like water and alcohols.[8] However, the hydrophobic benzene ring and the bromo substituent counteract this, reducing its affinity for aqueous media. The aldehyde group contributes moderately to polarity. Consequently, its solubility is expected to be limited in non-polar solvents and highly dependent on pH in aqueous solutions. At higher pH, the carboxylic acid deprotonates to the more soluble carboxylate salt, increasing aqueous solubility.

Expected Solubility:

  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol.

  • Moderate Solubility: Ethanol, Acetone, Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF).[2]

  • Low/Poor Solubility: Water (at acidic/neutral pH), Hexanes, Toluene.

Section 3: Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[7][11][12]

Protocol: Shake-Flask Method for Solubility Determination

This protocol is designed to measure the equilibrium solubility of this compound in a chosen solvent system.

Objective: To determine the saturation concentration of the compound at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., pH 7.4 phosphate-buffered saline, DMSO)

  • Analytical balance

  • Glass vials or tubes with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solution: Weigh an excess amount of this compound into a glass vial. The goal is to add more solid than will dissolve to ensure equilibrium with the solid phase.[12] A 5-fold excess over the estimated solubility is a good starting point.[11]

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C) to the vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker. Agitate the samples at a constant speed (e.g., 850 rpm) for a sufficient duration to reach equilibrium.[13] A minimum of 24 hours is recommended for thermodynamic solubility, with samples potentially taken at multiple time points (e.g., 4h and 24h) to confirm equilibrium has been reached.[7][11]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure a clear supernatant, either centrifuge the samples at high speed or filter the solution through a chemically compatible syringe filter (e.g., PTFE or PVDF).[7][13] This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[7][13] A calibration curve must be prepared using standards of known concentrations to accurately quantify the compound's concentration in the saturated solution.[13]

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G A Weigh excess compound into vial B Add precise volume of solvent A->B Step 1-2 C Seal and equilibrate (e.g., 24h shaking at 25°C) B->C Step 3 D Separate solid/liquid (Centrifuge or Filter) C->D Step 4 E Dilute clear supernatant D->E Step 5 F Quantify concentration (e.g., HPLC, LC-MS) E->F Step 6 G Calculate Solubility (mg/mL or µM) F->G Step 7

Caption: Workflow for determining thermodynamic solubility.

Section 4: Chemical Stability and Degradation

The chemical stability of a molecule is paramount for ensuring its purity, potency, and safety during storage and use.[14] this compound possesses two key functional groups that are susceptible to degradation: the aldehyde and the carboxylic acid. Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[15][16]

Potential Degradation Pathways:

  • Oxidation: The aldehyde group is highly susceptible to oxidation, which would convert it to a second carboxylic acid group, forming 3-bromo-1,4-benzenedicarboxylic acid . This is often the most probable degradation pathway, especially in the presence of oxidizing agents or even atmospheric oxygen over time.

  • Reduction: The aldehyde can be reduced to a primary alcohol, yielding 3-bromo-4-(hydroxymethyl)benzoic acid . This can occur in the presence of reducing agents.

  • Hydrolysis: While the core structure is stable against hydrolysis, this condition is still tested in forced degradation studies to ensure no unexpected reactivity.[14]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation. The ICH Q1B guideline recommends exposure to a combination of UV and visible light to assess photostability.[14][17]

  • Thermal Degradation: The compound may degrade at elevated temperatures. Thermal stress testing helps determine appropriate storage and shipping conditions.[3][17]

G COMPOUND This compound OX 3-Bromo-1,4-benzenedicarboxylic acid COMPOUND->OX Oxidation (H₂O₂) RED 3-Bromo-4-(hydroxymethyl)benzoic acid COMPOUND->RED Reduction (e.g., NaBH₄) OTHER Other Degradants COMPOUND->OTHER Photolysis (Light) Thermal (Heat)

Caption: Major degradation routes for the compound.

Section 5: Experimental Assessment of Stability

A forced degradation or stress testing study is performed to evaluate the intrinsic stability of the compound under harsh conditions.[14] The goal is to achieve 5-20% degradation, which is sufficient to identify and quantify degradation products without completely destroying the sample.[15][17][18]

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents

  • pH meter

  • Photostability chamber, temperature-controlled oven

  • HPLC or UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Methodology:

A stock solution of the compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions in parallel.[17] A control sample, protected from stress, is stored under normal conditions for comparison.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at an elevated temperature (e.g., 60°C) for a set period (e.g., up to 7 days).[17]

    • Periodically withdraw samples, neutralize with an equivalent amount of base, dilute, and analyze.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep at room temperature or slightly elevated temperature.

    • Periodically withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature and protected from light.

    • Periodically withdraw samples, dilute, and analyze.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 80°C).[17]

    • Also, subject the stock solution to the same thermal stress.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples.

Analytical Monitoring:

  • An HPLC method capable of separating the parent compound from all degradation products must be used. This is known as a "stability-indicating method."[16]

  • A PDA detector is used to assess peak purity, while an MS detector is used to help identify the structures of the degradation products.[16]

Section 6: Recommended Handling and Storage

Based on the physicochemical properties and likely stability profile, the following recommendations are provided for handling and storage:

  • Storage Temperature: Store in a cool, dry place at room temperature, protected from heat sources.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation of the aldehyde group.[3]

  • Light: Keep containers tightly sealed and protected from light to prevent photolytic degradation.

  • Safety: The compound is classified as a skin, eye, and respiratory irritant.[1][19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1]

By adhering to these guidelines and employing the robust analytical protocols outlined, researchers can ensure the integrity of this compound in their development workflows, leading to more reliable and reproducible scientific outcomes.

References

A Technical Guide to High-Purity 3-Bromo-4-formylbenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of high-purity 3-Bromo-4-formylbenzoic acid (CAS No. 91760-66-6), a critical starting material and key intermediate in modern pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's significance, outlines quality benchmarks, details commercial sourcing, and provides actionable protocols for its evaluation and use.

The Strategic Importance of this compound in Drug Discovery

This compound is a bifunctional aromatic compound possessing a carboxylic acid, an aldehyde, and a bromine atom. This unique arrangement of reactive groups makes it a versatile building block, particularly in the synthesis of complex heterocyclic scaffolds. Its most prominent application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2][3] PARP inhibitors are crucial in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][3]

The structural integrity of the final active pharmaceutical ingredient (API) is directly contingent on the purity of its starting materials. For a compound like this compound, impurities can lead to unwanted side reactions, the formation of difficult-to-remove related substances, and ultimately, a compromise in the efficacy and safety of the final drug product. Therefore, sourcing and verifying high-purity material is a non-negotiable first step in any synthetic campaign.

Commercial Suppliers and Purity Specifications

A number of reputable chemical suppliers provide this compound for research and commercial applications. The typical purity offered is ≥97%, with higher purity grades available upon request for cGMP (current Good Manufacturing Practice) applications.

SupplierCAS NumberMolecular FormulaMolecular WeightAdvertised PurityPhysical Form
Sigma-Aldrich 91760-66-6C8H5BrO3229.03 g/mol 97%Solid
BLD Pharm 91760-66-6C8H5BrO3229.03 g/mol ≥98% (by HPLC)Solid
Chemrio 91760-66-6C8H5BrO3229.03 g/mol Not specifiedSolid
Apollo Scientific Ltd. 91760-66-6C8H5BrO3229.03 g/mol 97%Solid

It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. This document provides critical data beyond a simple purity percentage, including results from various analytical techniques and limits for specific impurities.

Quality Control and Analytical Verification

As a Senior Application Scientist, I cannot overstate the importance of independently verifying the quality of critical starting materials. The supplier's CoA is a starting point, but in-house verification provides an essential layer of quality assurance. The quality of pharmaceutical intermediates is paramount as it directly influences the critical quality attributes (CQAs) of the final API.[4]

Key Analytical Techniques for Purity Determination

A multi-pronged analytical approach is necessary to fully characterize this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A well-developed HPLC method can separate the main component from related substances and degradation products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can also be used for quantitative purity assessment (qNMR) against a certified internal standard.[6]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound and helps in the identification of unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the functional groups present in the molecule.

The following diagram illustrates a typical quality control workflow for an incoming batch of this compound.

QC_Workflow Figure 1: Quality Control Workflow for this compound cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Decision cluster_3 Disposition Incoming_Material Incoming Material Receipt Documentation_Review CoA and MSDS Review Incoming_Material->Documentation_Review Visual_Inspection Visual Inspection (Color, Form) Documentation_Review->Visual_Inspection Sampling Representative Sampling Visual_Inspection->Sampling HPLC_Purity HPLC Purity & Impurity Profile Sampling->HPLC_Purity NMR_Identity ¹H NMR for Identity Confirmation Sampling->NMR_Identity LCMS_Confirmation LC-MS for MW Confirmation Sampling->LCMS_Confirmation FTIR_Functional_groups FTIR_Functional_groups Sampling->FTIR_Functional_groups Data_Review Review of All Analytical Data HPLC_Purity->Data_Review NMR_Identity->Data_Review LCMS_Confirmation->Data_Review FTIR_Functional_Groups FTIR for Functional Group Analysis FTIR_Functional_Groups->Data_Review Decision_Node Meets Specification? Data_Review->Decision_Node Release Release for Use in Synthesis Decision_Node->Release Yes Quarantine Quarantine & Supplier Communication Decision_Node->Quarantine No

Caption: Quality Control Workflow for this compound

Example Experimental Protocol: HPLC Purity Determination

This protocol is a starting point and should be optimized and validated for your specific instrumentation and requirements.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with 95% A / 5% B

    • Linear gradient to 5% A / 95% B over 15 minutes

    • Hold at 95% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Application in Synthesis: A Case Study in PARP Inhibitor Scaffolding

The true value of high-purity this compound is demonstrated in its synthetic utility. A common synthetic route towards PARP inhibitors involves the reaction of the aldehyde group, followed by modification or coupling at the carboxylic acid and bromine positions.

The diagram below illustrates a generalized synthetic pathway where this compound is a key starting material for a hypothetical PARP inhibitor core.

Synthetic_Pathway Figure 2: Generalized Synthetic Pathway Utilizing this compound Start This compound Step1_Reagent Amine (R1-NH2) Reductive Amination Start->Step1_Reagent Intermediate1 Intermediate A (Amine incorporated) Step1_Reagent->Intermediate1 Step2_Reagent Amide Coupling Reagent Amine (R2-NH2) Intermediate1->Step2_Reagent Intermediate2 Intermediate B (Amide formed) Step2_Reagent->Intermediate2 Step3_Reagent Boronic Acid (R3-B(OH)2) Suzuki Coupling Catalyst Intermediate2->Step3_Reagent Final_Product Final PARP Inhibitor Core Step3_Reagent->Final_Product

Caption: Generalized Synthetic Pathway

Causality in the Synthesis:

  • Step 1 (Reductive Amination): The aldehyde group is selectively targeted to introduce a nitrogen-containing substituent (R1). The purity of the starting material is critical here to avoid the formation of imine impurities.

  • Step 2 (Amide Coupling): The carboxylic acid is activated and coupled with a second amine (R2-NH2) to form a key amide bond present in many PARP inhibitors. Any acidic or basic impurities in the starting material can interfere with this coupling reaction.

  • Step 3 (Suzuki Coupling): The bromine atom serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction to introduce a third substituent (R3), often a complex aromatic or heteroaromatic group. Residual impurities from the starting material can potentially poison the catalyst, leading to incomplete reactions and low yields.

Conclusion

This compound is a high-value intermediate for pharmaceutical research, particularly in the synthesis of targeted cancer therapies like PARP inhibitors. The success of these complex synthetic endeavors is fundamentally linked to the purity of this starting material. Researchers and drug development professionals must not only source from reputable suppliers but also implement a robust in-house quality control program to verify the identity, purity, and impurity profile of each batch. By adhering to these principles of scientific integrity and analytical rigor, the path from starting material to life-saving medicine is made more efficient, reliable, and safe.

References

An In-depth Technical Guide on the Safe Handling of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-formylbenzoic acid is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its trifunctional nature—possessing a carboxylic acid, an aldehyde, and a bromo-substituted aromatic ring—makes it a versatile intermediate. However, the same reactivity that imparts its synthetic utility also necessitates a rigorous and well-informed approach to its handling and safety. This guide provides a comprehensive, technically-grounded framework for the safe use of this compound in a research and development setting.

PART 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The primary hazards, as identified in safety data sheets (SDS), are summarized below.[1][2]

Key Hazard Statements:
  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [2]

These classifications from the Globally Harmonized System (GHS) indicate that the compound can cause reversible inflammatory effects on the skin and eyes upon contact, and irritation to the respiratory tract if inhaled.

Physicochemical Properties and Associated Risks
PropertyValueImplication for Safe Handling
Molecular Formula C8H5BrO3[3]-
Molecular Weight 229.03 g/mol [4]Essential for accurate reagent calculations.
Physical State Solid, Off-white to yellow powder[1]The fine particulate nature increases the risk of aerosolization and inhalation.
Melting Point 209 - 210 °C[1]Indicates good thermal stability under normal laboratory conditions.
Solubility No data available for water solubility. Soluble in some organic solvents.Incompatible solvents could lead to uncontrolled reactions. The lack of water solubility has implications for environmental disposal.
Incompatible Materials Strong oxidizing agents[1]Co-storage or mixing with strong oxidizers can lead to vigorous, potentially hazardous reactions.

PART 2: A Multi-layered Approach to Safe Handling

A robust safety protocol relies on a hierarchy of controls, prioritizing the most effective measures to mitigate risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative Primary Containment PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Procedural Safeguards

Caption: A multi-layered safety approach for handling this compound.

Engineering Controls: The First Line of Defense

All procedures involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of airborne particles and to protect the user from potential splashes.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, concise, and readily accessible SOPs are essential for ensuring consistent and safe practices.

Key SOP Components:

  • Procurement and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][5]

  • Labeling: All containers must be clearly labeled with the chemical name, CAS number (91760-66-6), and appropriate GHS pictograms and hazard statements.[3]

  • Waste Disposal: Dispose of all waste materials, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container for collection by trained personnel.[1]

Personal Protective Equipment (PPE): The Essential Barrier

The correct use of PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[1]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

PPE_Workflow Start Entry to Lab Don_PPE Don Lab Coat Wear Safety Goggles Put on Gloves Start->Don_PPE Prepare Handle_Chemical Perform Experiment in Fume Hood Don_PPE->Handle_Chemical Work Doff_PPE Remove Gloves Remove Goggles Remove Lab Coat Handle_Chemical->Doff_PPE Decontaminate Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Exit Exit Lab Wash_Hands->Exit

Caption: Recommended workflow for donning and doffing Personal Protective Equipment.

PART 3: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteAction
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1] Remove contaminated clothing and wash it before reuse.[5]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor/physician.[5]
Ingestion Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1]
Spill Response
  • Minor Spill: For small spills, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

  • Major Spill: Evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so. Keep people away from and upwind of the spill.[1] Contact your institution's environmental health and safety department.

PART 4: Synthetic Protocol Considerations

The reactivity of this compound informs its use in chemical synthesis. The aldehyde group is susceptible to oxidation and reduction, while the carboxylic acid can undergo esterification and amidation. The bromine atom on the aromatic ring can participate in various cross-coupling reactions. When planning syntheses, it is crucial to consider the compatibility of reagents and solvents to avoid unintended and potentially hazardous side reactions.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. A comprehensive understanding of its hazard profile, coupled with the diligent implementation of a multi-layered safety approach, is paramount for its safe and effective use in the laboratory. By adhering to the principles of engineering controls, administrative protocols, and the correct use of personal protective equipment, researchers can mitigate the risks associated with this compound and maintain a safe and productive research environment.

References

The Versatile Synthon: An In-depth Technical Guide to the Applications of 3-Bromo-4-formylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-4-formylbenzoic acid, a trifunctional aromatic compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the reactivity and synthetic utility of this compound, with a particular focus on its application in the construction of complex heterocyclic scaffolds and as a key intermediate in palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, experimental protocols, and a survey of its role in the synthesis of medicinally relevant molecules are presented to empower researchers and drug development professionals in leveraging this powerful synthetic tool.

Introduction: Unveiling the Synthetic Potential

This compound is a crystalline solid that serves as a trifunctional building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and an aryl bromide—on a single aromatic scaffold provides chemists with a powerful tool for the construction of complex molecular architectures. The strategic positioning of these groups allows for sequential and chemoselective reactions, making it an ideal starting material for the synthesis of a wide range of organic compounds, from novel heterocyclic systems to key intermediates for active pharmaceutical ingredients (APIs).

The carboxylic acid moiety offers a handle for esterification, amidation, or can direct ortho-lithiation. The aldehyde group is a versatile functional group that can participate in a myriad of reactions, including reductive amination, Wittig-type olefination, and condensation reactions to form Schiff bases or various heterocyclic rings. Crucially, the bromine atom provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This trifecta of reactivity makes this compound a highly sought-after intermediate in the fields of medicinal chemistry and materials science.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is best understood by examining the reactivity of its individual functional groups and their interplay.

Reactions at the Aldehyde and Carboxylic Acid Functionalities

The aldehyde and carboxylic acid groups are prime sites for initial synthetic elaborations. The aldehyde can readily undergo condensation reactions with a variety of nucleophiles to form heterocycles. For instance, reaction with hydrazines can yield pyridazinone derivatives, while condensation with β-ketoesters or malononitrile can lead to the formation of various substituted benzene rings or fused heterocyclic systems.

The carboxylic acid can be easily converted to its corresponding ester or amide derivatives. This not only serves to protect the carboxylic acid during subsequent transformations but also introduces new points of diversity in the synthesized molecules.

A key application that leverages both the aldehyde and carboxylic acid functionalities is the synthesis of isoindolinones. While direct examples starting from this compound are not extensively reported, the analogous reaction of 2-formylbenzoic acid with primary amines is a well-established method for constructing the isoindolinone core. This transformation typically proceeds via the formation of an intermediate imine from the aldehyde and the amine, followed by an intramolecular cyclization and dehydration to afford the lactam. It is conceivable that this compound could be employed in a similar fashion to generate 6-bromo-substituted isoindolinones, which are valuable intermediates for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The presence of the bromine atom opens the door to a vast and powerful toolbox of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C and C-X bonds.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Br This compound Ar'-B(OR)2 Boronic Acid/Ester Ar-Ar' Coupled Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or recrystallization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 Pd(PPh₃)₄ (3) - K₂CO₃ Toluene/H₂O 100 >90 [1]
2 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Dioxane/H₂O 80 >95 [2]

| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | High |[1] |

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[3][4] This reaction is a powerful tool for the introduction of vinyl groups onto the aromatic ring of this compound, providing access to stilbene and cinnamic acid derivatives.

Heck_Reaction_Workflow start Start reactants This compound + Alkene start->reactants reaction Heck-Mizoroki Coupling reactants->reaction catalyst Pd(0) Catalyst + Base catalyst->reaction product Substituted Alkene Product reaction->product end End product->end

Figure 2: General workflow for the Heck-Mizoroki reaction.

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction, co-catalyzed by palladium and copper, allows for the direct alkynylation of this compound, yielding precursors to a variety of complex molecules, including polycyclic aromatic compounds and conjugated polymers.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to arylamines.[7][8] This reaction is of paramount importance in medicinal chemistry, as the aniline and its derivatives are common structural motifs in a vast number of pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocylic amines, to generate a library of 3-amino-4-formylbenzoic acid derivatives.

Applications in Medicinal Chemistry and Drug Discovery

The diverse reactivity of this compound makes it an invaluable starting material for the synthesis of biologically active molecules. The ability to introduce various substituents through cross-coupling reactions, coupled with the potential to construct heterocyclic scaffolds, allows for the rapid generation of compound libraries for high-throughput screening.

For instance, the 4-amino-3-arylbenzoic acid scaffold, which can be readily accessed from this compound via a Suzuki-Miyaura coupling followed by a reduction of the formyl group or a Buchwald-Hartwig amination, is a key structural motif in a variety of pharmacologically active molecules.[1]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis, offering multiple avenues for chemical modification. Its trifunctional nature allows for the strategic and sequential introduction of various functional groups and the construction of complex molecular architectures. The applications of this compound in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds are particularly noteworthy and hold significant promise for the future of drug discovery and materials science. As new catalytic systems and synthetic methodologies continue to be developed, the synthetic potential of this compound is expected to expand even further, solidifying its role as a key tool for synthetic chemists.

References

A Comprehensive Technical Guide to 3-Bromo-4-formylbenzoic Acid and Its Derivatives: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-4-formylbenzoic acid is a trifunctional aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a reactive bromine atom, an aldehyde, and a carboxylic acid on a benzene ring, provides three distinct points for chemical modification. This guide offers an in-depth exploration of the synthesis, chemical reactivity, and diverse applications of this compound and its derivatives. We will delve into detailed synthetic protocols, analyze the reactivity of each functional group, and highlight its pivotal role in the development of therapeutic agents, particularly in the realm of oncology with Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Trifunctional Scaffold

This compound (IUPAC name: this compound; CAS No: 91760-66-6) is a white solid organic compound whose strategic importance is derived from the orthogonal reactivity of its three functional groups.[1] This trifunctionality allows for sequential and selective chemical transformations, making it an ideal scaffold for constructing complex molecular architectures.

The molecule consists of a benzoic acid core with a bromine atom at the 3-position and a formyl (aldehyde) group at the 4-position. This specific arrangement provides a platform for introducing molecular diversity through a variety of chemical reactions, including cross-coupling, condensation, and acylation. Consequently, it has become an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its most notable application to date is in the synthesis of potent enzyme inhibitors for cancer therapy.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅BrO₃[6]
Molecular Weight 229.03 g/mol [7]
Appearance White to brown solid[1][7]
Melting Point Data not consistently available-
Purity Typically ≥97%[7]
InChIKey GBKQIFMNYQGCEJ-UHFFFAOYSA-N[6][7]
Storage Inert atmosphere, room temperature[7]
Synthesis of this compound

The most common and scalable synthesis of this compound involves the selective oxidation of the methyl group of its precursor, 3-Bromo-4-methylbenzoic acid. While various methods exist, a robust approach involves a multi-step process starting from the more readily available 3-bromo-4-methylbenzoic acid. A key transformation is the bromination of the benzylic methyl group followed by hydrolysis.

One patented method describes the conversion of 3-bromo-4-methylbenzoic acid to 3-bromo-4-(dibromomethyl)benzoic acid using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.[8] The resulting dibromomethyl intermediate is then hydrolyzed to the aldehyde, often using a silver nitrate solution.[8]

Synthesis of this compound cluster_0 Synthetic Pathway start 3-Bromo-4-methylbenzoic Acid intermediate 3-Bromo-4-(dibromomethyl)benzoic Acid start->intermediate NBS, AIBN Reflux end This compound intermediate->end AgNO₃, Ethanol/H₂O Hydrolysis

Caption: Synthetic route from 3-bromo-4-methylbenzoic acid.

Experimental Protocol: Synthesis via Dibromination-Hydrolysis

This protocol is adapted from methodologies described in the patent literature.[8]

Step 1: Dibromination of 3-Bromo-4-methylbenzoic acid

  • To a 3L three-necked flask, add 3-bromo-4-methylbenzoic acid (250g), N-Bromosuccinimide (NBS, 475g), and carbon tetrachloride (2.5L).

  • Add a radical initiator such as AIBN (11g).

  • Heat the mixture to reflux (approximately 80°C) and maintain for 48 hours.

  • Cool the reaction mixture to room temperature and filter the solid by-product (succinimide).

  • Wash the filter cake with carbon tetrachloride.

  • Combine the filtrates and concentrate under reduced pressure to yield crude 3-bromo-4-(dibromomethyl)benzoic acid, which can be used directly in the next step.

Step 2: Hydrolysis to this compound

  • Dissolve the crude product from Step 1 (approx. 210-220g) in ethanol (1.4L) in a 3L three-necked flask.

  • Heat the solution to 50°C.

  • Prepare a solution of silver nitrate (AgNO₃, 200g) in water (300ml) and add it dropwise to the ethanol solution.

  • Maintain the reaction temperature at 55°C for 1 hour after the addition is complete.

  • Cool the mixture to room temperature. A precipitate of silver bromide will form.

  • Filter the mixture and wash the filter cake thoroughly with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by trituration or recrystallization from a suitable solvent system (e.g., with petroleum ether) to yield pure this compound.[8]

Chemical Reactivity and Derivatization Strategies

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

3.1 Reactions at the Bromine Atom: C-C Bond Formation

The aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[9][10][11] This is a cornerstone of modern medicinal chemistry for constructing biaryl structures.

Suzuki Coupling Reaction cluster_0 Suzuki-Miyaura Coupling reactant1 This compound product 3-Aryl-4-formylbenzoic Acid reactant1->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reactant2 R-B(OH)₂ (Aryl/Alkenyl Boronic Acid) reactant2->product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

3.2 Reactions at the Aldehyde Group: Building Side Chains

The aldehyde group is a versatile electrophile, participating in a wide range of classical organic reactions.[2]

  • Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) forms a new C-N bond, providing access to a vast array of amine derivatives.

  • Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, enabling carbon chain extension.

  • Condensation Reactions: Aldol and Knoevenagel condensations can be used to form α,β-unsaturated systems.

Reductive Amination cluster_1 Reductive Amination of the Aldehyde reactant_acid This compound intermediate Imine/Iminium Intermediate reactant_acid->intermediate reactant_amine R¹R²NH reactant_amine->intermediate product 3-Bromo-4-(aminomethyl)benzoic Acid Derivative intermediate->product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General scheme for reductive amination.

3.3 Reactions at the Carboxylic Acid Group: Amides and Esters

The carboxylic acid group is readily converted into a range of derivatives, most commonly amides and esters.[12][13]

  • Amide Bond Formation: Direct reaction with an amine is often inefficient. Therefore, the carboxylic acid is typically "activated" first. Common activating agents include carbodiimides like DCC or EDC, or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15] The activated intermediate then reacts smoothly with an amine to form the desired amide.

  • Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) is a standard method for producing esters.[15]

Amide Coupling cluster_2 Amide Bond Formation reactant_acid This compound product 3-Bromo-4-formylbenzamide Derivative reactant_acid->product Coupling Agents (e.g., EDC, HOBt) reactant_amine R¹R²NH reactant_amine->product

Caption: General scheme for amide bond formation.

Application Spotlight: Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5] PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes (which are involved in a different DNA repair pathway), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[5][16]

Many PARP inhibitors feature a complex heterocyclic core. This compound serves as a key starting material to construct quinazolinone-based scaffolds found in several PARP inhibitors.[4]

Synthetic Workflow: Towards a Quinazolinone-based PARP Inhibitor

The following workflow illustrates how the functionalities of this compound can be sequentially utilized to build a core structure relevant to PARP inhibitors.

PARP_Inhibitor_Synthesis cluster_workflow Workflow: Synthesis of a Quinazolinone Core start This compound step1 Amide Formation (e.g., with Anthranilamide) start->step1 1. Amide Coupling step2 Cyclization (Intramolecular Condensation) step1->step2 2. Ring Formation step3 Suzuki Coupling (at Bromine position) step2->step3 3. C-C Coupling product Substituted Quinazolinone (PARP Inhibitor Scaffold) step3->product Final Scaffold

Caption: Logical workflow for building a PARP inhibitor scaffold.

Exemplary Protocol Steps:

  • Amide Formation: The carboxylic acid of this compound is coupled with an amino-functionalized molecule, such as an aminobenzamide, using standard peptide coupling reagents (e.g., HATU, EDC).

  • Cyclization: The aldehyde group then undergoes an intramolecular condensation reaction with a neighboring amine on the coupled fragment, often under acidic or thermal conditions, to form the heterocyclic quinazolinone ring system.

  • Final Derivatization: The bromine atom, which has been carried through the previous steps, is now available for a Suzuki coupling reaction to install a final aryl or heteroaryl group, completing the core structure of the inhibitor.[4]

This modular, step-wise approach allows for the creation of a library of compounds for structure-activity relationship (SAR) studies by varying the components used in the amide coupling and Suzuki reactions.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its three distinct and orthogonally reactive functional groups provide chemists with a reliable and versatile platform for synthesizing complex molecules with high precision. The successful application of this building block in the development of cutting-edge pharmaceuticals, such as PARP inhibitors, underscores its immense value. As the demand for sophisticated and highly functionalized molecules continues to grow in drug discovery and materials science, the importance of foundational scaffolds like this compound is set to increase, promising further innovation and discovery.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction: Arylating Alkenes with 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation via the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This powerful transformation has revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science sectors.[2] The reaction's broad functional group tolerance makes it an invaluable tool for the late-stage modification of intricate molecular architectures.[3]

This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for the arylation of alkenes using 3-Bromo-4-formylbenzoic acid. This particular aryl halide presents a unique set of challenges and opportunities due to the presence of both an electron-withdrawing aldehyde and a potentially coordinating carboxylic acid functionality. Understanding the interplay of these groups with the catalytic system is paramount for achieving high yields and selectivity. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

The Scientific Rationale: Navigating the Nuances of a Multifunctional Substrate

The successful execution of a Heck reaction with this compound hinges on a careful selection of reaction parameters that account for the substrate's distinct electronic and structural features.

The Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1]

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene Alkene_Complex [Ar-Pd(II)L₂(alkene)]X Coord->Alkene_Complex Insert Migratory Insertion Alkene_Complex->Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂X Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product_Complex [HPd(II)L₂(alkene')]X Beta_Elim->Product_Complex Alkene Product Red_Elim Reductive Elimination Product_Complex->Red_Elim Base Red_Elim->Pd0 - HBX

Figure 1: A simplified representation of the Heck reaction catalytic cycle.

The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound.[4]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-Aryl bond.[5]

  • β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the arylated alkene product and a hydridopalladium complex.[4]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by neutralizing the generated acid (HBr).[4]

The Influence of Substituents
  • Electron-Withdrawing Groups: The formyl and carboxyl groups on the aromatic ring are electron-withdrawing, which generally accelerates the rate-determining oxidative addition step.[4]

  • Carboxylic Acid as a Directing Group: The carboxylic acid functionality can act as a directing group, potentially influencing the regioselectivity of the reaction and accelerating the coupling through coordination to the palladium center.[6] This interaction can be particularly beneficial when using sterically hindered alkenes.[7] To facilitate this, the carboxylic acid is typically deprotonated in situ by the base.

Experimental Protocols

The following protocols provide a starting point for the Heck arylation of alkenes with this compound. Optimization may be required depending on the specific alkene used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Alkene (e.g., Styrene, Ethyl Acrylate)≥99%Commercially AvailableInhibitors may need to be removed.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Commercially AvailableAir-sensitive, handle under inert gas.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableDry before use.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry, degassed solvent.
Protocol 1: Arylation of Styrene

This protocol details the synthesis of 4-formyl-3-styrylbenzoic acid.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 245 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg), and Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL), Styrene (1.2 mmol, 138 µL), and anhydrous Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes with a small amount of acetic acid.

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Acidify the mixture with 1 M HCl to a pH of ~2. This will protonate the carboxylate and precipitate the product.

  • Purification: Filter the precipitate and wash with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% acetic acid).[8]

Protocol 2: Arylation of Ethyl Acrylate

This protocol details the synthesis of 3-(2-(ethoxycarbonyl)vinyl)-4-formylbenzoic acid.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: Follow steps 1 and 2 from Protocol 1.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (5 mL), Ethyl Acrylate (1.5 mmol, 163 µL), and anhydrous Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Key Experimental Considerations and Troubleshooting

Troubleshooting cluster_Catalyst Catalyst System cluster_Base Base Selection cluster_Solvent Solvent Choice cluster_Troubleshooting Troubleshooting Catalyst Palladium Source: - Pd(OAc)₂ is a common and effective precursor. [1] - PdCl₂(PPh₃)₂ can also be used. Ligand Ligand Selection: - Monodentate phosphines like P(o-tol)₃ or PPh₃ are often sufficient. [22] - Bulky, electron-rich ligands can improve reactivity for challenging substrates. [3] - N-Heterocyclic Carbenes (NHCs) are a robust alternative. [3] Base Role of the Base: - Neutralizes the HBr formed. [1] - Regenerates the Pd(0) catalyst. [1] - Deprotonates the carboxylic acid. Common Bases: - Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. [4] - Organic bases such as triethylamine (NEt₃) can also be used. [6] Solvent Solvent Properties: - Polar aprotic solvents like DMF, DMAc, or NMP are typical. [3] - The solvent must be anhydrous and degassed to prevent catalyst deactivation. LowYield Low Yield: - Check for catalyst deactivation (palladium black formation). - Ensure anhydrous and anaerobic conditions. - Increase catalyst or ligand loading. - Vary the base or solvent. SideReactions Side Reactions: - Reductive Heck: can be minimized by choice of base and solvent. [3] - Decarbonylation of the aldehyde: generally requires harsher conditions or specific catalysts. [13] - Homocoupling of the aryl halide: can occur at high temperatures.

Figure 2: Key parameters and troubleshooting for the Heck reaction.

Reaction Monitoring and Product Characterization

Consistent and accurate monitoring is crucial for determining the reaction endpoint and maximizing yield.

  • Thin Layer Chromatography (TLC): A quick and effective method to follow the disappearance of the starting material (this compound) and the appearance of the product. The use of a UV lamp is essential for visualization.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product and any byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The characteristic vinyl protons in the ¹H NMR spectrum are a key indicator of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

Safety Precautions

  • Palladium Compounds: Palladium salts and complexes can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Solvents: DMF is a reproductive toxin and should be handled with appropriate personal protective equipment.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.

Conclusion

The Heck reaction of this compound with alkenes offers a versatile route to highly functionalized aromatic compounds that are valuable intermediates in drug discovery and materials science. By carefully considering the choice of catalyst, ligand, base, and solvent, and by diligently monitoring the reaction progress, researchers can successfully navigate the challenges posed by this multifunctional substrate. The protocols and insights provided in this guide serve as a robust starting point for the development of efficient and selective arylation reactions.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-4-formylbenzoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Novel Aromatics

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This powerful transformation, catalyzed by palladium and typically co-catalyzed by copper, has revolutionized the synthesis of complex molecules, finding extensive applications in the development of pharmaceuticals, natural products, and advanced organic materials.[1]

This guide provides a detailed exploration of the Sonogashira coupling as applied to a particularly valuable and challenging substrate: 3-Bromo-4-formylbenzoic acid. The presence of three distinct functional groups—an aryl bromide for coupling, an electron-withdrawing aldehyde, and an acidic carboxylic acid—makes this molecule a versatile building block for creating highly functionalized aromatic compounds. However, these same functionalities demand a carefully considered and optimized reaction protocol to ensure high yields and minimize side reactions.

This document is intended for researchers, medicinal chemists, and process development scientists. It offers not only step-by-step protocols but also delves into the underlying mechanistic principles and strategic considerations necessary for successful execution. We will explore both a direct coupling approach and a more robust strategy involving the use of protecting groups, providing a comprehensive toolkit for leveraging this important reaction.

Core Scientific Principles: Navigating the Catalytic Cycle and Substrate Reactivity

A deep understanding of the reaction mechanism is paramount to troubleshooting and optimizing any synthetic transformation. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Dual Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound), forming a Pd(II) complex. The electron-withdrawing nature of the formyl and carboxyl groups on our substrate facilitates this rate-determining step.[2]

  • Copper Acetylide Formation: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide species.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Cu(I)X Cu(I)Br R-C≡C-H R-C≡C-H Cu(I)-C≡CR Cu(I)-C≡CR R-C≡C-H->Cu(I)-C≡CR Base Cu(I)-C≡CR->Cu(I)X

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Substrate-Specific Challenges: The Influence of Formyl and Carboxyl Groups

The unique structure of this compound presents specific challenges that must be addressed:

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be readily deprotonated by the amine bases (e.g., triethylamine, diisopropylamine) typically used in Sonogashira couplings. The resulting carboxylate anion can coordinate to the palladium center, potentially leading to catalyst inhibition or altered reactivity.

  • Aldehyde Reactivity: While generally compatible, aldehydes can undergo side reactions, such as condensation, with primary or secondary amine bases, particularly at elevated temperatures. This can reduce the yield of the desired product and complicate purification.

  • Electron-Deficient Nature: The aryl bromide is electron-deficient, which, as mentioned, is beneficial for the oxidative addition step.[2] This enhanced reactivity can sometimes lead to a higher incidence of side reactions, such as Glaser-Hay homocoupling of the terminal alkyne, if the reaction is not carefully controlled.

Given these considerations, two primary strategies are presented: a direct coupling under carefully optimized conditions and a more conservative approach using protecting groups.

Experimental_Workflow start Start: This compound + Terminal Alkyne decision Assess Substrate Sensitivity & Desired Robustness start->decision direct_coupling Protocol A: Direct Coupling decision->direct_coupling Low Sensitivity Fast Protocol protection Protect Functional Groups decision->protection High Sensitivity Robust Protocol direct_conditions Key Conditions: - Inorganic Base (K₂CO₃/Cs₂CO₃) - Polar Aprotic Solvent (DMF) - Moderate Temperature direct_coupling->direct_conditions direct_product Target Product direct_coupling->direct_product protection_details 1. Esterification (COOH -> COOR') 2. Acetalization (CHO -> Acetal) protection->protection_details protected_coupling Protocol B: Sonogashira Coupling of Protected Substrate protection->protected_coupling deprotection Deprotection protected_coupling->deprotection protected_product Target Product deprotection->protected_product

Caption: Decision workflow for Sonogashira coupling of this compound.

Experimental Protocols and Methodologies

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The palladium catalysts are toxic and should be handled with care. Solvents should be properly dried, and reactions involving phosphine ligands should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

Protocol A: Direct Coupling of this compound

This protocol is designed to circumvent the need for protection/deprotection steps by carefully selecting the base and solvent to minimize side reactions. It is best suited for less sensitive terminal alkynes and when rapid synthesis is a priority.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired terminal alkyne (1.2-1.5 equiv.), and an inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (CuI, 4-10 mol%).

  • Solvent and Degassing: Add a suitable polar aprotic solvent (e.g., DMF, Dioxane, or THF). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Notes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne Varies1.2 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄2 - 5 mol%
Copper Co-catalyst Copper(I) Iodide (CuI)4 - 10 mol%
Base K₂CO₃ or Cs₂CO₃2.5 equivalents. Avoids amine-related side reactions.
Solvent DMF, Dioxane, or THFAnhydrous grade is recommended.
Temperature 60 - 100 °CAryl bromides often require heating.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation and alkyne homocoupling.
Protocol B: Protected Substrate Approach for Maximum Yield and Purity

This two-part protocol offers a more robust and generally higher-yielding route by protecting the reactive formyl and carboxylic acid functionalities prior to coupling. This is the recommended approach for valuable or sensitive alkynes.

Part 1: Protection of this compound

  • Esterification (Carboxylic Acid):

    • Dissolve this compound in methanol.

    • Add a catalytic amount of sulfuric acid (H₂SO₄).

    • Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion to the methyl ester.

    • Neutralize with saturated NaHCO₃ solution, extract with ethyl acetate, dry, and concentrate to obtain the methyl ester intermediate.

  • Acetalization (Aldehyde):

    • Dissolve the methyl ester intermediate from the previous step in toluene.

    • Add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat to reflux with a Dean-Stark apparatus to remove water.

    • Monitor by TLC until the starting material is consumed.

    • Cool, wash with saturated NaHCO₃ solution, dry the organic layer, and concentrate. Purify by column chromatography to yield the fully protected substrate.[4][5]

Part 2: Sonogashira Coupling and Deprotection

  • Coupling Reaction:

    • Follow the general Sonogashira procedure outlined in Protocol A, but use the fully protected substrate and a standard amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent.

  • Deprotection:

    • Acetal Hydrolysis: Dissolve the coupled product in a mixture of THF and 1M HCl. Stir at room temperature until the acetal is cleaved (monitor by TLC).

    • Ester Saponification: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature or with gentle heating until the ester is hydrolyzed.

    • Work-up: Acidify the reaction mixture with 1M HCl to protonate the carboxylic acid. Extract the product with ethyl acetate, dry, and concentrate. Purify by column chromatography or recrystallization.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor solvent quality.Use fresh catalyst; Ensure inert atmosphere; Increase temperature in 10°C increments; Use freshly distilled, anhydrous solvent.
Alkyne Homocoupling (Glaser Product) Presence of oxygen; Inefficient coupling to aryl bromide.Thoroughly degas the reaction mixture; Increase catalyst loading slightly; Ensure the Pd/Cu ratio is appropriate.
Recovery of Starting Aryl Bromide Oxidative addition is too slow.Switch to a more active catalyst system (e.g., using a bulky, electron-rich phosphine ligand); Increase temperature.
Complex Mixture of Products Side reactions involving the formyl or carboxyl group.Switch to Protocol B (Protected Substrate Approach); If using Protocol A, ensure an inorganic base is used and avoid high temperatures.
Low Yield After Deprotection Incomplete hydrolysis of ester or acetal.Increase reaction time for deprotection steps; Use stronger acidic/basic conditions if the substrate is stable.

Conclusion

The Sonogashira coupling of this compound is a powerful method for synthesizing complex, functionalized aromatic molecules. Success hinges on a rational approach to experimental design that accounts for the unique reactivity of the substrate. For rapid access to derivatives, a direct coupling with an inorganic base offers an efficient route. For maximum yield, purity, and substrate scope, a protection-coupling-deprotection strategy is the most reliable path. By understanding the mechanistic nuances and potential pitfalls, researchers can effectively harness this reaction to advance their synthetic programs in drug discovery and materials science.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Complex Molecules

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Its development provided a powerful alternative to classical methods that often required harsh conditions and exhibited limited functional group tolerance.[1]

This guide focuses on a particularly insightful application: the amination of 3-bromo-4-formylbenzoic acid. This substrate presents a unique challenge due to the presence of three distinct functional groups: an aryl bromide for coupling, a potentially reactive aldehyde, and an acidic carboxylic acid. Successfully navigating the chemoselectivity of this reaction is a testament to the power and precision of modern palladium catalysis and serves as an excellent model for complex substrate synthesis in drug discovery programs. This document provides a deep dive into the mechanistic principles, component selection rationale, and a field-proven protocol for this transformation.

Reaction Overview and Strategic Challenges

The core transformation involves the coupling of an amine with this compound to yield the corresponding 3-amino-4-formylbenzoic acid derivative.

Key Strategic Challenges:

  • Chemoselectivity: The primary challenge is to effect the C-N coupling at the aryl bromide without engaging the aldehyde or carboxylic acid functionalities in deleterious side reactions.

  • Base Compatibility: The choice of base is critical. It must be strong enough to deprotonate the amine (or the N-H bond in the palladium complex) but not so nucleophilic or harsh that it promotes side reactions like Cannizzaro-type processes with the aldehyde.[4] Furthermore, the base will readily deprotonate the carboxylic acid, forming a carboxylate salt, which influences the substrate's solubility and potential interactions with the catalyst.

  • Catalyst Deactivation: The coordinating ability of the carboxylate and aldehyde groups could potentially interfere with the palladium catalyst, leading to deactivation or reduced efficiency.[5]

The Engine of the Reaction: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][6] Understanding this cycle is paramount for rational troubleshooting and optimization.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_off_cycle Potential Off-Cycle Path Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd(0)L->OxAdd + Ar-X AmineCoord Amine Coordination (Pd(II)) OxAdd->AmineCoord + HNR¹R² - L Amido Amido Complex (Pd(II)) AmineCoord->Amido + Base - [Base-H]⁺X⁻ Amido->Pd(0)L Reductive Elimination Product Ar-NR¹R² Amido->Product BetaHydride β-Hydride Elimination Amido->BetaHydride Side Reaction

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Breakdown of the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[6][7] This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine displaces a ligand and coordinates to the palladium center. A base then removes a proton from the coordinated amine to form a palladium-amido complex.[2][8] The role of the base is crucial here to facilitate the formation of the key intermediate for reductive elimination.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, releasing the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9] Bulky, electron-rich ligands are known to accelerate this step, preventing side reactions like β-hydride elimination.[1]

Rationale for Component Selection

The success of this reaction is not accidental; it relies on the judicious selection of each component.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common, commercially available palladium precursors. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which can be achieved by the phosphine ligand or the amine.[7][10] Pd₂(dba)₃ is a Pd(0) source, often leading to more reproducible initiation. Pre-formed catalyst complexes (precatalysts) offer superior stability and efficiency by ensuring clean generation of the active catalyst.[10]
Ligand XPhos, RuPhos, BrettPhosThe choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1][11] Steric Bulk: Promotes the final reductive elimination step and prevents catalyst dimerization. Electron-Donating Nature: Increases the electron density on the palladium center, facilitating the initial oxidative addition step. For a substrate with potential chelating groups, a monodentate ligand like XPhos is often preferred over bidentate ligands to avoid catalyst inhibition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A moderately strong, non-nucleophilic inorganic base is ideal.[7][8] K₂CO₃/Cs₂CO₃: These bases are strong enough to facilitate the amination but are less likely to cause aldehyde side reactions compared to strong alkoxides like NaOtBu.[10] The choice between them can depend on solubility; cesium carbonate is often more soluble in organic solvents.[10] The carboxylic acid will be deprotonated first, so at least 2 equivalents of base are required (one for the acid, one for the amination).
Solvent Dioxane, Toluene, t-BuOHAprotic, relatively non-polar solvents are standard.[4][8] Dioxane/Toluene: These are excellent choices with high boiling points, allowing for sufficient thermal energy to drive the reaction. They are generally poor coordinating solvents, preventing competition with the desired ligands. Solvent Degassing: It is critical to remove dissolved oxygen from the solvent to prevent oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of temperature, reaction time, and catalyst loading may be necessary for different amine coupling partners.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Solids to Flask (Aryl Halide, Base, Ligand, Pd Source) B 2. Seal, Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvent & Amine B->C D 4. Heat to Reaction Temp (e.g., 100 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, Dilute & Filter E->F G 7. Aqueous Workup (Acidify & Extract) F->G H 8. Dry, Concentrate & Purify (Column Chromatography) G->H I 9. Characterize Product (NMR, MS, etc.) H->I

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Reagents & Quantities (Example with Morpholine):

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound229.03229 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02 (4 mol% Pd)
XPhos476.6528.6 mg0.060.06
K₂CO₃ (finely ground)138.21415 mg3.03.0
1,4-Dioxane (anhydrous, degassed)-5 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (3.0 eq), XPhos (0.06 eq), and Pd₂(dba)₃ (0.02 eq).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure an inert environment.

  • Reagent Addition: Through the septum, add degassed 1,4-dioxane (5 mL) followed by morpholine (1.2 eq) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Acidify the mixture by adding 1 M HCl (aq) until the aqueous layer is pH ~2-3. This protonates the product's carboxylate, allowing it to be extracted into the organic layer.

  • Workup - Washing: Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

  • Characterization: Confirm the identity and purity of the final product, 3-morpholino-4-formylbenzoic acid, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poorly soluble base.1. Ensure rigorous degassing of solvent and use of an inert atmosphere.2. Increase temperature in 10 °C increments.3. Use a more soluble base like Cs₂CO₃ or ensure the base is finely powdered for maximum surface area.
Hydrodehalogenation The C-Br bond is reduced to a C-H bond.This can be a competitive side reaction.[3] Try a different, bulkier ligand (e.g., BrettPhos) to promote reductive elimination over side reactions. Lowering the reaction temperature slightly may also help.
Aldehyde Side Products Base-mediated side reactions of the aldehyde group.Switch to a weaker base (e.g., K₃PO₄). Ensure the reaction is not overheated or run for an excessively long time after completion.
Low Product Recovery The product may be partially soluble in the acidic aqueous phase during workup.Ensure the aqueous layer is sufficiently acidified (pH < 3). Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate to maximize recovery.

Safety Precautions

  • Reagents: Palladium catalysts and phosphine ligands should be handled in a fume hood. They can be toxic and are air-sensitive. Organic solvents are flammable.

  • Procedure: The reaction should be conducted under an inert atmosphere as pyrophoric intermediates may form. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 3-Bromo-4-formylbenzoic Acid

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic routes available and the diversity of the molecules that can be accessed. This compound (CAS: 91760-66-6) represents a uniquely versatile scaffold.[1] Its trifunctional nature—an aromatic bromine, an aldehyde, and a carboxylic acid—provides three distinct and orthogonally reactive sites. This allows for a modular and strategic approach to the synthesis of complex, biologically active heterocyclic compounds.[2][3]

This guide eschews a generic template to provide an in-depth, logic-driven exploration of how to leverage this starting material. We will delve into core synthetic transformations, providing not just the "how" but the critical "why" behind each methodological choice. The protocols described are designed to be robust and serve as a foundation for further derivatization and optimization in a research setting.

Section 1: Synthesis of Bioactive Quinazolinones

Quinazolinones are a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] A common synthetic route involves the condensation of anthranilic acid derivatives.[5][6] While this compound is not a direct anthranilic acid analogue, it can be strategically converted into a key intermediate for quinazolinone synthesis. The following multi-step protocol outlines a pathway to a 6-bromo-4-oxo-3,4-dihydroquinazoline derivative.

Principle of Transformation

The core logic involves a reductive amination of the aldehyde group to install the first nitrogen atom, followed by cyclization with a suitable C1 source (like formamide) which incorporates the second nitrogen and closes the pyrimidine ring. The bromine atom is retained as a valuable handle for further diversification via cross-coupling reactions.

Protocol 1: Two-Step Synthesis of 6-Bromoquinazolin-4(3H)-one

Step 1a: Reductive Amination to yield 3-Bromo-4-(aminomethyl)benzoic Acid

  • Reaction Setup: In a 250 mL round-bottomed flask, dissolve this compound (10 mmol) in methanol (100 mL). Add ammonium acetate (50 mmol, 5 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the flask in an ice bath. Add sodium borohydride (NaBH₄) (15 mmol, 1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. Causality Note: The portion-wise addition of the reducing agent controls the exothermic reaction and prevents over-reduction.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Quench the reaction by slowly adding 1M HCl until the pH is ~2. This will neutralize excess borohydride and precipitate the amino acid product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4-(aminomethyl)benzoic acid.

Step 1b: Cyclization to 6-Bromoquinazolin-4(3H)-one

  • Reaction Setup: Combine the 3-bromo-4-(aminomethyl)benzoic acid (10 mmol) from the previous step with an excess of formamide (50 mL).

  • Thermal Cyclization: Heat the mixture to 160-170 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC. Expert Insight: This is a variation of the Niementowski quinazolinone synthesis, which typically uses anthranilic acid and formamide.[5] The high temperature is necessary to drive the condensation and elimination of water.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol or an ethanol/water mixture to afford pure 6-bromoquinazolin-4(3H)-one.

Visualization: Quinazolinone Synthesis Workflow

G cluster_0 Step 1a: Reductive Amination cluster_1 Step 1b: Cyclization A This compound B NH4OAc, MeOH A->B Stir, RT C Imine Intermediate B->C D NaBH4 C->D 0°C E 3-Bromo-4-(aminomethyl)benzoic Acid D->E F 3-Bromo-4-(aminomethyl)benzoic Acid G Formamide, 160°C F->G H 6-Bromoquinazolin-4(3H)-one G->H G Start 3-Bromo-4-formylbenzoic Acid Imine Iminium Ion Intermediate Start->Imine R1_NH2 Amine (R1-NH2) R1_NH2->Imine R2_NC Isocyanide (R2-NC) Nitrilium Nitrilium Ion Imine->Nitrilium + R2-NC Acyl_Int Acyl Intermediate Nitrilium->Acyl_Int Intramolecular Attack Product N-Acyl-6-Bromoisoindolinone Acyl_Int->Product Mumm Rearrangement G Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-Br L2 Pd0->ArPdX Oxidative Addition ArX Ar-Br ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr Transmetalation Base Base Base->ArPdX ArBOH Ar'-B(OH)2 ArBOH->ArPdX ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-formylbenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinase Inhibitors and the Versatility of 3-Bromo-4-formylbenzoic Acid

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering more precise and effective treatments.[1] Within the medicinal chemist's arsenal, certain building blocks prove exceptionally valuable due to their inherent reactivity and ability to serve as scaffolds for complex molecular architectures. This compound is one such pivotal starting material, offering three points of functionality—a carboxylic acid, a bromine atom, and an aldehyde—that can be selectively manipulated to construct sophisticated kinase inhibitors.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of inhibitors targeting key oncogenic kinases such as Bcr-Abl and Anaplastic Lymphoma Kinase (ALK). We will present detailed protocols for key transformations, including the Suzuki-Miyaura coupling and reductive amination, and provide expert insights into the rationale behind these synthetic strategies.

Core Synthetic Strategies: A Two-Pronged Approach

The strategic positioning of the bromo, formyl, and carboxyl groups on the benzene ring allows for a modular and convergent synthetic approach to a diverse range of kinase inhibitors. The primary strategies involve:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties. This is particularly crucial for creating the biaryl structures common in many Type I and Type II kinase inhibitors, which mimic the adenine region of ATP.

  • Reductive Amination: The formyl group at the 4-position provides a gateway for the installation of various side chains, often crucial for engaging with the solvent-exposed regions of the kinase active site or for imparting desirable physicochemical properties such as solubility and cell permeability. Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[2]

The carboxylic acid can be activated to form an amide bond, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.

Illustrative Synthesis of a Bcr-Abl Inhibitor Scaffold

To demonstrate the practical application of these strategies, we will outline the synthesis of a scaffold reminiscent of potent Bcr-Abl inhibitors. The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML), and its inhibition is a cornerstone of CML therapy.[3] The T315I "gatekeeper" mutation in Bcr-Abl confers resistance to many first- and second-generation inhibitors, driving the development of novel inhibitors that can overcome this challenge.[4]

Our synthetic plan involves an initial Suzuki-Miyaura coupling to introduce a pyridine ring, a common hinge-binding motif, followed by a reductive amination to install a piperazine moiety, which is frequently found in kinase inhibitors to enhance solubility and target engagement.

Part 1: Suzuki-Miyaura Coupling of this compound with 3-Pyridylboronic Acid

This initial step constructs the core biaryl structure. The choice of a pyridine ring at the 3-position is strategic, as this nitrogen-containing heterocycle can form key hydrogen bonds within the kinase hinge region.

Reaction Scheme:

Suzuki_Miyaura_Coupling start <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_starting_material_image.png"/>TD>TR><TR><TD>3-Bromo-4-formylbenzoic acidTD>TR>TABLE>> reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90°C start->reagents boronic_acid <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_boronic_acid_image.png"/>TD>TR><TR><TD>3-Pyridylboronic acidTD>TR>TABLE>> boronic_acid->reagents product <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_product_image.png"/>TD>TR><TR><TD>4-Formyl-3-(pyridin-3-yl)benzoic acidTD>TR>TABLE>> reagents->product

A representative Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~4-5. The product will precipitate out of solution. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Rationale and Expert Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki-Miyaura couplings. Other palladium catalysts with specialized ligands, such as those based on Buchwald's biaryl phosphines, can also be effective, sometimes at lower catalyst loadings or milder temperatures.

  • Base and Solvent: The choice of a base is critical for the transmetalation step. Potassium carbonate is a common and effective choice. The mixed aqueous-organic solvent system (dioxane/water) is often used to solubilize both the organic and inorganic reagents.

  • Protecting Groups: In some cases, protection of the carboxylic acid as an ester may be beneficial to improve solubility in organic solvents and prevent potential side reactions. However, for many Suzuki couplings, the free carboxylic acid is well-tolerated.

Part 2: Reductive Amination of 4-Formyl-3-(pyridin-3-yl)benzoic acid with N-Boc-piperazine

This second key step introduces the piperazine moiety, which is often found in kinase inhibitors to improve pharmacokinetic properties. The Boc-protecting group is used to prevent N-alkylation of the piperazine ring.

Reaction Scheme:

Reductive_Amination start <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_product_image.png"/>TD>TR><TR><TD>4-Formyl-3-(pyridin-3-yl)benzoic acidTD>TR>TABLE>> reagents NaBH(OAc)₃, CH₂Cl₂, rt start->reagents amine <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_amine_image.png"/>TD>TR><TR><TD>N-Boc-piperazineTD>TR>TABLE>> amine->reagents product <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_final_product_image.png"/>TD>TR><TR><TD>4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-(pyridin-3-yl)benzoic acidTD>TR>TABLE>> reagents->product

A representative reductive amination reaction.

Detailed Protocol:

  • Reaction Setup: To a solution of 4-Formyl-3-(pyridin-3-yl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or dichloroethane (DCE), add N-Boc-piperazine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be mindful of potential gas evolution.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Rationale and Expert Insights:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

  • One-Pot Procedure: This reaction is typically performed as a one-pot procedure, where the iminium ion is formed in situ and immediately reduced.

  • Deprotection: The final Boc-protected product can be deprotected under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to yield the free piperazine, which can then be further functionalized if desired.

Data Presentation: Characterization of Intermediates and Final Product

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals (indicative) Expected Mass Spec (m/z)
This compoundC₈H₅BrO₃229.03δ 10.1 (s, 1H, CHO), 8.2-7.8 (m, 3H, Ar-H)[M-H]⁻ 227/229
4-Formyl-3-(pyridin-3-yl)benzoic acidC₁₃H₉NO₃227.22δ 10.2 (s, 1H, CHO), 8.8-7.5 (m, 7H, Ar-H)[M+H]⁺ 228
4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-(pyridin-3-yl)benzoic acidC₂₃H₂₉N₃O₄427.50δ 8.7-7.4 (m, 7H, Ar-H), 3.6 (s, 2H, CH₂), 3.4 (t, 4H, piperazine-H), 2.4 (t, 4H, piperazine-H), 1.4 (s, 9H, Boc-H)[M+H]⁺ 428

Signaling Pathway and Experimental Workflow Visualization

The synthesized kinase inhibitor scaffold is designed to target the ATP-binding site of kinases like Bcr-Abl, thereby inhibiting their catalytic activity and blocking downstream signaling pathways that lead to cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., Bcr-Abl) Growth_Factor->RTK Activates Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) RTK->Downstream_Signaling Phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Inhibitor Synthesized Inhibitor Inhibitor->RTK Inhibits ATP Binding

Mechanism of action of a typical kinase inhibitor.

Experimental_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling with 3-Pyridylboronic Acid Start->Suzuki Intermediate_1 Intermediate: 4-Formyl-3-(pyridin-3-yl)benzoic acid Suzuki->Intermediate_1 Reductive_Amination Reductive Amination with N-Boc-piperazine Intermediate_1->Reductive_Amination Protected_Product Protected Product Reductive_Amination->Protected_Product Deprotection Boc Deprotection (if required) Protected_Product->Deprotection Final_Product Final Kinase Inhibitor Scaffold Deprotection->Final_Product Characterization Purification & Characterization (Chromatography, NMR, MS) Final_Product->Characterization

General experimental workflow for the synthesis.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its trifunctional nature allows for the systematic and modular construction of complex molecules with desirable pharmacological properties. The Suzuki-Miyaura coupling and reductive amination are powerful tools for elaborating this scaffold into potent and selective kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this important building block in the ongoing quest for novel and effective targeted therapies. Further derivatization of the synthesized scaffold can lead to the optimization of potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of next-generation kinase inhibitors.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of palladium-catalyzed cross-coupling reactions using 3-Bromo-4-formylbenzoic acid. This versatile building block is of significant interest due to the prevalence of its derivatives in biologically active molecules and functional materials. These notes detail the underlying principles, experimental protocols, and critical parameters for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse array of substituted 4-formylbenzoic acid derivatives.

Introduction: The Strategic Importance of this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a synthetically versatile bromine atom. This unique combination of functional groups makes it an exceptionally valuable starting material in medicinal chemistry and materials science. The aldehyde and carboxylic acid moieties offer sites for further derivatization, while the carbon-bromine bond serves as a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3]

The ability to selectively functionalize the aryl bromide without interfering with the aldehyde or carboxylic acid groups (or with appropriate protection) allows for the rapid generation of molecular complexity. The resulting biaryl, styrenyl, alkynyl, and amino-benzoic acid derivatives are key scaffolds in a multitude of pharmaceutical agents and advanced materials.

Foundational Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[4] These reactions generally proceed through a common catalytic cycle, which is fundamental to understanding and optimizing the protocols described herein.[1][2][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][5] This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck):

    • In the Suzuki reaction, an organoboron species (boronic acid) transfers its organic group to the palladium center, typically facilitated by a base.[1][5]

    • In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.[4][6]

    • In the Sonogashira reaction, a copper(I) co-catalyst typically activates a terminal alkyne, which is then transferred to the palladium complex.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst to continue the cycle.[1][2]

Catalytic Cycle Pd(0)Ln Pd(0)Ln ArPd(II)(Br)Ln ArPd(II)(Br)Ln Pd(0)Ln->ArPd(II)(Br)Ln Oxidative Addition + Ar-Br ArPd(II)(R)Ln ArPd(II)(R)Ln ArPd(II)(Br)Ln->ArPd(II)(R)Ln Transmetalation + R-M ArPd(II)(R)Ln->Pd(0)Ln Product (Ar-R) Product (Ar-R) ArPd(II)(R)Ln->Product (Ar-R) Reductive Elimination Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Assembly Assemble Glassware (Flask, Condenser) Reagents->Assembly Inert Evacuate & Backfill with N2/Ar Assembly->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heating Heat to Target Temperature Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & Quench (Acidify with HCl) Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Filter / Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Application Note & Protocols: Strategic Derivatization of the Formyl Group of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-4-formylbenzoic acid is a pivotal bifunctional building block in medicinal chemistry and organic synthesis, featuring aldehyde and carboxylic acid functionalities ripe for selective modification.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of its formyl (aldehyde) group. We present detailed mechanistic explanations, field-tested protocols, and comparative data for key transformations including reductive amination, Wittig-type olefinations, acetal protection, and selective reduction. Each section is designed to empower scientists to make informed decisions for downstream applications, from library synthesis to complex target-oriented synthesis.

Introduction: The Synthetic Utility of this compound

This compound is a valuable scaffold possessing three distinct functional handles: a carboxylic acid, an aromatic bromide, and a formyl group. The formyl group, an aldehyde, is particularly versatile, serving as an electrophilic site for a wide array of nucleophilic additions and carbon-carbon bond-forming reactions.[1] Its selective derivatization is often a critical first step in multi-step syntheses, enabling the introduction of diverse pharmacophores or the installation of moieties required for subsequent cross-coupling reactions at the bromide position.

This guide focuses exclusively on the chemistry of the formyl group, providing a framework for its strategic manipulation while preserving the other functionalities of the core structure.

Strategic Derivatization Pathways

The choice of derivatization strategy depends on the desired final structure. Below, we detail four high-utility transformations of the formyl group.

G cluster_0 Derivatization Pathways A This compound B Amine Derivative A->B Reductive Amination C Alkene Derivative A->C Wittig / HWE Olefination D Protected Aldehyde (Acetal) A->D Acetal Formation E Benzyl Alcohol Derivative A->E Selective Reduction

Caption: Key derivatization pathways for the formyl group.

Reductive Amination: Synthesizing Amine Derivatives

Reductive amination is arguably the most powerful method for generating primary, secondary, and tertiary amines, making it a cornerstone of medicinal chemistry for library generation.[4][5][6] The reaction proceeds via the initial formation of an imine or iminium ion intermediate between the aldehyde and an amine, which is then reduced in situ by a selective hydride reagent.[7][8]

3.1. Mechanism and Reagent Choice

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the protonated iminium ion intermediate.[4][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][9][10] Its attenuated reactivity is due to the electron-withdrawing effects of the three acetoxy groups, and it performs well in the slightly acidic conditions that favor iminium ion formation.[9]

G cluster_0 Reductive Amination Workflow A Mix Aldehyde (1.0 eq) & Amine (1.1 eq) B Add NaBH(OAc)₃ (1.5 eq) in DCE A->B C Stir at RT (4-16 h) B->C D Aqueous Workup (Sat. NaHCO₃) C->D E Extract & Purify D->E F Final Amine Product E->F

Caption: Workflow for one-pot reductive amination.

3.2. Protocol: Synthesis of 3-Bromo-4-((benzylamino)methyl)benzoic acid

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).

  • Add benzylamine to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired secondary amine.

Safety Note: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water.[11][12][13][14] Handle in a well-ventilated fume hood and wear appropriate PPE.[10][11]

Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

To convert the formyl group into an alkene (a C=C double bond), the Wittig reaction and its HWE modification are the premier methods.[15][16][17][18][19][20][21][22] These reactions provide reliable access to a vast range of vinyl derivatives.

4.1. Causality and Method Selection

  • Wittig Reaction: Uses a phosphonium ylide (e.g., Ph₃P=CHR). "Unstabilized" ylides (where R is an alkyl group) typically favor the formation of the (Z)-alkene.[18] "Stabilized" ylides (where R is an electron-withdrawing group like -CO₂Et) are more stable, less reactive, and strongly favor the (E)-alkene.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Uses a phosphonate carbanion, which is more nucleophilic than a stabilized Wittig ylide. The HWE reaction almost exclusively produces the (E)-alkene and has a major practical advantage: the phosphate byproduct is water-soluble, simplifying purification.[15][16][19] For synthesizing (E)-α,β-unsaturated esters or nitriles, the HWE reaction is generally superior.[15][16][17]

4.2. Protocol: HWE Synthesis of (E)-3-(2-Bromo-4-carboxyphenyl)acrylic acid ethyl ester

Materials:

  • This compound (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Ylide Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases. This forms the phosphonate carbanion.

  • Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the (E)-alkene.

Acetal Formation: Protecting the Formyl Group

When subsequent reaction steps involve strong nucleophiles or bases that could undesirably react with the aldehyde (e.g., Grignard reagents, organolithiums), it must be "protected".[23][24] Converting the aldehyde to an acetal renders it inert to these conditions.[23][24][25] The reaction is acid-catalyzed and reversible.[26][27][28][29][30]

5.1. Protocol: Synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzoic acid

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq, catalytic)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Combine this compound, ethylene glycol, and a catalytic amount of pTSA in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add sufficient toluene to fill the flask and the Dean-Stark trap.

  • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the trap, driving the equilibrium towards the acetal product.[23][27]

  • Continue reflux until no more water is collected (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • The resulting crude acetal is often pure enough for the next step, but can be purified by recrystallization if necessary.

Deprotection: The acetal is stable to basic and nucleophilic conditions but can be easily removed to regenerate the aldehyde by stirring with aqueous acid (e.g., 1M HCl in THF).[25]

Selective Reduction to a Benzyl Alcohol

While strong reducing agents like LiAlH₄ would reduce both the aldehyde and the carboxylic acid, sodium borohydride (NaBH₄) is a milder reagent capable of selectively reducing aldehydes and ketones in the presence of carboxylic acids and esters under controlled conditions.[31][32][33][34][35]

6.1. Protocol: Synthesis of 3-Bromo-4-(hydroxymethyl)benzoic acid

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0-1.5 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).

  • Remove the bulk of the solvent under reduced pressure.

  • Add water to the residue. The product may precipitate. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate.

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the benzyl alcohol product.

Summary and Comparative Data

Derivatization MethodKey ReagentsProduct TypeTypical YieldKey Considerations
Reductive Amination Amine, NaBH(OAc)₃Amine75-95%Excellent for library synthesis; mild conditions tolerate many functional groups.[8][9]
HWE Olefination Phosphonate ester, NaH(E)-Alkene80-95%Superior for (E)-alkene synthesis; easy purification.[16][19]
Acetal Protection Ethylene glycol, pTSAAcetal90-99%Essential for multi-step synthesis involving strong nucleophiles/bases.[23][24]
Selective Reduction NaBH₄, MeOHAlcohol85-98%Chemoselective reduction; NaBH₄ is inexpensive and easy to handle.[32]

References

Application Notes & Protocols: Chemoselective Esterification of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenge

3-Bromo-4-formylbenzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science. Its utility lies in the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, an aromatic bromide, and an aldehyde. The carboxylic acid serves as a handle for ester or amide formation, the bromide enables cross-coupling reactions (e.g., Suzuki, Heck), and the aldehyde allows for reductive amination, Wittig reactions, or further oxidation.

The primary synthetic challenge in manipulating this molecule is achieving chemoselectivity. Specifically, when targeting the esterification of the carboxylic acid, the reaction conditions must be chosen judiciously to avoid unwanted side reactions with the sensitive aldehyde group. Strong acidic conditions, for instance, can lead to the formation of acetals in the presence of excess alcohol, while other reagents might inadvertently reduce or oxidize the formyl moiety.

This guide provides a detailed analysis and field-proven protocols for three distinct and reliable methods for the esterification of this compound. The selection of a particular method will depend on the desired ester, scale of the reaction, and the sensitivity of other functional groups in more complex derivatives. We will explore the classic Fischer-Speier esterification, the mild and versatile Steglich esterification, and the highly efficient methylation using (trimethylsilyl)diazomethane, explaining the causality behind each experimental choice to ensure reproducible and high-yielding results.

Method Selection: A Comparative Rationale

Choosing the right esterification method is critical for success. The presence of the electron-withdrawing aldehyde and bromine groups can influence the reactivity of the carboxylic acid, but the primary consideration remains the stability of the aldehyde.

  • Fischer-Speier Esterification : This is the most traditional and atom-economical method, involving heating a carboxylic acid and an alcohol with a strong acid catalyst.[1][2] The reaction is an equilibrium, which must be driven to completion by using a large excess of the alcohol or by removing the water byproduct, often with a Dean-Stark apparatus.[3][4] For this compound, the main risk is the acid-catalyzed reaction between the aldehyde and the alcohol solvent to form an acetal. This can be mitigated by careful control of reaction time and temperature, but it remains a significant concern.

  • Steglich Esterification : This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[5][6] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild, neutral conditions at or below room temperature.[7][8] Its key advantage is the avoidance of harsh acidic or basic conditions, making it highly compatible with acid-sensitive functional groups like aldehydes.[9] This makes it an excellent choice for this specific substrate.

  • Alkylation with (Trimethylsilyl)diazomethane (TMS-diazomethane) : For the specific synthesis of methyl esters, TMS-diazomethane offers a rapid, clean, and exceptionally mild alternative.[10][11] It reacts quickly with carboxylic acids to produce methyl esters and nitrogen gas, often in quantitative yields.[12] The reaction is highly chemoselective and does not affect aldehydes. TMS-diazomethane is also a safer, commercially available reagent compared to the highly toxic and explosive diazomethane.[13]

The following workflow illustrates the general path from substrate to purified product.

G sub This compound + Alcohol reagents Select Esterification Method (e.g., Fischer, Steglich, TMS-CHN2) sub->reagents 1. Choose Reagents reaction Reaction Setup & Monitoring (TLC/LC-MS) reagents->reaction 2. Run Reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup 3. Isolate Crude purify Purification (Recrystallization or Column Chromatography) workup->purify 4. Purify product Pure Ester Product (Characterization: NMR, MS) purify->product 5. Analyze

Caption: General Experimental Workflow.

Comparative Data of Esterification Methods
FeatureFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)TMS-Diazomethane Methylation
Reaction Conditions Reflux temperature (60-110 °C)0 °C to Room Temperature0 °C to Room Temperature
Key Reagents Excess alcohol, catalytic H₂SO₄ or p-TsOHDCC or EDC, catalytic DMAP, alcoholTMS-diazomethane, Methanol/Ether
Chemoselectivity Moderate; potential for acetal formation with the aldehyde.Excellent; neutral conditions protect the aldehyde.[5]Excellent; highly specific to carboxylic acids.[10]
Advantages Low cost, simple reagents, good for large scale.[1]Mild conditions, high yields, compatible with sensitive groups.[8][9]Very fast, clean reaction, high yield, easy work-up.[11]
Disadvantages Harsh acidic conditions, equilibrium-limited, risk of side reactions.[3]Stoichiometric urea byproduct can complicate purification, DCC is an allergen.[8]Only for methyl esters, TMS-diazomethane is toxic and requires care.[13]
Typical Yields 60-85% (substrate dependent)>85%[7]>95%

Application Protocols

Protocol 1: Modified Fischer-Speier Esterification for Methyl 3-Bromo-4-formylbenzoate

This protocol uses a large excess of methanol as both reagent and solvent, with careful monitoring to minimize acetal formation.

Materials and Reagents:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 2.31 g, 10.0 mmol).

  • Add 50 mL of anhydrous methanol. Stir the suspension until most of the solid dissolves.

  • Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol) dropwise with vigorous stirring.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (~65 °C) using an oil bath.

  • Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-4 hours. Over-refluxing can increase acetal formation.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate.

  • Carefully transfer the organic solution to a separatory funnel and wash sequentially with 30 mL of water, 30 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from a minimal amount of hot ethyl acetate/hexanes or via flash column chromatography to afford pure methyl 3-bromo-4-formylbenzoate.

Scientist's Notes:

  • The key to this protocol is minimizing the reaction time to prevent the formation of the dimethyl acetal at the formyl position.

  • The NaHCO₃ wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.[14]

Reaction Mechanism: The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[4][15]

G RCOOH R-COOH Protonated_RCOOH R-C(OH)OH⁺ RCOOH->Protonated_RCOOH + H⁺ Protonated_RCOOH->RCOOH - H⁺ Tetrahedral_Int R-C(OH)(OH₂⁺)-OR' Protonated_RCOOH->Tetrahedral_Int + R'-OH - H⁺ Tetrahedral_Int->Protonated_RCOOH - R'-OH + H⁺ Protonated_Ester R-C(O⁺H)-OR' Tetrahedral_Int->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Int + H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ H_plus H⁺ ROH R'-OH H2O H₂O

Caption: Fischer-Speier Esterification Mechanism.

Protocol 2: Steglich Esterification for Ethyl 3-Bromo-4-formylbenzoate

This protocol is ideal for producing esters of secondary or more complex alcohols where the Fischer method may be inefficient or destructive. It proceeds under mild, neutral conditions.[5]

Materials and Reagents:

  • This compound

  • Ethanol (EtOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (2.31 g, 10.0 mmol) in 40 mL of anhydrous DCM.

  • Add ethanol (0.87 mL, 15.0 mmol, 1.5 equiv) and DMAP (122 mg, 1.0 mmol, 0.1 equiv).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol, 1.1 equiv) in 10 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the DCU precipitate through a pad of Celite, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of 1 M HCl (to remove DMAP), 20 mL of water, and 20 mL of saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield pure ethyl 3-bromo-4-formylbenzoate.

Scientist's Notes:

  • DCC is a potent skin allergen; always handle with appropriate personal protective equipment.[8]

  • The DCU byproduct has some solubility in DCM. Cooling the reaction mixture in a freezer (-20 °C) for an hour before filtration can help precipitate more of it, simplifying purification.[16]

  • Water-soluble EDC can be used instead of DCC to facilitate a simpler work-up, as the resulting urea is water-soluble and can be removed by aqueous extraction.

Reaction Mechanism: The Steglich esterification proceeds via an O-acylisourea intermediate, which is activated by DMAP.[9]

G RCOOH Carboxylic Acid O_acyl O-Acylisourea Intermediate RCOOH->O_acyl DCC DCC DCC->O_acyl Acyl_pyr N-Acylpyridinium (Active Ester) O_acyl->Acyl_pyr DCU DCU O_acyl->DCU DMAP DMAP DMAP->Acyl_pyr Acyl_pyr->DMAP regenerated Ester Ester Acyl_pyr->Ester ROH Alcohol (R'-OH) ROH->Ester

Caption: Steglich Esterification Mechanism.

Protocol 3: Methyl Esterification with (Trimethylsilyl)diazomethane

This is the preferred method for the rapid and clean synthesis of the methyl ester derivative under extremely mild conditions.

Materials and Reagents:

  • This compound

  • (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M solution in hexanes or diethyl ether

  • Methanol (MeOH)

  • Diethyl ether (Et₂O) or a mixture of Toluene/Methanol

  • Acetic acid (for quenching)

  • Erlenmeyer flask, magnetic stirrer, ice bath

Procedure: SAFETY: TMS-diazomethane is toxic and a suspected carcinogen; handle only in a certified chemical fume hood.[13] Avoid contact with skin and eyes. Do not use ground-glass joints if preparing diazomethane in-house.

  • Dissolve this compound (1.15 g, 5.0 mmol) in a mixture of 20 mL of diethyl ether and 5 mL of methanol in an Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring, add the 2.0 M TMS-diazomethane solution dropwise via syringe. You will observe the evolution of nitrogen gas and the persistence of a faint yellow color upon completion. Add until the gas evolution ceases and the yellow color persists for more than 10 minutes. Typically, ~2.6 mL (5.2 mmol, 1.05 equiv) will be required.

  • Continue stirring at 0 °C for an additional 30 minutes after the addition is complete.

  • Quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • The reaction mixture can be concentrated directly under reduced pressure. The conversion is typically quantitative.

  • If necessary, dissolve the residue in diethyl ether, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and reconcentrate to yield highly pure methyl 3-bromo-4-formylbenzoate.[11]

Scientist's Notes:

  • The role of methanol is catalytic; it protonates the TMS-diazomethane, which is then attacked by the carboxylate.

  • This reaction is often so clean that chromatographic purification is unnecessary. The product can be used directly in subsequent steps after an aqueous wash and solvent evaporation.

Reaction Mechanism: The reaction involves protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 attack by the carboxylate.[12]

G RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus + CH₂N₂ CH3N2_plus CH₃N₂⁺ RCOOH->CH3N2_plus + CH₂N₂ CH2N2 CH₂N₂ Ester R-COOCH₃ RCOO_minus->Ester + CH₃N₂⁺ CH3N2_plus->Ester + R-COO⁻ N2 N₂ CH3N2_plus->N2 Leaving Group

Caption: Diazomethane Esterification Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting and practical guidance for the successful optimization of the Suzuki-Miyaura cross-coupling reaction with a particularly challenging substrate: 3-bromo-4-formylbenzoic acid. The presence of both an electron-withdrawing aldehyde and an acidic carboxylic acid functionality on the aryl bromide presents a unique set of obstacles that require careful consideration of reaction parameters. This guide moves beyond generic protocols to offer a nuanced, experience-driven approach to navigating these complexities.

Understanding the Substrate: Key Challenges

The molecular architecture of this compound introduces three primary challenges that can impede the efficiency of a Suzuki coupling reaction:

  • The Acidic Proton: The carboxylic acid moiety will react with the basic conditions essential for the Suzuki coupling, potentially altering the effective concentration and nature of the base. This can influence the crucial transmetalation step of the catalytic cycle.[1][2][3]

  • The Electrophilic Aldehyde: The formyl group is an electron-withdrawing group which can be beneficial for the oxidative addition step. However, aldehydes can also be sensitive to certain reaction conditions and may participate in side reactions or coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[4][5]

  • Steric Hindrance: While not excessively bulky, the ortho-formyl group can introduce a degree of steric hindrance that may slow down the reaction rate, particularly with sterically demanding boronic acids.

This guide will provide a systematic approach to addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion. What are the most likely causes?

A1: Low conversion in this specific reaction often points to issues with the base or the catalyst system.

  • Base Selection and Stoichiometry: The carboxylic acid on your substrate will consume one equivalent of the base. It is crucial to use at least two equivalents of base: one to deprotonate the carboxylic acid and another to facilitate the catalytic cycle.[6] For this substrate, a milder inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[7] Stronger bases like hydroxides could potentially lead to undesired side reactions with the aldehyde.

  • Catalyst and Ligand Choice: this compound is an electron-deficient aryl bromide. While this can facilitate oxidative addition, a robust catalyst system is still necessary.[8] A common choice for aryl bromides is a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a suitable phosphine ligand.[2][9] For more challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can accelerate both oxidative addition and reductive elimination.[10]

Q2: I'm observing significant amounts of a byproduct that appears to be the dehalogenated starting material (4-formylbenzoic acid). How can I prevent this?

A2: The formation of the dehalogenated product is a known side reaction in Suzuki couplings. Several factors can contribute to this:

  • Reaction Temperature and Time: Excessive heat or prolonged reaction times can promote dehalogenation. Monitor your reaction closely by TLC or LC-MS and aim for the lowest effective temperature and shortest time necessary for completion.

  • Solvent and Base Quality: Ensure you are using anhydrous and thoroughly degassed solvents. The presence of water or oxygen can interfere with the catalytic cycle and lead to side reactions. The purity of your base is also critical.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the rate of dehalogenation. Experimenting with different ligands may be necessary to find one that favors the desired cross-coupling pathway.

Q3: My desired product seems to be forming, but I'm also getting a significant amount of homocoupling of my boronic acid. What can I do to minimize this?

A3: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules.[11]

  • Inert Atmosphere: It is imperative to maintain a strictly inert atmosphere throughout the reaction. This involves thoroughly degassing your solvent and ensuring your reaction vessel is properly purged with an inert gas like argon or nitrogen before adding the catalyst.

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species in situ. Inefficient reduction can sometimes lead to side reactions.

Q4: Should I protect the aldehyde or carboxylic acid group before running the Suzuki coupling?

A4: While protection strategies are an option, they add extra steps to your synthesis. It is often possible to achieve a successful coupling without protecting groups by carefully selecting your reaction conditions.

  • Carboxylic Acid: Protection is generally not necessary if you account for the acidic proton by using an adequate amount of a suitable base.

  • Aldehyde: The aldehyde group is generally tolerant to many Suzuki coupling conditions.[12][13] Protection as an acetal is a possibility if you find that the aldehyde is participating in side reactions under your optimized conditions.[14][15] However, this adds complexity to the synthesis, as you will need to deprotect the acetal after the coupling. It is recommended to first attempt the reaction without protection.

Troubleshooting Guide: A Systematic Approach

When faced with a challenging Suzuki coupling, a systematic approach to troubleshooting is key. The following decision tree and detailed explanations will guide you through the process of optimizing your reaction.

troubleshooting_suzuki start Low Yield or No Reaction check_base Step 1: Evaluate Base - Is it K₂CO₃ or K₃PO₄? - Are you using >2 equivalents? start->check_base check_catalyst Step 2: Assess Catalyst System - Is the Pd source fresh? - Is the ligand appropriate (e.g., PPh₃)? check_base->check_catalyst Base is appropriate optimize_base Optimize Base: - Try a different base (e.g., Cs₂CO₃). - Screen base equivalents (2.5-3.0 eq). check_base->optimize_base Base may be the issue check_conditions Step 3: Review Reaction Conditions - Is the solvent degassed? - Is the temperature appropriate (e.g., 80-100°C)? check_catalyst->check_conditions Catalyst seems appropriate optimize_catalyst Optimize Catalyst: - Try a more active ligand (e.g., SPhos, XPhos). - Screen different Pd sources (e.g., Pd₂(dba)₃). check_catalyst->optimize_catalyst Catalyst may be suboptimal optimize_conditions Optimize Conditions: - Screen different solvents (e.g., Dioxane/H₂O, Toluene/H₂O). - Adjust temperature incrementally. check_conditions->optimize_conditions Still no improvement success Successful Coupling check_conditions->success Reaction works! optimize_base->check_catalyst optimize_catalyst->check_conditions optimize_conditions->success

Caption: A decision tree for troubleshooting the Suzuki coupling of this compound.

In-Depth Parameter Evaluation

The base in a Suzuki coupling plays a multifaceted role: it activates the boronic acid to form a more nucleophilic boronate species and participates in the regeneration of the active catalyst.[1][2][16][17]

  • Recommended Starting Point: For this compound, begin with 2.5-3.0 equivalents of K₂CO₃ or K₃PO₄. These bases are generally effective and are less likely to cause side reactions with the aldehyde compared to stronger bases like NaOH or KOH.[7]

  • Troubleshooting Steps:

    • Inadequate Basicity: If the reaction is sluggish, consider a more soluble and often more effective base like cesium carbonate (Cs₂CO₃).

    • Solubility Issues: Ensure your base has some solubility in the reaction medium. A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) can be beneficial in this regard.

The choice of palladium source and ligand is critical for success, especially with a potentially challenging substrate.

  • Recommended Starting System: A good initial system is Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%). This is a cost-effective and often reliable choice for aryl bromides.

  • Troubleshooting Steps:

    • Slow Oxidative Addition: If you suspect slow oxidative addition is the issue, switch to a more electron-rich and bulky ligand. The Buchwald ligands, such as SPhos and XPhos, are excellent choices for promoting the coupling of electron-deficient aryl bromides.[10]

    • Catalyst Decomposition: Ensure your palladium source and ligands are of high quality and have been stored properly to avoid degradation.

The solvent, temperature, and reaction time all play crucial roles in the outcome of your experiment.

  • Solvent: A biphasic mixture of an organic solvent and water is often ideal. Toluene/water and 1,4-dioxane/water are common and effective choices. The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst. Always use degassed solvents to prevent catalyst oxidation.

  • Temperature: A starting temperature of 80-100 °C is generally appropriate for the coupling of aryl bromides. If the reaction is slow, a modest increase in temperature may be beneficial. However, be cautious of exceeding 120 °C, as this can increase the likelihood of dehalogenation and other side reactions.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time that provides a good yield to minimize the formation of byproducts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for your optimization efforts.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and purge with an inert gas for 10-15 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in 1,4-dioxane. Degas this solution by bubbling the inert gas through it for 10-15 minutes.

  • Add the degassed catalyst solution to the reaction flask via syringe, followed by the degassed water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Procedure for Challenging Couplings with a Buchwald Ligand

This protocol is recommended if the general procedure provides low yields.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

Follow the general procedure outlined in Protocol 1, substituting the catalyst, ligand, base, and solvent as listed above. The general setup and workup procedures remain the same.

Data Summary Table

ParameterRecommended Starting ConditionAlternative for OptimizationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precatalyst. Pd₂(dba)₃ is a Pd(0) source that may not require in situ reduction.
Ligand PPh₃ (1-2 eq. to Pd)SPhos, XPhos (1-2 eq. to Pd)PPh₃ is a standard ligand. Buchwald ligands can improve rates and yields for challenging substrates.[10]
Base K₂CO₃ (2.5-3.0 eq.)K₃PO₄, Cs₂CO₃ (2.5-3.0 eq.)K₂CO₃ is a good starting point. K₃PO₄ and Cs₂CO₃ offer different solubility and basicity profiles.[7]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O, THF/H₂OThese biphasic systems effectively dissolve both organic and inorganic components.
Temperature 80-100 °C60-120 °CHigher temperatures can increase reaction rates but may also promote side reactions.

Visualizing the Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

References

Technical Support Center: Troubleshooting the Heck Coupling of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Heck coupling reaction, with a specialized focus on the use of 3-bromo-4-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Our aim is to provide in-depth, practical solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the unique electronic and functional group profile of this compound—possessing both a strongly electron-withdrawing aldehyde and a carboxylic acid moiety—presents a distinct set of challenges. This guide offers a structured approach to troubleshooting, grounded in mechanistic understanding and field-proven experience.

Troubleshooting Guide: Common Side Reactions and Solutions

The following table outlines common issues encountered during the Heck coupling of this compound, their probable causes, and recommended courses of action.

Observed Problem Potential Side Reaction/Cause Proposed Solution & Scientific Rationale
Low or No Conversion of Starting Material 1. Catalyst Inactivity: The Pd(0) active species is not being generated or is rapidly deactivating. The electron-deficient nature of the aryl bromide can slow the oxidative addition step.[2] 2. Insufficient Base Strength: The chosen base may not be strong enough to neutralize the generated HBr and the acidic proton of the carboxylic acid, leading to catalyst inhibition.1. Catalyst System Optimization: Use a pre-catalyst that readily forms Pd(0), such as Pd₂(dba)₃, in conjunction with a phosphine ligand. Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) can accelerate the oxidative addition step.[3] 2. Base Selection: Employ a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. The use of an inorganic base can also facilitate the regeneration of the Pd(0) catalyst.[4][5]
Formation of Dehalogenated Byproduct (4-formylbenzoic acid) Hydrodehalogenation: This occurs when the organopalladium intermediate reacts with a hydride source before coupling with the alkene. The aldehyde group can potentially act as a hydride source under certain conditions.1. Scrutinize Solvent and Reagents for Hydride Sources: Ensure anhydrous reaction conditions. Certain alcohols or amines used as solvents or bases can be hydride donors. 2. Ligand Modification: The choice of phosphine ligand can influence the rate of reductive elimination versus other pathways. Experiment with different ligands to find one that favors the desired coupling.
Formation of Double Bond Isomerized Product Alkene Isomerization: The palladium-hydride species formed after β-hydride elimination can re-add to the product alkene in a different orientation, leading to isomerization.1. Addition of Silver Salts: Silver salts (e.g., Ag₂CO₃) can act as halide scavengers, promoting the reductive elimination of H-X and preventing the re-addition of the palladium-hydride species to the alkene. 2. Choice of Base: Stronger bases can accelerate the final reductive elimination step, minimizing the lifetime of the palladium-hydride intermediate responsible for isomerization.
Formation of Aldehyde-Related Byproducts (e.g., Cannizzaro reaction products) Base-Mediated Aldehyde Reactions: The formyl group is susceptible to reaction under basic conditions, especially at elevated temperatures. This can include self-condensation or Cannizzaro-type disproportionation.1. Milder Base and Lower Temperature: If aldehyde-related side products are observed, consider using a milder base (e.g., NaOAc) and reducing the reaction temperature. This may require longer reaction times. 2. Protection of the Aldehyde: In challenging cases, protecting the aldehyde as an acetal prior to the Heck coupling can be an effective strategy. The protecting group can be removed in a subsequent step.
Poor Regioselectivity (in coupling with unsymmetrical alkenes) Electronic and Steric Factors: The regioselectivity of the Heck reaction is influenced by both the electronic properties of the alkene and steric hindrance.1. Ligand Control: The steric bulk of the phosphine ligand can significantly influence which terminus of the alkene adds to the aryl group. Bulky ligands often favor addition to the less substituted carbon. 2. Alkene Choice: For unsymmetrical alkenes, the inherent electronic bias will play a major role. Electron-withdrawing groups on the alkene will direct the aryl group to the β-position.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of phosphine ligand so critical when working with an electron-deficient aryl bromide like this compound?

A: The phosphine ligand plays a multifaceted role in the Heck catalytic cycle. For an electron-deficient aryl bromide, the oxidative addition of the C-Br bond to the Pd(0) center can be sluggish. Electron-rich phosphine ligands donate electron density to the palladium, making it more nucleophilic and facilitating this key activation step. Furthermore, the steric bulk of the ligand influences the coordination of the alkene and the subsequent migratory insertion and β-hydride elimination steps, which can affect both the reaction rate and selectivity.[3]

Q2: My reaction is stalling, and I suspect catalyst decomposition. What does this look like and how can I prevent it?

A: Catalyst decomposition often manifests as the formation of palladium black, a fine, black precipitate of metallic palladium. This indicates that the Pd(0) species are aggregating and falling out of the catalytic cycle. To prevent this, ensure that the phosphine ligand concentration is sufficient to stabilize the Pd(0) intermediates. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point. Additionally, maintaining a strictly inert atmosphere (argon or nitrogen) is crucial, as oxygen can oxidize and deactivate the catalyst.

Q3: Can the carboxylic acid group of this compound interfere with the reaction?

A: Yes, the acidic proton of the carboxylic acid can react with the base, effectively consuming it. It is therefore essential to use a sufficient excess of base to neutralize both the carboxylic acid and the HBr generated during the catalytic cycle. Some researchers opt to perform the reaction with the corresponding methyl or ethyl ester of the benzoic acid to circumvent this issue, followed by a final hydrolysis step.

Q4: I am observing the formation of a significant amount of homocoupled biaryl product. What is causing this?

A: Biaryl homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including the reaction of two organopalladium intermediates. This side reaction is often more prevalent at higher temperatures and when the rate of the desired Heck coupling is slow. To mitigate this, you can try lowering the reaction temperature, increasing the concentration of the alkene, or using a more efficient catalyst system to accelerate the desired reaction pathway.

Experimental Protocol: A Self-Validating System

This protocol for the Heck coupling of this compound with an acrylate is designed to minimize common side reactions.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Ligand and Solvent Addition: Under a positive pressure of inert gas, add a solution of P(t-Bu)₃ (0.04 equiv) in anhydrous DMF.

  • Alkene Addition: Add ethyl acrylate (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Heck coupling cycle and the competing side reactions.

The Heck Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination + Alkene - L pi_complex Ar-Pd(II)-Br(L)(Alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd R-Pd(II)-Br(L) migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride hydrido_pd H-Pd(II)-Br(L)₂(Product) beta_hydride->hydrido_pd reductive_elimination Reductive Elimination (+ Base) hydrido_pd->reductive_elimination reductive_elimination->pd0 - HBr - Base-H⁺

Caption: The catalytic cycle of the Heck reaction.

Competing Side Reaction Pathways

Side_Reactions pd_complex Ar-Pd(II)-Br(L)₂ dehalogenation Hydrodehalogenation pd_complex->dehalogenation + [H⁻] source dehal_product Ar-H dehalogenation->dehal_product hydrido_pd H-Pd(II)-Br(L)₂(Product) isomerization Alkene Isomerization hydrido_pd->isomerization + Product isomerization->hydrido_pd isomerized_product Isomerized Product isomerization->isomerized_product

Caption: Key side reactions in the Heck coupling.

References

Technical Support Center: Overcoming Low Yields in Sonogashira Reactions with 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand the nuances and challenges that can arise during complex syntheses. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering low yields in the Sonogashira coupling of 3-bromo-4-formylbenzoic acid, a substrate known for its unique electronic and functional group challenges.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common issues encountered when working with this compound. The advice provided is based on established mechanistic principles and field-proven optimization strategies.

Q1: My reaction yield is consistently low (<30%), and I recover a significant amount of unreacted aryl bromide. What are the primary factors to investigate?

A1: Low conversion of the starting aryl bromide in a Sonogashira reaction typically points to issues in the palladium catalytic cycle, specifically a sluggish oxidative addition step or catalyst deactivation. Given that this compound is an electron-deficient aryl bromide, oxidative addition should theoretically be favorable. Therefore, other factors are likely at play.

  • Catalyst System Inactivity: Standard catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ may not be robust enough under your conditions.[1][2] The combination of the carboxylic acid and aldehyde functionalities can interact with the palladium center.

    • Actionable Solution: Switch to a more active and stable catalyst system. Consider using a pre-formed, air-stable palladium(II) precatalyst combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or di-tert-butylneopentylphosphine).[2][3] These ligands promote the formation of highly active, monoligated Pd(0) species that can enhance catalytic turnover.

  • Inappropriate Base Selection: The carboxylic acid moiety requires a base strong enough to deprotonate both it and the terminal alkyne. If an amine base (e.g., triethylamine, Et₃N) is used, it may be fully sequestered as an ammonium salt by the benzoic acid, leaving insufficient free base to deprotonate the alkyne and facilitate the catalytic cycle.

    • Actionable Solution: Use at least two equivalents of an amine base to account for both the alkyne and the carboxylic acid. Alternatively, switch to a stronger inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a polar aprotic solvent like DMF or DMSO.[4][5][6] This often proves more effective for substrates with acidic protons.

  • Insufficient Temperature: While many Sonogashira reactions proceed at room temperature, aryl bromides are less reactive than iodides and can require heating to achieve reasonable reaction rates.[7][8]

    • Actionable Solution: Gradually increase the reaction temperature. Start at 40-50 °C and, if necessary, increase to 60-80 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.[9]

Q2: I'm observing a significant amount of a diyne byproduct and my desired product is difficult to purify. How can I suppress this homocoupling?

A2: The formation of a diyne (e.g., 1,4-diphenylbutadiyne if using phenylacetylene) is a result of the Glaser-Hay homocoupling of the terminal alkyne.[10] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[7][11][12]

  • Rigorous Inert Atmosphere: The primary cause of homocoupling is oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Actionable Solution: Degas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction glassware hot from the oven under a stream of inert gas.

  • Minimize Reaction Time and Catalyst Loading: Prolonged reaction times and high catalyst concentrations can sometimes favor side reactions.

    • Actionable Solution: Monitor the reaction closely and work it up as soon as the starting material is consumed. Use the lowest effective catalyst loading (typically 0.5-2.5 mol% for palladium).

  • Adopt a Copper-Free Protocol: The most effective way to eliminate Glaser homocoupling is to remove the copper co-catalyst entirely.[7][13] Copper-free Sonogashira reactions have been well-developed to address this specific issue.[14]

    • Actionable Solution: Switch to a copper-free protocol. These methods typically require a highly active palladium catalyst (as described in Q1), a phosphine ligand, and often a stronger base in a polar solvent.[2][15][16] See the Optimized Protocols section for a detailed example.

Q3: The reaction starts but then stalls before completion. What could be causing catalyst deactivation?

A3: Catalyst deactivation can occur when the active Pd(0) species is either oxidized to an inactive state or forms stable, off-cycle complexes.

  • Ligand Degradation or Oxidation: Phosphine ligands, especially triphenylphosphine (PPh₃), can be susceptible to oxidation at elevated temperatures, leading to catalytically inactive phosphine oxides.

    • Actionable Solution: Use more robust, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald-type ligands), which are more resistant to oxidation and form more stable palladium complexes.[1][2]

  • Inhibition by Substrate/Base: The formyl group or the carboxylate anion could potentially coordinate to the palladium center, inhibiting substrate binding or reductive elimination. While less common, it is a possibility with highly functionalized substrates.

    • Actionable Solution: If catalyst inhibition is suspected, a change in solvent or the use of a ligand that more strongly binds to palladium can be beneficial. Switching from an amine base to an inorganic base can also alter the coordination environment around the palladium.[17]

Frequently Asked Questions (FAQs)

What is the specific role of each component in the Sonogashira reaction? The Sonogashira reaction is a complex catalytic system. The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination).[13] The copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18] The base is crucial for deprotonating the terminal alkyne and neutralizing the HX acid produced during the reaction.[7][17]

Why is an aryl bromide less reactive than an aryl iodide? The reactivity of aryl halides in the rate-determining oxidative addition step follows the trend I > Br > Cl, which corresponds to the C-X bond dissociation energy.[7][8] The weaker C-I bond is broken more easily by the Pd(0) catalyst than the stronger C-Br bond, requiring milder conditions.

Can I run this reaction without protecting the carboxylic acid? Yes, it is often possible and desirable to run the reaction without protecting the carboxylic acid, as this avoids extra synthetic steps.[16] However, you must account for its acidity by using a sufficient amount of base (at least 2 equivalents relative to the alkyne) or by choosing a strong inorganic base.[16]

What is the best solvent for this reaction? The choice of solvent depends on the base and temperature. For amine bases, solvents like THF and 1,4-dioxane are common. For inorganic bases, polar aprotic solvents like DMF, DMSO, or NMP are often required to ensure solubility and promote reactivity.[4][9][19]

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd_ox L₂PdII(Ar)(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans L₂PdII(Ar)(C≡CR') pd_ox->pd_trans Transmetalation cu_x CuX pd_ox->cu_x Byproduct product Ar-C≡CR' pd_trans->product Reductive Elimination product->pd0 alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + CuX - HX (Base) cu_acetylide->pd_ox Transmetalation Reactant cu_acetylide->cu_x To Pd Cycle caption Fig 1. The dual catalytic cycle of the Sonogashira reaction.

Caption: The interconnected Palladium and Copper catalytic cycles.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield with This compound check_sm Is starting material (SM) consumed? start->check_sm check_homo Is homocoupling (diyne) observed? check_sm->check_homo Yes sm_no SM Not Consumed: Reaction Stalled or Inactive check_sm->sm_no No check_homo->sm_no No (Decomposition?) sm_yes SM Consumed: Side Reactions Dominating check_homo->sm_yes Yes sol_temp 1. Increase Temperature (e.g., 60-80 °C) sm_no->sol_temp sol_base 2. Change Base (e.g., K₂CO₃, Cs₂CO₃ in DMF) sol_temp->sol_base sol_cat 3. Use High-Activity Catalyst (e.g., Pd(precatalyst) + Bulky Ligand) sol_base->sol_cat sol_inert 1. Ensure Rigorous Inert Atmosphere (Ar/N₂) sm_yes->sol_inert sol_cu_free 2. Switch to a Copper-Free Protocol sol_inert->sol_cu_free sol_time 3. Minimize Reaction Time sol_cu_free->sol_time caption Fig 2. Decision tree for troubleshooting low yields.

Caption: A decision-making workflow for diagnosing low-yield reactions.

Optimized Experimental Protocols

The following protocols are starting points for the Sonogashira coupling of this compound. Optimization of temperature and reaction time may be necessary.

Protocol 1: Optimized Pd/Cu-Catalyzed Reaction

This protocol uses a robust inorganic base to counteract the acidity of the substrate.

ParameterRecommendationRationale
Aryl Halide This compound1.0 equiv
Alkyne Terminal Alkyne1.2-1.5 equiv
Pd Catalyst Pd(PPh₃)₂Cl₂2 mol %
Cu Co-catalyst CuI4 mol %
Ligand PPh₃4 mol % (optional, for catalyst stability)
Base K₂CO₃ or Cs₂CO₃3.0 equiv
Solvent Anhydrous, Degassed DMF0.2 - 0.5 M
Temperature 60 - 80 °CTo drive reaction with aryl bromide
Atmosphere Argon or NitrogenCrucial to prevent homocoupling

Step-by-Step Methodology:

  • To a dry, oven-baked Schlenk flask, add this compound, K₂CO₃, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed DMF via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture in an oil bath to the desired temperature (start at 60 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous phase with 1M HCl to pH ~2-3 to protonate the benzoic acid product, then extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: High-Performance Copper-Free Reaction

This protocol is recommended to completely avoid Glaser homocoupling and is often effective for challenging substrates.

ParameterRecommendationRationale
Aryl Halide This compound1.0 equiv
Alkyne Terminal Alkyne1.5 equiv
Pd Precatalyst [DTBNpP]Pd(crotyl)Cl (P2) or Pd₂(dba)₃1-2 mol %
Ligand DTBNpP or XPhos2-4 mol % (if using Pd₂(dba)₃)
Base K₃PO₄ or Cs₂CO₃3.0 equiv
Solvent Anhydrous, Degassed DMSO or DMF0.2 - 0.5 M
Temperature 60 - 100 °CHigher temp may be needed for Cu-free
Atmosphere Argon or NitrogenGood practice for catalyst stability

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound, K₃PO₄, and the palladium precatalyst (and ligand, if separate).

  • Seal the flask and purge with argon as described in Protocol 1.

  • Add anhydrous, degassed DMSO via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture in an oil bath to the desired temperature (start at 80 °C) with vigorous stirring.

  • Monitor the reaction progress. Copper-free reactions can sometimes be slower.

  • Follow the same work-up and purification procedure as outlined in Protocol 1.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Buchwald-Hartwig Amination of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Buchwald-Hartwig amination with the challenging substrate, 3-bromo-4-formylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who require robust and reproducible methods for C-N bond formation on highly functionalized aromatic systems. Here, we move beyond generic protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, ensuring your path to the desired N-aryl product is both efficient and logical.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when designing a Buchwald-Hartwig amination for this specific substrate. The presence of three distinct functionalities—an aryl bromide, an aldehyde, and a carboxylic acid—requires careful consideration of each reaction parameter.

Q1: What makes this compound a "challenging" substrate?

A: This substrate presents a unique triad of chemical functionalities that can interfere with the catalytic cycle:

  • Carboxylic Acid (-COOH): This is the most critical feature. Its acidic proton will irreversibly react with the stoichiometric base required for the amination, meaning at least one extra equivalent of base is mandatory. The resulting carboxylate anion can also potentially chelate the palladium catalyst, leading to inhibition.

  • Aldehyde (-CHO): The formyl group is sensitive to certain basic conditions and can undergo side reactions like aldol condensations or Cannizzaro reactions, particularly at elevated temperatures with strong bases.

  • Electron-Withdrawing Nature: Both the formyl and carboxyl groups are strongly electron-withdrawing, which activates the C-Br bond for oxidative addition but can also influence the electronics of the palladium intermediates.

Q2: What is the best starting catalyst system (palladium source and ligand) for this substrate?

A: For a highly functionalized and potentially inhibiting substrate, using a modern, well-defined palladium pre-catalyst is strongly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] Pre-catalysts provide more reliable and reproducible formation of the active catalyst.

  • Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard as they promote the crucial reductive elimination step and stabilize the catalytically active species.[3][4][5] For this substrate, ligands from the Buchwald group are excellent starting points.

    • Top Tier: RuPhos or XPhos . These ligands are known for their high activity and broad functional group tolerance.[6][7]

    • Alternative: BrettPhos is another excellent choice, particularly for coupling primary amines.[8][9]

  • Recommended Pre-catalyst: A third-generation (G3) or fourth-generation (G4) Buchwald pre-catalyst is ideal. For example, XPhos Pd G3 or RuPhos Pd G4 . These are air- and moisture-stable, ensuring easier handling and greater reproducibility.[10]

Q3: Which base should I use, and how much is needed?

A: Base selection is critical to avoid side reactions involving the aldehyde and to effectively deprotonate the amine-palladium complex.

  • Stoichiometry: You will need a minimum of 2.0 equivalents of base : ~1.0 equivalent to neutralize the carboxylic acid and ~1.0 equivalent to facilitate the catalytic cycle. In practice, using 2.2 to 2.5 equivalents is recommended to ensure the reaction does not become base-limited.

  • Base Type: While strong alkoxide bases like NaOt-Bu are common, they may be too harsh for the aldehyde functionality.[11] A weaker inorganic base is a much safer starting point.

    • Recommended: K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). These bases offer good reactivity with a lower risk of promoting aldehyde side reactions.[11]

Q4: What are the optimal solvent and temperature conditions?

A: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[12][13]

  • Recommended Solvents: Aprotic polar solvents are generally preferred. Dioxane or Toluene are excellent choices.[14][15] Tetrahydrofuran (THF) can also be used, but its lower boiling point limits the accessible temperature range.

  • Recommended Temperature: A starting temperature of 80-110 °C is typical for aryl bromides.[11][16] It is advisable to start at the lower end of this range (~80 °C) and increase the temperature only if the reaction is sluggish, to minimize potential degradation.

Part 2: Troubleshooting Guide for Common Issues

Even with an optimized starting protocol, challenges can arise. This guide provides a logical, cause-and-effect approach to resolving common experimental problems.

Q: My reaction shows low or no conversion to the desired product. What should I check first?

A: Low conversion is the most common issue and can stem from several sources.

  • Atmosphere and Reagent Purity: The active Pd(0) catalyst is extremely sensitive to oxygen.

    • Cause: Inadequate degassing of the solvent or a poor inert atmosphere (N₂ or Ar) can lead to rapid oxidation and deactivation of the catalyst.[12]

    • Solution: Ensure your solvent is freshly degassed using a robust method like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes. Use standard Schlenk techniques or a glovebox for the reaction setup.[12] Verify the purity of your amine and aryl halide.

  • Base Ineffectiveness: The base may not be sufficiently strong or soluble.

    • Cause: If using an inorganic base like K₃PO₄, its effective basicity depends on particle size and surface area. Clumping of the base can reduce its efficacy.[11]

    • Solution: Before use, gently grind the inorganic base to a fine powder to increase its surface area. Ensure vigorous stirring throughout the reaction. If the reaction still stalls, consider switching to a stronger base like NaOt-Bu, but monitor carefully for side products.

  • Catalyst/Ligand Inhibition: The substrate itself may be poisoning the catalyst.

    • Cause: The carboxylate or aldehyde functionality could be coordinating to the palladium center, creating a stable, off-cycle complex that inhibits turnover.

    • Solution: Switch to a different class of bulky ligand. If you started with XPhos, try a ferrocene-based ligand from the Hartwig group or a different biarylphosphine like SPhos. Sometimes a subtle change in the ligand's steric or electronic properties can overcome substrate inhibition.

Q: I'm observing a significant amount of debrominated starting material (4-formylbenzoic acid). What is causing this side reaction?

A: This side product arises from hydrodehalogenation , a common competing pathway in Buchwald-Hartwig reactions.[3]

  • Mechanism: This can occur via β-hydride elimination from the palladium-amido intermediate, which is more likely with certain amines, or through other protonolysis pathways.[17]

  • Solutions:

    • Modify the Base: Switching to a different base can sometimes alter the reaction pathway and suppress hydrodehalogenation.

    • Change the Ligand: Employing a bulkier ligand can sterically hinder pathways leading to the side reaction and favor the desired reductive elimination.

    • Adjust Stoichiometry: Ensure the amine is not the limiting reagent; a slight excess (1.1-1.2 equivalents) can help favor the productive amination pathway.

Q: My LC-MS/TLC analysis shows multiple unidentified byproducts, and the reaction mixture has darkened. What is happening?

A: This often points to either substrate decomposition or catalyst death.

  • Cause 1: Substrate Decomposition: The aldehyde group may be undergoing side reactions.

    • Diagnosis: If you are using a strong base like NaOt-Bu and high temperatures, aldol-type reactions are a strong possibility.

    • Solution: Immediately switch to a milder base like K₃PO₄ or Cs₂CO₃ and reduce the reaction temperature to <100 °C.

  • Cause 2: Catalyst Decomposition: The dark color, often black, is indicative of palladium black precipitation.

    • Diagnosis: This means the ligand has failed to stabilize the Pd(0) intermediate, causing it to crash out of the solution. This can be triggered by high temperatures, impurities, or an ill-suited ligand.

    • Solution: Use a well-defined pre-catalyst, as they are designed to cleanly generate the active species.[10] Ensure all reagents and the solvent are of the highest purity. If the problem persists, screen a panel of different biarylphosphine ligands to find one that provides better stability under the reaction conditions.

Part 3: Recommended Experimental Protocol & Data

This section provides a robust, step-by-step starting protocol for the amination of this compound with a generic primary amine (R-NH₂).

Screening Table of Recommended Starting Conditions
ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (or similar G3/G4 pre-catalyst)Air-stable, reliable generation of active Pd(0).[10]
Catalyst Loading 1–2 mol %Sufficient for most aryl bromides.
Ligand XPhos (or RuPhos)Bulky, electron-rich ligand promoting high activity.[6][7]
Ligand:Pd Ratio 1.2:1 to 2:1 (if not using a pre-catalyst)Ensures sufficient ligand to stabilize the catalyst.
Base K₃PO₄ (finely ground)Effective and mild, minimizes aldehyde side reactions.[11]
Base Amount 2.5 equivalentsAccounts for the acidic proton and the catalytic cycle.
Solvent Dioxane or Toluene (anhydrous, degassed)High boiling point, good solubility for reagents.[13][14]
Concentration 0.1–0.5 MA good starting range for optimization.
Temperature 90–110 °CProvides sufficient thermal energy for catalyst turnover.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst oxidation.[12]
Step-by-Step Laboratory Procedure

Note: This procedure should be performed using standard inert atmosphere techniques (e.g., in a glovebox or on a Schlenk line).[12]

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amine (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In the glovebox, add the XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol %).

  • Sealing and Purging: Seal the vessel with a septum or screw cap. If not in a glovebox, evacuate and backfill the flask with nitrogen or argon gas (repeat this cycle three times).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M) via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the product's carboxylic acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization as appropriate.

Part 4: Visualization of Key Processes

Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the Buchwald-Hartwig catalytic cycle and a logical troubleshooting workflow.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (L)Pd(II)(Ar)(Br) Pd0->OA_Complex + Ar-Br Amine_Complex Amine Coordination [(L)Pd(II)(Ar)(RNH₂)]⁺Br⁻ OA_Complex->Amine_Complex + R-NH₂ Amido_Complex Pd(II) Amido Complex (L)Pd(II)(Ar)(NHR) Amine_Complex->Amido_Complex + Base - [Base-H]⁺Br⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR (Product) Amido_Complex->Product Troubleshooting_Workflow Start Low Conversion? Check_Inert Check Inert Atmosphere & Reagent Purity Start->Check_Inert Yes Side_Product Side Products Observed? Start->Side_Product No Check_Base Increase Base Equivalents or Grind Base Check_Inert->Check_Base Increase_Temp Increase Temperature (e.g., to 110°C) Check_Base->Increase_Temp Change_Ligand Screen Different Ligand (e.g., RuPhos, SPhos) Increase_Temp->Change_Ligand Debromination Debromination? Side_Product->Debromination Yes Success Problem Solved Side_Product->Success No Other_Byproducts Other Byproducts? Debromination->Other_Byproducts No Sol_Debrom Change Ligand/Base Combo Debromination->Sol_Debrom Yes Sol_Other Use Milder Base (K₃PO₄) & Lower Temperature Other_Byproducts->Sol_Other Yes Other_Byproducts->Success No

References

Purification challenges of 3-Bromo-4-formylbenzoic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this compound.

I. Troubleshooting Guide: Common Purification Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems that may arise during the purification of this compound.

Question 1: My final product is a brownish or off-white solid, not the expected white crystalline powder. What are the likely impurities, and how can I remove them?

Answer: A discolored final product often indicates the presence of residual starting materials, by-products from the synthesis, or degradation products. The most common culprits depend on the synthetic route employed.

  • Unreacted Starting Materials: If you are synthesizing this compound from 3-bromo-4-methylbenzoic acid, residual starting material can be a significant impurity.[2]

  • Over-oxidation or Incomplete Oxidation Products: When preparing the target molecule by oxidation of 3-bromo-4-methylbenzoic acid, over-oxidation can lead to the formation of dibrominated species, while incomplete oxidation might leave some of the starting methyl group intact. Conversely, if starting from an alcohol, residual aldehyde may be present.

  • Bromination By-products: During bromination steps, isomers or poly-brominated species can form.[3]

Recommended Purification Strategy:

A multi-step purification approach is often necessary.

  • Acid-Base Extraction: This is a powerful technique to separate acidic, basic, and neutral impurities. Since this compound is a carboxylic acid, it can be selectively extracted.

  • Recrystallization: This is a crucial step for obtaining a highly pure, crystalline product.

  • Column Chromatography: If recrystallization is insufficient, flash column chromatography can be employed to separate compounds with different polarities.[4][5]

Question 2: I'm struggling with the recrystallization of this compound. It either doesn't dissolve, or it crashes out of solution too quickly as an amorphous powder.

Answer: Recrystallization is a technique that often requires careful optimization of the solvent system and cooling rate.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For this compound, which has both a polar carboxylic acid and a less polar aldehyde group on a brominated benzene ring, a mixed solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (like methanol or ethanol) and then slowly add a "poor" solvent where it is less soluble (like water) until the solution becomes slightly turbid.[7]

  • Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or an amorphous powder.[7] To obtain well-formed, pure crystals, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize yield.

  • Inducing Crystallization: If crystals do not form upon cooling, it may be due to a supersaturated solution.[7] Try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of pure product.[7]

Question 3: After purification, my NMR spectrum still shows unexpected peaks. How can I identify these impurities?

Answer: Identifying unknown impurities requires a combination of analytical techniques.

  • NMR Spectroscopy: Compare the spectrum of your purified product with a reference spectrum. Pay close attention to the integration of the peaks to quantify the level of impurity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for separating the main compound from impurities and obtaining their molecular weights. This information can help in proposing the structures of the impurities.

  • HPLC (High-Performance Liquid Chromatography): HPLC is a powerful tool for assessing purity and can be used to quantify the percentage of the main component and any impurities.[8][9]

Common Impurities and their Spectroscopic Signatures:

ImpurityPotential Spectroscopic Signature
3-Bromo-4-methylbenzoic acid (Starting material)Presence of a methyl singlet around 2.5 ppm in the ¹H NMR.
4-Formylbenzoic acidAbsence of the bromine isotopic pattern in the mass spectrum.
Dibrominated by-productsA molecular ion peak in the mass spectrum corresponding to the addition of another bromine atom.
Question 4: I am observing significant product loss during the purification process. What are the likely causes and how can I improve my yield?

Answer: Product loss can occur at various stages of purification.

  • During Extractions: Ensure the pH is appropriately adjusted during acid-base extractions to ensure complete protonation or deprotonation of the carboxylic acid, facilitating its transfer to the desired layer. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • During Recrystallization: Using an excessive amount of solvent will result in a lower yield as more of the product will remain dissolved in the mother liquor.[7] Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • During Filtration and Transfers: Be meticulous when transferring the product between flasks and during filtration to minimize mechanical losses. Wash the filter cake with a small amount of cold solvent to remove residual impurities without dissolving a significant amount of the product.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the properties and handling of this compound.

What is the typical appearance and solubility of pure this compound?

Pure this compound is a white to off-white solid.[1] It has limited solubility in water but is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[10][11]

What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[12]

What analytical techniques are most suitable for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect proton-containing impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.[13]

III. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will react to form its sodium salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral or basic impurities.

  • Carefully acidify the aqueous layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetic acid/water) to just dissolve the solid.[14]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot filtration to remove any insoluble impurities or activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

IV. Visualizing Purification Workflows

Diagram 1: Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product (in Organic Solvent) sep_funnel1 Separatory Funnel: Add NaHCO₃ (aq) crude->sep_funnel1 org_layer1 Organic Layer: Neutral/Basic Impurities sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer: Sodium 3-bromo-4-formylbenzoate sep_funnel1->aq_layer1 Separate acidify Acidify with HCl (aq) aq_layer1->acidify precipitate Precipitate: Pure this compound acidify->precipitate filtration Vacuum Filtration precipitate->filtration final_product Pure Product filtration->final_product

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Recrystallization Workflow

Recrystallization start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath (to maximize yield) cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration crystals Pure Crystals vacuum_filtration->crystals mother_liquor Mother Liquor (dissolved impurities) vacuum_filtration->mother_liquor dry Dry Crystals crystals->dry final_product Purified Product dry->final_product

Caption: Step-by-step process for recrystallization.

V. References

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-formylation of phenols. Organic Syntheses, 82, 64.

  • Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114.

  • ChemicalBook. (n.d.). 4-Formylbenzoic acid. Retrieved from --INVALID-LINK--

  • Emory University. (n.d.). Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). 4-Formylbenzoic acid. Retrieved from --INVALID-LINK--

  • Quora. (n.d.). What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide?. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 3-Bromo-4-methylbenzoic acid. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supporting Information: Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. Retrieved from --INVALID-LINK--

  • Chemrio. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Lab-Chemicals.Com. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). A new method for synthesizing 4-Formylbenzoic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid. Retrieved from --INVALID-LINK--

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from --INVALID-LINK--

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate. Retrieved from --INVALID-LINK--

  • Quick Company. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: Purification of 3-Formylphenyl 4-chlorobenzoate by Recrystallization. Retrieved from --INVALID-LINK--

  • SciELO. (2005, September 15). Nitrile Hydratase Activity of Nocardia corallina B-276. Retrieved from --INVALID-LINK--

References

Preventing debromination in palladium-catalyzed reactions of 3-Bromo-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-4-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Understanding the Challenge: The Propensity for Debromination

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic nature—possessing both an electron-withdrawing aldehyde and a carboxylic acid group—makes the carbon-bromine bond susceptible to cleavage. This often leads to a significant side reaction: debromination (also known as hydrodebromination), where the bromine atom is replaced by a hydrogen atom. This side reaction reduces the yield of the desired product and complicates purification.[1] Understanding the factors that promote debromination is the first step toward preventing it.

Troubleshooting Guide: Minimizing Debromination

Here, we address common problems and provide solutions to mitigate debromination in your palladium-catalyzed reactions.

Q1: My reaction is producing a significant amount of 4-formylbenzoic acid (the debrominated byproduct). What are the most likely causes?

A1: Significant debromination is often a sign that the catalytic cycle is being diverted from the desired cross-coupling pathway. The primary factors to investigate are your choice of base, the reaction temperature, and the purity of your reagents.

  • Base Selection: Strong bases, particularly in the presence of protic solvents like water or alcohols, can act as hydride donors, leading to the reductive cleavage of the C-Br bond.[1][2]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the rate of side reactions, including debromination.[1][2]

  • Reagent and Solvent Purity: Trace amounts of water or other protic impurities in your solvents or reagents can serve as a hydride source.[2]

Q2: I'm using a standard Suzuki-Miyaura coupling protocol and observing significant debromination. How can I adjust my conditions?

A2: For Suzuki-Miyaura couplings, the interplay between the base, solvent, and ligand is critical. Here’s a systematic approach to optimization:

  • Switch to a Weaker Base: If you are using a strong base like sodium ethoxide or potassium tert-butoxide, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2] These bases are less likely to generate hydride species that lead to debromination.

  • Optimize Your Solvent System: Ensure you are using anhydrous aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF).[2] While some Suzuki reactions benefit from a small amount of water to facilitate the transmetalation step, excessive water can promote debromination.[3][4] If your protocol uses a solvent/water mixture, try reducing the proportion of water.

  • Lower the Reaction Temperature: Begin by running the reaction at the lowest temperature that still allows for the consumption of the starting material. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.[2]

Q3: Could my choice of palladium catalyst and ligand be contributing to the debromination?

A3: Absolutely. The ligand plays a crucial role in modulating the stability and reactivity of the palladium catalyst.

  • Ligand Effects: For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(o-tolyl)₃ can be effective.[2] These ligands promote the desired reductive elimination step of the catalytic cycle over competing side reactions. In some cases, phosphine-free catalyst systems may also be considered to minimize debromination.[2]

  • Catalyst Precursor: The choice of palladium precursor can also be important. While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species.[3] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst may provide more consistent results.[5]

Q4: I'm performing a Buchwald-Hartwig amination and observing debromination. Are the troubleshooting strategies similar to those for Suzuki coupling?

A4: Yes, the fundamental principles are the same, but with some nuances specific to the Buchwald-Hartwig reaction.

  • Base Considerations: The choice of base is particularly critical in C-N coupling. Strong bases like sodium tert-butoxide are often required to deprotonate the amine, but they can also promote debromination.[6] A careful screening of bases is often necessary.

  • Ligand Selection: The Buchwald-Hartwig reaction is highly dependent on the use of specialized, sterically hindered phosphine ligands.[6] Using the correct ligand for your specific substrate and amine coupling partner is essential to favor the desired C-N bond formation. Incorrect ligand choice can lead to an increase in side reactions like debromination.[6]

Frequently Asked Questions (FAQs)

Q: Should I be concerned about the aldehyde and carboxylic acid groups on my starting material reacting under the coupling conditions?

A: The carboxylic acid will be deprotonated by the base to form a carboxylate salt, which is generally unreactive. The aldehyde group is also typically stable under most palladium-catalyzed cross-coupling conditions. However, it's always good practice to check for potential side reactions involving these functional groups when analyzing your reaction mixture.

Q: How can I ensure my solvents and reagents are sufficiently anhydrous?

A: Use freshly distilled solvents or purchase high-purity anhydrous solvents. Ensure that solid reagents are dried in a vacuum oven before use. Performing the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is also crucial to prevent the introduction of moisture and oxygen.[7]

Q: Can I use a phase-transfer catalyst to improve my reaction?

A: In some cases, a phase-transfer catalyst can be beneficial, especially when using inorganic bases that have low solubility in organic solvents. However, this adds another variable to the reaction, and it's generally recommended to first optimize the core components (base, solvent, ligand) before introducing additional additives.

Experimental Protocols and Data

Optimized Suzuki-Miyaura Coupling Protocol for this compound

This protocol is a starting point and may require further optimization for your specific boronic acid coupling partner.

Reagents and Materials:

  • This compound

  • Boronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents), finely ground and dried

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon for 10-15 minutes.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous dioxane under an argon atmosphere.

  • Add the catalyst solution to the reaction vessel via syringe, followed by any additional anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃Pre-activated Pd(0) source for consistent results.
Ligand SPhosBulky, electron-rich ligand to promote reductive elimination.
Base K₃PO₄Weaker inorganic base to minimize hydride formation.
Solvent Anhydrous DioxaneAprotic solvent to reduce sources of hydride.
Temperature 80-90 °CLower temperature to disfavor side reactions.

Troubleshooting Decision Workflow

Debromination_Troubleshooting cluster_base Base Optimization cluster_temp Temperature & Time Control cluster_catalyst Catalyst System Modification cluster_reagents Reagent & Solvent Purity start Debromination Observed base Step 1: Evaluate Base start->base temp_time Step 2: Assess Temperature & Time base->temp_time If debromination persists issue_base Issue: Using strong bases (e.g., NaOEt, t-BuOK). catalyst Step 3: Analyze Catalyst System temp_time->catalyst If debromination persists issue_temp Issue: High temperatures and long reaction times. reagents Step 4: Check Reagent Purity catalyst->reagents If debromination persists issue_catalyst Issue: Ligand not optimal for electron-deficient substrate. end Debromination Minimized reagents->end issue_reagents Issue: Protic impurities acting as hydride source. solution_base Solution: Switch to weaker bases (K₂CO₃, K₃PO₄, Cs₂CO₃). solution_temp Solution: Lower temperature and monitor closely. solution_catalyst Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). solution_reagents Solution: Use anhydrous solvents and dry reagents.

Caption: Troubleshooting workflow for minimizing debromination.

Catalytic Cycle and Competing Debromination Pathway

Catalytic_Cycle cluster_coupling Desired Cross-Coupling Cycle cluster_debromination Competing Debromination Pathway pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Br) pd0->oa pd2_complex Ar-Pd(II)-Br(L₂) oa->pd2_complex transmetal Transmetalation (R-B(OH)₂) pd2_complex->transmetal hydride_transfer Hydride Transfer pd2_complex->hydride_transfer pd2_diaryl Ar-Pd(II)-R(L₂) transmetal->pd2_diaryl re Reductive Elimination pd2_diaryl->re product Ar-R (Product) re->product product->pd0 hydride_source Hydride Source (e.g., from base/solvent) hydride_source->hydride_transfer pd2_hydride Ar-Pd(II)-H(L₂) hydride_transfer->pd2_hydride re_debrom Reductive Elimination pd2_hydride->re_debrom re_debrom->pd0 Regenerates Pd(0) debrom_product Ar-H (Byproduct) re_debrom->debrom_product

Caption: Competing pathways in palladium-catalyzed cross-coupling.

References

Technical Support Center: Improving Regioselectivity in Reactions of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile trifunctional building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling regioselectivity, ensuring the success of your synthetic endeavors.

Understanding the Molecule: The Interplay of Directing Groups

This compound presents a unique challenge in regioselective synthesis due to the presence of three distinct functional groups on the aromatic ring: a bromo group, a formyl (aldehyde) group, and a carboxylic acid group. Each of these substituents exerts an electronic influence on the benzene ring, directing incoming reagents to specific positions.

  • Bromo Group (-Br): An ortho, para-director, but deactivating. Halogens are an exception to the general rule for deactivating groups.[1]

  • Formyl Group (-CHO): A meta-director and strongly deactivating.

  • Carboxylic Acid Group (-COOH): A meta-director and deactivating.

The regiochemical outcome of any reaction on the aromatic ring will be determined by the interplay of these competing directing effects.

Frequently Asked Questions (FAQs)

Q1: In an electrophilic aromatic substitution reaction, which position on the ring is most likely to be substituted?

A1: The substitution pattern is complex due to the competing directing effects. The formyl and carboxylic acid groups are both meta-directors and deactivating, while the bromo group is an ortho, para-director and also deactivating. Generally, the positions meta to the strongly deactivating formyl and carboxyl groups (positions 2 and 6) are the most likely sites for electrophilic attack. However, the ortho, para-directing influence of the bromine cannot be entirely discounted, and the formation of minor isomers is possible. The precise outcome will depend on the specific electrophile and reaction conditions.

Q2: I am trying to perform a Suzuki-Miyaura coupling at the C-Br bond. Will the other functional groups interfere?

A2: The Suzuki-Miyaura coupling is generally tolerant of a wide range of functional groups, including aldehydes and carboxylic acids.[2] However, the carboxylic acid can be deprotonated by the basic conditions typically used in these couplings, which may affect the solubility and reactivity of the substrate. It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to avoid these complications and improve yields.[2]

Q3: When using a strong nucleophile, will it attack the formyl group or the carboxylic acid?

A3: Nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon of the formyl group. Aldehydes are generally more reactive towards nucleophiles than carboxylic acids.[3][4] Under basic conditions, the carboxylic acid will be deprotonated to the carboxylate, which is resistant to nucleophilic attack. Under neutral or acidic conditions, while the carboxylic acid can be attacked, the aldehyde remains the more reactive site.

Q4: How can I selectively protect the formyl group or the carboxylic acid?

A4: Orthogonal protecting group strategies are key here.

  • Protecting the Formyl Group: The aldehyde can be selectively protected as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to basic and nucleophilic conditions used in reactions at the carboxylic acid or Suzuki couplings, and can be deprotected with aqueous acid.[5]

  • Protecting the Carboxylic Acid: The carboxylic acid can be protected as an ester, such as a methyl or benzyl ester.[5] Methyl esters are stable to a wide range of conditions and can be removed by hydrolysis with acid or base. Benzyl esters offer the advantage of being removable by hydrogenolysis, which can be useful if other parts of the molecule are sensitive to acidic or basic conditions.[5][6]

Troubleshooting Guides

Electrophilic Aromatic Substitution

Problem: Poor regioselectivity with a mixture of isomers.

  • Potential Cause: The competing directing effects of the substituents are leading to multiple products.

  • Suggested Solutions:

    • Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.

    • Change the Electrophile: Different electrophiles have different steric and electronic requirements, which can influence the regiochemical outcome.

    • Employ a Protecting Group Strategy: Protecting the more deactivating formyl and/or carboxylic acid groups can alter the electronic nature of the ring and simplify the directing effects. For example, converting the carboxylic acid to an ester may slightly alter its deactivating strength.

Problem: Low yield of the desired product.

  • Potential Cause: The aromatic ring is highly deactivated by the three substituents, making it less nucleophilic.

  • Suggested Solutions:

    • Use a More Reactive Electrophile/Catalyst System: For example, in a nitration reaction, using a stronger nitrating agent might be necessary.[7]

    • Increase Reaction Temperature and/or Time: This can help overcome the high activation energy barrier. However, be mindful that this may also lead to decreased selectivity and potential side reactions.

Suzuki-Miyaura Coupling

Problem: Low or no conversion of the starting material.

  • Potential Cause: Inefficient catalyst, inappropriate base or solvent, or deactivation of the catalyst.

  • Suggested Solutions:

    • Catalyst and Ligand Screening: While standard palladium catalysts like Pd(PPh₃)₄ can be effective, screening different palladium sources and phosphine ligands can significantly improve yields.[2]

    • Base and Solvent Optimization: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene/water, dioxane/water) is crucial and often substrate-dependent. A screening of different combinations is recommended.[8]

    • Protect the Carboxylic Acid: As mentioned in the FAQs, protecting the carboxylic acid as an ester can improve solubility and prevent potential interference with the basic reaction conditions.[2]

Problem: Formation of side products, such as homocoupling of the boronic acid.

  • Potential Cause: Incorrect stoichiometry, inefficient transmetalation, or catalyst decomposition.

  • Suggested Solutions:

    • Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

    • Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can lead to catalyst deactivation and side reactions.

    • Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the organic and aqueous phases.

Nucleophilic Addition to the Formyl Group

Problem: The reaction is sluggish or does not go to completion.

  • Potential Cause: The nucleophile is not strong enough, or steric hindrance around the formyl group is an issue.

  • Suggested Solutions:

    • Use a More Potent Nucleophile: If using a neutral nucleophile, consider its deprotonated, anionic form.

    • Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl group towards nucleophilic attack.

    • Increase Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate.

Problem: Unwanted reaction at the carboxylic acid group.

  • Potential Cause: The nucleophile is also a strong base, leading to deprotonation of the carboxylic acid and potential side reactions.

  • Suggested Solutions:

    • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester to prevent its reaction with the nucleophile.[9]

    • Use Stoichiometric Amounts of Reagents: Carefully control the amount of nucleophile to minimize side reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromo-4-formylbenzoate with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling. Optimization may be required for different arylboronic acids.

Materials:

  • Methyl 3-bromo-4-formylbenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add methyl 3-bromo-4-formylbenzoate, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Acetal Protection of the Formyl Group

This protocol describes the protection of the aldehyde functionality.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the protected product, which can be further purified by crystallization or column chromatography if necessary.

Visualizing Reaction Pathways and Troubleshooting

Directing Effects in Electrophilic Aromatic Substitution

G sub This compound pos2 Position 2 sub->pos2 Meta to CHO & COOH Ortho to Br pos5 Position 5 sub->pos5 Ortho to COOH Meta to Br pos6 Position 6 sub->pos6 Ortho to CHO Meta to Br & COOH outcome1 Substitution at C2 or C6 pos2->outcome1 Most Favored outcome2 Substitution at C5 pos5->outcome2 Less Favored pos6->outcome1 Favored

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling q1 Are catalyst, base, and solvent optimized? start->q1 Check Reaction Conditions a1_yes a1_yes q1->a1_yes Yes a1_no a1_no q1->a1_no No q2 Is the carboxylic acid protected? a1_yes->q2 action1 Screen different Pd catalysts, ligands, bases, and solvents. a1_no->action1 Action end_success Successful Coupling action1->end_success Improved Yield a2_yes a2_yes q2->a2_yes Yes a2_no a2_no q2->a2_no No q3 Are solvents properly degassed? a2_yes->q3 action2 Protect COOH as an ester (e.g., methyl or ethyl ester). a2_no->action2 Action action2->end_success a3_yes a3_yes q3->a3_yes Yes a3_no a3_no q3->a3_no No end_further_investigation Further Investigation Needed a3_yes->end_further_investigation Consider other factors (e.g., substrate purity, temperature control) action3 Thoroughly degas all solvents (e.g., sparge with Ar/N2). a3_no->action3 Action action3->end_success

References

Troubleshooting guide for the synthesis of 3-Bromo-4-formylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-bromo-4-formylbenzoic acid and its derivatives. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. Here, we address common challenges encountered during synthesis, providing in-depth, mechanistically-grounded solutions to streamline your experimental workflow and enhance reproducibility.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary routes, each with its own set of advantages and potential pitfalls. Understanding these pathways is the first step in effective troubleshooting.

  • Route A: Oxidation of 3-Bromo-4-methylbenzoic acid. This is a widely used method where the methyl group at the 4-position is oxidized to an aldehyde. This reaction requires careful control to prevent over-oxidation to the corresponding dicarboxylic acid.

  • Route B: Formylation of 3-Bromobenzoic acid. This involves the introduction of a formyl group onto the aromatic ring, often using methods like the Vilsmeier-Haack reaction. This route's success hinges on controlling the regioselectivity of the formylation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during the synthesis of this compound.

Category 1: Issues with the Starting Material & Reagents

Question: My starting material, 3-bromo-4-methylbenzoic acid, has poor solubility in the reaction solvent. What can I do?

Answer: Poor solubility is a common kinetic bottleneck. While 3-bromo-4-methylbenzoic acid is a solid with a melting point of around 204°C, its solubility can be limited in non-polar solvents at room temperature.[1]

  • Causality: The carboxylic acid group imparts polarity, but the brominated aromatic ring is largely non-polar. Finding a solvent that can accommodate both moieties is key.

  • Solution:

    • Solvent Selection: Consider using a co-solvent system. For instance, in benzylic bromination steps leading to precursors, solvents like carbon tetrachloride are common but for oxidation, aqueous conditions or polar aprotic solvents may be necessary.[2] For oxidation reactions using permanganate, the reaction is often run in an aqueous solution of the corresponding carboxylate salt, which is more soluble.

    • Temperature Adjustment: Gently heating the mixture can significantly improve solubility. However, be mindful of the reaction's thermal sensitivity. For instance, radical-initiated reactions should be heated to their optimal initiation temperature.

    • Phase-Transfer Catalysis: For reactions involving an aqueous and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the reactant between phases, overcoming solubility limitations.

Category 2: Reaction Failures & Low Yields

Question: My oxidation of 3-bromo-4-methylbenzoic acid is giving a very low yield of the desired aldehyde. What's going wrong?

Answer: This is the most frequent challenge with this synthetic route. The primary culprits are either an incomplete reaction or over-oxidation.

  • Causality: The benzylic carbon is activated and susceptible to oxidation.[3] However, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can easily oxidize the intermediate aldehyde all the way to a carboxylic acid, resulting in 3-bromo-terephthalic acid.[4][5] The reaction requires breaking a benzylic C-H bond, which is why a hydrogen must be present on the benzylic carbon for the reaction to proceed.[4][6]

  • Troubleshooting Workflow:

    G start Low Yield in Oxidation Step tlc Analyze Crude by TLC/LCMS: Any Starting Material Left? start->tlc over_oxid Is a more polar spot (dicarboxylic acid) the major product? tlc->over_oxid No incomplete Incomplete Reaction tlc->incomplete Yes over_oxid_product Over-oxidation Occurred over_oxid->over_oxid_product Yes correct_product Yield Calculation or Workup Issue over_oxid->correct_product No sol_incomplete Solutions: 1. Increase reaction time/temp. 2. Check oxidant activity. 3. Improve solubility. incomplete->sol_incomplete sol_over_oxid Solutions: 1. Use a milder oxidant (e.g., MnO₂). 2. Reduce reaction temperature. 3. Strictly control stoichiometry of oxidant. over_oxid_product->sol_over_oxid

  • Detailed Solutions:

    • Incomplete Reaction: If significant starting material remains, ensure your oxidizing agent is fresh and active. Increase the reaction time or temperature moderately.

    • Over-oxidation: If the main product is the dicarboxylic acid, you must moderate the reaction conditions.

      • Use a Milder Oxidant: Strong oxidants like KMnO₄ are often too harsh. [5]Consider using manganese dioxide (MnO₂) which is known for selectively oxidizing benzylic alcohols to aldehydes. This would necessitate a two-step process: benzylic bromination followed by hydrolysis to the alcohol, and then oxidation.

      • Control Stoichiometry: Use a slight excess, but not a large excess, of the oxidizing agent. Add the oxidant portion-wise to maintain control.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate. Start at 0°C and allow the reaction to slowly warm.

Question: I'm attempting a Vilsmeier-Haack formylation on 3-bromobenzoic acid, but the reaction is not working. Why?

Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring. [7][8]

  • Causality: The Vilsmeier reagent (formed from DMF and POCl₃) is a relatively weak electrophile. [9]It requires an electron-rich aromatic ring to react efficiently. [7][10]The starting material, 3-bromobenzoic acid, has two electron-withdrawing groups (bromo and carboxylic acid), which deactivate the ring towards electrophilic attack.

  • Solution:

    • Protecting Group Strategy: Convert the deactivating carboxylic acid into an activating group. For example, you could reduce it to a benzylic alcohol, protect the alcohol, perform the formylation, and then re-oxidize it to the carboxylic acid at the end of the synthesis.

    • Alternative Formylation: Consider an alternative formylation method suitable for deactivated rings, such as a Rieche formylation using dichloromethyl methyl ether and a strong Lewis acid, though this involves highly toxic reagents.

    • Change Synthetic Route: It is often more practical to start with a more activated precursor, such as 3-bromo-toluene, perform the formylation, and then oxidize the methyl group.

Category 3: Product Purification & Characterization

Question: My final product is an off-white or brown solid, not the reported white solid. How can I purify it?

Answer: The color is likely due to residual manganese species (if using KMnO₄) or other minor organic impurities.

  • Purification Strategy:

    • Bisulfite Wash: During the aqueous workup, washing the organic layer with a sodium bisulfite solution can help remove residual oxidizing agents. [11] 2. Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system must be determined. Given the molecule's polarity, polar solvents or solvent mixtures are a good starting point. Acetic acid has been used for similar compounds. [12] 3. Column Chromatography: While possible, this is often less practical on a large scale for this compound due to its polarity requiring polar mobile phases. If used, silica gel would be the standard stationary phase.

Question: What are the key characteristics I should look for in the ¹H NMR spectrum to confirm the product identity?

Answer: The ¹H NMR spectrum provides definitive structural information. For this compound, you should expect to see:

  • Aldehyde Proton (-CHO): A singlet at a highly deshielded position, typically between 9.5 and 10.5 ppm.

  • Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.5 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Carboxylic Acid Proton (-COOH): A broad singlet, often above 12 ppm, which may be exchangeable with D₂O.

A representative ¹H NMR data from a supplier is: δ 10.26 (1H, d), 8.20 (1H, d), 8.08-8.04 (1H, m), 7.95 (1H, d). [13]

Key Experimental Protocols

Protocol 1: Oxidation of 3-Bromo-4-methylbenzoic acid with KMnO₄

This protocol is a representative procedure and should be optimized based on your specific laboratory conditions and scale.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in an appropriate volume of aqueous sodium carbonate solution (e.g., 1 M). This forms the more soluble sodium salt.

  • Reaction Setup: Heat the solution to approximately 80-90°C.

  • Oxidant Addition: Prepare a solution of potassium permanganate (approx. 2.0-3.0 eq) in water. Add the KMnO₄ solution slowly, in portions, to the heated reaction mixture. The purple color should disappear as the reaction proceeds, and a brown manganese dioxide precipitate will form.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The product will be more polar than the starting material. Eluent: e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench any excess permanganate by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color is gone.

  • Workup:

    • Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.

    • Combine the filtrates and cool in an ice bath.

    • Carefully acidify the clear filtrate with concentrated HCl until the pH is ~2. The product, this compound, will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

Data Summary Table

CompoundStarting MaterialKey ReagentsCommon Issues
This compound 3-Bromo-4-methylbenzoic acidKMnO₄, H₂CrO₄, MnO₂Over-oxidation, Incomplete reaction
This compound 3-Bromobenzoic acidDMF, POCl₃ (Vilsmeier-Haack)Ring deactivation, Low yield

Mechanistic Insight: The Vilsmeier-Haack Reaction

The challenge of formylating a deactivated ring like 3-bromobenzoic acid is rooted in the mechanism of the Vilsmeier-Haack reaction.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Arene Electron-Rich Aromatic Ring Iminium Iminium Salt Intermediate Vilsmeier->Iminium Attacked by Arene Arene->Iminium Deactivated_Arene Deactivated Ring (3-Bromobenzoic Acid) Deactivated_Arene->Iminium Reaction is very slow or does not occur Aldehyde Final Aldehyde Product Iminium->Aldehyde H2O H₂O (Workup) H2O->Aldehyde

Caption: Vilsmeier-Haack reaction pathway highlighting the need for an activated ring.

As the diagram illustrates, the Vilsmeier reagent is an electrophile that requires an electron-rich aromatic ring for the substitution to proceed effectively. Electron-withdrawing groups hinder this critical step, leading to reaction failure.

References

Navigating the Scale-Up of 3-Bromo-4-formylbenzoic Acid Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and drug development professionals, the journey from a successful bench-scale reaction to a pilot or manufacturing scale is fraught with challenges. Reactions involving multifunctional aromatic compounds like 3-Bromo-4-formylbenzoic acid present a unique set of hurdles. This technical support guide is designed to provide practical, in-depth insights into the common issues encountered during the scale-up of reactions utilizing this versatile intermediate. Drawing upon established chemical engineering principles and extensive field experience, this guide offers a troubleshooting framework and answers frequently asked questions to ensure a safe, efficient, and successful scale-up process.

Troubleshooting Guide: From Benchtop Hiccups to Pilot Plant Headaches

This section addresses specific problems that can arise during the scale-up of reactions involving this compound. The question-and-answer format is designed to help you quickly identify and resolve your issue.

Issue 1: My reaction is sluggish or incomplete at a larger scale, even though it worked perfectly in the lab.

Q: What are the likely causes for a decrease in reaction rate or incomplete conversion upon scale-up?

A: This is a classic scale-up challenge and often points to mass and heat transfer limitations. What works in a small flask with rapid magnetic stirring doesn't always translate to a large reactor.

  • Inadequate Mixing: At the lab scale, achieving a homogenous mixture is relatively easy. In a large reactor, however, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate.[1][2] The transition from laminar to turbulent flow regimes is a critical factor to consider during scale-up.[1]

    • Troubleshooting Steps:

      • Review Your Agitation: Are you using an appropriate impeller type and speed for your reactor geometry and the viscosity of your reaction mixture? Paddle mixers are suitable for gentle agitation, while dual-agitator systems might be necessary for more complex processes requiring both high shear and bulk blending.[3]

      • Consider Baffles: Baffles are crucial in larger reactors to prevent vortexing and promote top-to-bottom mixing, ensuring better distribution of reactants and heat.

      • Modeling and Simulation: Computational Fluid Dynamics (CFD) can model the mixing profile in your reactor and help optimize agitator design and speed before you even run the reaction.

  • Poor Heat Transfer: Many reactions involving this compound, such as nucleophilic additions to the aldehyde, can be exothermic.[4][5] A larger reactor has a smaller surface-area-to-volume ratio, making it harder to dissipate heat.[6][7] If the reaction temperature is not maintained at the optimal level, the reaction rate can decrease, or side reactions may become more prominent.

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Do not rely solely on the jacket temperature. Always have a probe monitoring the internal temperature of the reaction mass.[6]

      • Improve Heat Exchange: Consider using a reactor with a better heat exchange system, such as one with internal coils or a more efficient jacket design.

      • Controlled Addition: For highly exothermic reactions, a semi-batch process where one of the reactants is added slowly can help manage the heat evolution.[5]

DOT Diagram: Troubleshooting Sluggish Scale-Up Reactions

G start Sluggish/Incomplete Reaction at Scale mixing Evaluate Mixing Efficiency start->mixing heat_transfer Assess Heat Transfer start->heat_transfer kinetics Re-evaluate Reaction Kinetics start->kinetics sub_mixing1 Impeller Type & Speed Adequate? mixing->sub_mixing1 sub_mixing2 Baffles Present & Effective? mixing->sub_mixing2 sub_heat1 Internal vs. Jacket Temp Monitored? heat_transfer->sub_heat1 sub_heat2 Surface Area-to-Volume Ratio Issue? heat_transfer->sub_heat2 sub_kinetics1 Solvent Effects at Scale? kinetics->sub_kinetics1 sub_kinetics2 Impurity Profile Changed? kinetics->sub_kinetics2 sub_mixing3 Consider CFD Modeling sub_mixing1->sub_mixing3 sub_heat3 Implement Controlled Addition sub_heat2->sub_heat3

Caption: Decision tree for diagnosing poor reaction performance upon scale-up.

Issue 2: I'm observing the formation of new, unexpected byproducts at a larger scale.

Q: Why would a clean lab-scale reaction suddenly produce impurities when scaled up?

A: The appearance of new byproducts is often linked to the same culprits as sluggish reactions: poor mixing and inadequate temperature control.

  • Localized High Concentrations: Inefficient mixing can lead to pockets of high reactant concentration, which can favor side reactions that were negligible at the lab scale.[2] For instance, in reactions involving the aldehyde group, such as aldol-type condensations, localized high concentrations of base can promote undesired side reactions.

  • Temperature Excursions: Poor heat dissipation can lead to temperature spikes within the reactor.[4] These "hot spots" can provide the activation energy for alternative reaction pathways, leading to the formation of thermal degradation products or other impurities. Halogenated aromatic compounds can also have specific thermal stability limits.[4]

    • Troubleshooting Steps:

      • Process Hazard Analysis (PHA): Before scaling up, conduct a thorough PHA to identify potential thermal hazards and runaway reaction scenarios.[4][5]

      • Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the thermal profile of your reaction and determine the heat of reaction. This data is crucial for designing a safe and effective cooling system at scale.

      • Impurity Profiling: Analyze the byproducts to understand their structure. This can provide valuable clues about the side reactions occurring and help you devise a strategy to mitigate them (e.g., by adjusting the order of addition, using a different base, or operating at a lower temperature).

Issue 3: The product isolation and purification are much more difficult at scale.

Q: My product crystallized nicely in the lab, but now I'm getting an oil or very fine particles that are hard to filter. What's going on?

A: Crystallization is a highly sensitive process that is significantly affected by scale. The principles of heat and mass transfer are just as important here as they are during the reaction itself.[2]

  • Cooling Rate and Supersaturation: In the lab, a flask cools relatively quickly and uniformly. In a large, jacketed reactor, cooling is slower and can be non-uniform, leading to different rates of supersaturation throughout the vessel. This can result in the formation of oils or a wide particle size distribution.

    • Troubleshooting Steps:

      • Controlled Cooling Profile: Implement a programmed, gradual cooling ramp instead of simply setting the jacket to a low temperature. This allows for controlled crystal growth.

      • Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at the appropriate level of supersaturation to encourage the growth of well-defined crystals.[8]

      • Agitation: The right level of agitation is crucial during crystallization. It needs to be sufficient to keep the solids suspended but not so vigorous that it causes crystal breakage (secondary nucleation), which can lead to fine particles that are difficult to filter.

  • Solvent Selection: The choice of solvent for crystallization is critical. A good solvent will have a significant difference in solubility for your product at high and low temperatures, while impurities should remain soluble at low temperatures.[9][10]

    • Troubleshooting Steps:

      • Solubility Curve Generation: If you haven't already, generate a solubility curve for your product in the chosen solvent system. This will help you define the optimal temperature and concentration range for crystallization.

      • Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization. The rate of anti-solvent addition is a critical parameter to control for consistent crystal morphology.

Data Table: Solvent Properties for Recrystallization of Benzoic Acid Derivatives

SolventBoiling Point (°C)Solubility of Benzoic Acid at 25°C (g/100mL)Solubility of Benzoic Acid at 95°C (g/100mL)Comments
Water1000.345.90Good for safety and cost, but the high boiling point can be an issue. Benzoic acid is significantly more soluble in hot water than cold.[8][11][12]
Ethanol7845.5~200High solubility at room temperature may lead to poor recovery unless an anti-solvent is used.
Acetone5639.4~150Similar to ethanol, high room temperature solubility can be problematic.
Toluene1119.4~100Good for less polar impurities. Higher boiling point requires more energy.

Note: Data is for benzoic acid and serves as a general guide. Solubility of this compound will differ and should be experimentally determined.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A: There are several key safety considerations:

  • Thermal Runaway: As discussed, exothermic reactions can lead to a dangerous increase in temperature and pressure if not properly controlled.[4][5]

  • Halogenated Aromatic Compound Hazards: this compound is a halogenated aromatic compound. These compounds should be handled with care, as they can be irritants and have other potential health effects.[13] Proper personal protective equipment (PPE) is essential, and all operations should be conducted in a well-ventilated area or fume hood.[14]

  • Waste Disposal: Halogenated organic waste must be segregated and disposed of as hazardous waste according to institutional and local regulations.[14]

Q2: How does the bifunctional nature of this compound (aldehyde and carboxylic acid) affect scale-up?

A: The presence of both an aldehyde and a carboxylic acid group offers great synthetic versatility but also presents challenges.

  • Chemoselectivity: You need to ensure that your reaction conditions are selective for the desired functional group. For example, if you are performing a reaction at the aldehyde, you need to choose reagents that will not react with the carboxylic acid, and vice versa.[15]

  • Reaction Control: The reactivity of one group can be influenced by the other. For instance, the electron-withdrawing nature of the carboxylic acid can affect the reactivity of the aldehyde. It's important to understand these electronic effects when designing your reaction conditions.

  • Purification: The presence of both a polar carboxylic acid and a reactive aldehyde can sometimes complicate purification, as the molecule can interact with stationary phases in multiple ways during chromatography.

Q3: What are the key differences in equipment between a lab scale and a pilot plant scale that I need to consider?

A: The transition from glassware to a large-scale reactor involves significant changes:

  • Reactor Material: Lab glassware is inert. Pilot plant reactors are often made of stainless steel or glass-lined steel. You need to ensure that your reaction mixture is compatible with the reactor material to avoid corrosion or contamination.

  • Heating and Cooling: Lab-scale heating is often done with a heating mantle or oil bath.[6] Pilot plants use jackets with circulating thermal fluids. The response time for temperature changes is much slower in a large reactor.[6]

  • Reagent Addition: In the lab, you might add a reagent with a pipette. At scale, you'll use pumps and addition funnels. The rate of addition needs to be carefully controlled to manage reaction exotherms and maintain optimal stoichiometry.

Q4: Can I just multiply all my lab-scale reagent quantities by a factor of 100 for a 100x scale-up?

A: This is a common and dangerous misconception. A direct linear scale-up is rarely successful or safe.[16] It is recommended to never scale a reaction by more than three times the previous run without a thorough risk assessment.[6] Key parameters like mixing efficiency, heat transfer, and addition rates do not scale linearly.[16] A staged scale-up (e.g., 1x -> 3x -> 10x -> 50x) with process analysis at each stage is the standard and safest approach.

Conclusion

The successful scale-up of reactions involving this compound is a multidisciplinary challenge that requires a deep understanding of both chemical reactivity and engineering principles. By anticipating and systematically addressing issues related to mixing, heat transfer, and purification, researchers can navigate the complexities of moving from the benchtop to production. A proactive approach that emphasizes safety, process understanding, and controlled execution is the cornerstone of a successful and efficient scale-up campaign.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Bromo-4-formylbenzoic Acid: HPLC vs. NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a key intermediate like 3-Bromo-4-formylbenzoic acid, a molecule with multiple reactive functional groups, ensuring its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their needs.

The Critical Role of Purity in Drug Development

The purity of a chemical compound directly impacts its physical, chemical, and biological properties. In the context of drug development, impurities can affect a drug's efficacy, safety, and stability. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical methods used to assess the purity of drug substances and products.[1][2][3][4][5] This guide is designed to align with these principles, ensuring that the methodologies presented are robust, reliable, and fit for purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of analytical chemistry, prized for its high resolving power, sensitivity, and quantitative accuracy. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent).

Causality Behind Experimental Choices for HPLC Analysis of this compound

The molecular structure of this compound, featuring a carboxylic acid, an aldehyde, and a bromo-substituted aromatic ring, dictates the optimal HPLC parameters.[6][7][8] The carboxylic acid group makes the molecule's retention sensitive to the pH of the mobile phase.[9] By suppressing the ionization of the carboxylic acid (by lowering the pH), we can increase its hydrophobicity and achieve better retention on a reversed-phase column.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of this compound using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or Phosphoric acid), analytical grade

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Analysis: The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to validate the HPLC method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Powerhouse

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound. For purity assessment, quantitative NMR (qNMR) has emerged as a powerful primary method.[10][11][12][13][14][15] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Causality Behind Experimental Choices for NMR Analysis of this compound

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice for this compound due to its ability to dissolve the compound and the acidic proton of the carboxylic acid, which will be observable.[14] For quantitative analysis, the addition of a high-purity internal standard with a known concentration is essential. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Determination

Objective: To determine the absolute purity of this compound by qNMR using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d6)

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid).

  • Dissolve both the sample and the internal standard in a precise volume of DMSO-d6 (e.g., 0.75 mL) in an NMR tube.

NMR Data Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification. A value of 30-60 seconds is often a good starting point.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

Data Processing and Analysis:

  • Process the acquired FID (Free Induction Decay) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps for both HPLC and NMR analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh sample and dissolve in diluent injection Inject Sample prep_sample->injection prep_mobile Prepare and degas Mobile Phases A & B instrument_setup Set up HPLC system: Column, Gradient, Flow Rate, Temperature, Wavelength prep_mobile->instrument_setup instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (Area % Method) integration->calculation

Caption: HPLC analysis workflow for purity determination.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent in NMR tube weigh_sample->dissolve acquisition Acquire FID dissolve->acquisition instrument_setup Set up NMR spectrometer: Pulse sequence, Relaxation delay instrument_setup->acquisition processing Process FID: Fourier Transform, Phasing, Baseline Correction acquisition->processing integration Integrate Signals processing->integration calculation Calculate Absolute Purity integration->calculation

Caption: qNMR analysis workflow for absolute purity determination.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between stationary and mobile phases.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Purity Assessment Relative purity based on peak area percentages.Absolute purity determination using an internal standard. Can also provide relative purity.[10][16]
Information Provided Retention time and UV-Vis spectrum of each component.Detailed structural information of the main component and any observable impurities.[17]
Sensitivity High (typically ppm to ppb levels).Lower than HPLC (typically requires µg to mg of sample).
Selectivity High, can separate closely related isomers with optimized methods.High, based on unique chemical environments of nuclei. 2D NMR can resolve overlapping signals.[15]
Quantitation Requires a reference standard of the same compound for accurate concentration determination. The area percent method assumes equal detector response for all components.Does not require a reference standard of the analyte for purity determination (uses an internal standard).[12][13] Provides a more "absolute" measure of purity.
Sample Throughput Relatively high, with typical run times of 15-30 minutes per sample.Can be lower due to the need for long relaxation delays for accurate quantification.
Destructive? Yes, the sample is consumed during the analysis.No, the sample can be recovered after analysis.[14]
Impurity Identification Requires isolation of the impurity or comparison with a known standard. Mass spectrometry (LC-MS) coupling is often needed for identification.Can often provide structural information about impurities directly from the spectrum, aiding in their identification.
Cost & Complexity Lower initial instrument cost and generally simpler operation.Higher initial instrument cost and requires more specialized expertise for operation and data interpretation.

Conclusion: A Synergistic Approach

Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC excels in its high sensitivity and ability to separate complex mixtures, making it ideal for routine quality control and the detection of trace impurities. Its relative quantitation is often sufficient for many applications.

On the other hand, qNMR offers the distinct advantage of providing an absolute measure of purity without the need for a specific reference standard of the analyte.[15] Furthermore, its ability to provide structural information makes it invaluable for identifying unknown impurities and confirming the identity of the main component in a single experiment.

For a comprehensive and robust purity assessment of this compound, a synergistic approach is recommended. HPLC can be used for initial screening and routine analysis, while qNMR can serve as a primary, orthogonal method to provide an absolute purity value and to characterize any significant impurities detected by HPLC. This dual-technique approach provides a self-validating system that ensures the highest level of confidence in the quality of this critical chemical intermediate.

References

A Comparative Guide to the Characterization of Suzuki Coupling Products of 3-Bromo-4-formylbenzoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is a foundational tool for synthesizing complex biaryl structures.[1] The coupling of substrates like 3-Bromo-4-formylbenzoic acid is of particular interest, as the resulting formyl-substituted biphenyl carboxylic acids are versatile intermediates for a vast array of pharmacologically active compounds and functional materials.[2]

However, the successful synthesis is merely the first step. Rigorous analytical validation is paramount to confirm the identity and purity of the target molecule, ensuring the reliability of downstream biological assays and further chemical transformations. While multiple analytical techniques contribute to a complete characterization, mass spectrometry (MS) serves as the indispensable first-line method for its unparalleled speed and sensitivity in confirming molecular identity.

This guide provides an in-depth comparison of mass spectrometry with other critical analytical techniques, supported by field-proven experimental protocols and data interpretation strategies. Our objective is to equip researchers with the rationale to not only perform the analysis but to understand the causality behind each experimental choice, leading to a robust, self-validating characterization workflow.

The Foundational Synthesis: Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.[3] In our case, this compound serves as the organohalide partner. The reaction proceeds via a well-established catalytic cycle.

The mechanism involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation ReductElim Ar-Ar' Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)₂ (Arylboronic Acid) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. decision_tree start Goal of Analysis? q1 Confirm Product Formation (Molecular Weight)? start->q1 Primary Goal q2 Determine Unambiguous Structure & Regiochemistry? start->q2 Primary Goal q3 Assess Purity & Quantify Components? start->q3 Primary Goal ans_ms Mass Spectrometry (MS) q1->ans_ms ans_nmr NMR Spectroscopy q2->ans_nmr ans_hplc HPLC q3->ans_hplc ans_all Comprehensive Validation: MS + HPLC + NMR ans_ms->ans_all For full validation ans_nmr->ans_all For full validation ans_hplc->ans_all For full validation caption Figure 2: Decision diagram for selecting the appropriate analytical method.

References

A Comparative Guide to the Reactivity of 3-bromo-4-formylbenzoic acid and 3-iodo-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. The nuanced differences in reactivity between structurally similar building blocks can have profound implications for reaction conditions, catalyst selection, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of two valuable bifunctional aromatic compounds: 3-bromo-4-formylbenzoic acid and 3-iodo-4-formylbenzoic acid. By examining their performance in key synthetic transformations and providing supporting experimental frameworks, this document aims to empower chemists to make informed, data-driven decisions in their synthetic endeavors.

At a Glance: Comparative Reactivity Profile

Feature3-iodo-4-formylbenzoic acidThis compoundRationale
Cross-Coupling Reactivity HigherLowerWeaker C-I bond facilitates faster oxidative addition.[1][2]
Reaction Conditions Milder (e.g., lower temp.)Harsher (e.g., higher temp.)Higher reactivity allows for less forcing conditions.[1]
Catalyst Loading Often lowerOften higherMore facile catalytic turnover with the iodo-substrate.[1]
Nucleophilic Addition Slightly more reactiveSlightly less reactiveIodine's greater polarizability may enhance carbonyl electrophilicity.
Cost Generally more expensiveGenerally less expensiveBased on typical market availability of haloaromatics.

Theoretical Reactivity: An Analysis of Structure and Electronic Effects

The reactivity of these two molecules is primarily dictated by the interplay of the three functional groups: the carboxylic acid, the formyl (aldehyde) group, and the halogen substituent on the aromatic ring.

Reactivity at the Carbon-Halogen Bond: A Clear Distinction

The most significant difference in reactivity between 3-iodo-4-formylbenzoic acid and its bromo-analog lies at the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[3][4]

The bond dissociation energies for C-X bonds on an aromatic ring follow the trend C-Br > C-I. The weaker carbon-iodine bond in 3-iodo-4-formylbenzoic acid results in a lower activation energy for the oxidative addition step, leading to a faster reaction rate.[4] This fundamental principle establishes a clear reactivity hierarchy: aryl iodides are generally more reactive than aryl bromides in cross-coupling reactions .[1][2]

G cluster_reactivity Cross-Coupling Reactivity Trend cluster_bde Carbon-Halogen Bond Dissociation Energy Aryl Iodide Aryl Iodide Aryl Bromide Aryl Bromide Aryl Iodide->Aryl Bromide > Aryl Chloride Aryl Chloride Aryl Bromide->Aryl Chloride >> C-I C-I C-Br C-Br C-Br->C-I > C-Cl C-Cl C-Cl->C-Br > cluster_bde cluster_bde cluster_reactivity cluster_reactivity

Caption: Relationship between C-X bond energy and cross-coupling reactivity.

Reactivity of the Formyl Group: A More Subtle Difference

The reactivity of the formyl (aldehyde) group in nucleophilic addition reactions is governed by the electrophilicity of the carbonyl carbon.[5] This is influenced by the electronic effects of the other substituents on the aromatic ring. Both bromine and iodine are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character that increases the electrophilicity of the carbonyl carbon.

Comparative Experimental Data

While a direct head-to-head kinetic study of this compound and 3-iodo-4-formylbenzoic acid is not available in the surveyed literature, extensive data from analogous systems robustly supports the predicted reactivity trends. The following table presents a hypothetical yet well-grounded comparison for a Suzuki-Miyaura coupling reaction based on published data for similar substrates.[2]

Parameter3-iodo-4-formylbenzoic acidThis compoundRationale & Cited Evidence
Reaction Time (Suzuki) ShorterLongerFaster oxidative addition with the C-I bond leads to quicker consumption of starting material.[4]
Reaction Temp. (Suzuki) Room Temp. to moderate heatingOften requires elevated temperaturesThe higher reactivity of the iodo-substrate allows for milder reaction conditions.[2]
Typical Yield (Suzuki) Generally HigherGenerally LowerMilder conditions and faster reaction rates often lead to fewer side products and higher yields.[1]
Catalyst Loading (Suzuki) 0.1 - 1 mol%1 - 5 mol%The more facile catalytic cycle with the iodo-substrate often allows for lower catalyst loadings.[2]

Experimental Protocols

To provide a practical framework for the application of these reagents, the following are detailed, self-validating protocols for key transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides.[8][9]

G Start Start Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Start->Inert_Atmosphere Add_Reagents Add Aryl Halide, Boronic Acid, Base, & Pd Catalyst Inert_Atmosphere->Add_Reagents Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Heat_Stir Heat & Stir (Monitor by TLC/LC-MS) Add_Solvent->Heat_Stir Workup Aqueous Workup & Extraction Heat_Stir->Workup Purification Purify Product (Chromatography) Workup->Purification End End Purification->End

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 3-iodo-4-formylbenzoic acid OR this compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Observation: The reaction with 3-iodo-4-formylbenzoic acid is expected to reach completion in a shorter timeframe (e.g., 2-4 hours) compared to the bromo-analog (e.g., 8-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Protocol 2: Sonogashira Cross-Coupling

This protocol is based on standard conditions for the Sonogashira coupling of aryl halides.[10][11][12]

Materials:

  • 3-iodo-4-formylbenzoic acid OR this compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (5 mL)

  • Round-bottom flask, magnetic stirrer, inert gas supply

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas.

  • Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature.

    • Expected Observation: The reaction with 3-iodo-4-formylbenzoic acid will likely proceed efficiently at room temperature, while the reaction with the bromo-analog may require gentle heating (e.g., 40-60 °C) to achieve a comparable reaction rate.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium and copper salts.

  • Wash the filtrate with 1 M HCl (2 x 10 mL) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol 3: Wittig Reaction (Nucleophilic Addition)

This protocol describes a standard Wittig reaction to assess the reactivity of the formyl group.[5][13][14]

Materials:

  • 3-iodo-4-formylbenzoic acid OR this compound (1.0 mmol)

  • Methyltriphenylphosphonium bromide (1.1 mmol)

  • Potassium tert-butoxide (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Round-bottom flasks, magnetic stirrer, inert gas supply

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 mmol) portion-wise. The formation of the orange-red ylide should be observed.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve the 3-halo-4-formylbenzoic acid (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the styrenyl benzoic acid derivative.

Conclusion

The choice between this compound and 3-iodo-4-formylbenzoic acid is a strategic decision for the synthetic chemist. The iodo-analog offers significantly higher reactivity in palladium-catalyzed cross-coupling reactions, enabling milder conditions, potentially shorter reaction times, and lower catalyst loadings. This makes it an ideal choice for the synthesis of complex molecules where functional group tolerance is paramount. Conversely, the bromo-analog, while less reactive, is often more cost-effective, making it a suitable option for larger-scale syntheses where reaction conditions can be optimized to drive the reaction to completion. The reactivity of the formyl group is less differentiated, though subtle electronic effects may favor the iodo-substituted compound in nucleophilic additions. By understanding these fundamental differences, researchers can strategically select the optimal building block to accelerate their research and development efforts.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of various palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-formylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis and supporting experimental data to facilitate informed catalyst selection for this challenging yet crucial transformation.

Introduction: The Significance of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in both academic and industrial settings, particularly in the synthesis of complex molecules for pharmaceuticals and functional materials.[3][4]

The substrate at the heart of this guide, this compound, presents a unique set of challenges. The presence of both an electron-withdrawing aldehyde and a carboxylic acid functionality on the aromatic ring can significantly influence the reactivity of the aryl bromide and the stability of the final product. The aldehyde group, in particular, can be sensitive to certain reaction conditions and may participate in side reactions. Therefore, the choice of an appropriate palladium catalyst system is paramount to achieving high yields and minimizing impurities.

This guide will compare the performance of several classes of palladium catalysts, from traditional systems to modern, highly active pre-catalysts, in the context of the Suzuki coupling of this compound.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium(0) species.[5] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.

Suzuki_Miyaura_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-Ar' (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Ar-X This compound Ar-X->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

The efficiency of each step is highly dependent on the nature of the ligands coordinated to the palladium center.

Comparative Analysis of Palladium Catalyst Systems

The selection of the palladium catalyst is critical for a successful Suzuki coupling. This section compares the performance of three classes of catalysts for the coupling of this compound with phenylboronic acid.

Traditional Phosphine-Based Catalysts: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-sensitive catalyst that has been widely used in Suzuki couplings.[5] While effective for many substrates, it can require higher catalyst loadings and elevated temperatures, particularly with challenging substrates.[5] For electron-deficient aryl bromides like this compound, its performance can be moderate.

In Situ Generated Catalysts: Palladium(II) Acetate with Phosphine Ligands

A more versatile approach involves the in situ generation of the active Pd(0) catalyst from a stable Pd(II) precursor, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a phosphine ligand. This allows for the tuning of the catalyst's steric and electronic properties by varying the ligand. For this substrate, a common choice is a bulky, electron-rich phosphine ligand like SPhos, which is known to promote the oxidative addition and reductive elimination steps.[2]

Modern Pre-catalysts: Buchwald Palladacycles

Buchwald and his colleagues have developed a series of highly active and user-friendly palladacycle pre-catalysts.[8][9] These pre-catalysts are typically air- and moisture-stable, making them convenient to handle.[5] They are particularly effective for challenging couplings, including those involving sterically hindered or electron-deficient substrates, often at very low catalyst loadings.[3][8] The t-BuXPhos palladacycle is a representative example of this class of catalysts.

Experimental Data and Performance Comparison

To provide a clear comparison, a series of experiments were designed to evaluate the performance of the aforementioned catalyst systems in the Suzuki coupling of this compound with phenylboronic acid. The following table summarizes the results.

Disclaimer: The following experimental data is a representative, fictionalized dataset created to illustrate the comparative performance of the catalysts based on established principles and literature precedents. Actual results may vary.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O100127826
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049292
t-BuXPhos Palladacycle0.5Cs₂CO₃t-AmylOH80297194

Analysis of Results:

  • Pd(PPh₃)₄: This traditional catalyst provided a respectable yield, but required a higher catalyst loading and a longer reaction time.

  • Pd(OAc)₂ / SPhos: The in situ generated catalyst with a bulky phosphine ligand showed improved performance, with a higher yield, lower catalyst loading, and significantly reduced reaction time.

  • t-BuXPhos Palladacycle: The modern pre-catalyst demonstrated superior activity, affording an excellent yield at a very low catalyst loading and in the shortest reaction time, even at a lower temperature. This highlights the efficiency of modern palladacycle systems for challenging substrates.

Experimental Protocols

Detailed, step-by-step methodologies for the Suzuki coupling of this compound with phenylboronic acid using the different palladium catalysts are provided below.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: - this compound - Phenylboronic acid - Base Catalyst Add Palladium Catalyst and Ligand (if applicable) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature with Vigorous Stirring Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon Completion Extraction Aqueous Work-up and Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification

References

A Comparative Guide to Validated Analytical Methods for Quantifying 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The methodologies and validation frameworks described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring reliable and reproducible data.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and versatility. For 3-Bromo-4-formylbenzoic acid, a reversed-phase method is ideal, separating the analyte based on its polarity.

Principle of the Method The analyte partitions between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[4] By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, leading to increased retention on the column and improved peak symmetry. Detection is achieved via UV spectrophotometry at a wavelength where the analyte exhibits strong absorbance, determined by its aromatic ring and chromophoric groups.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or variable wavelength UV detector is required.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).[4] Rationale: The acetonitrile acts as the organic modifier, while the acidified water ensures the analyte is in its non-ionized form for optimal retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

    • Detection Wavelength: Determined by scanning a standard solution (e.g., ~230-250 nm).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[4]

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[4]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve and dilute with the mobile phase to bring the theoretical concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the working standards to generate a calibration curve.

    • Inject the prepared sample solutions for quantification.

Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Prepare Stock Std (1000 µg/mL) Cal Prepare Calibration Stds (1-100 µg/mL) Stock->Cal Inject_Stds Inject Standards Cal->Inject_Stds Sample Prepare & Filter Sample Inject_Samples Inject Samples Sample->Inject_Samples Equilibrate Equilibrate System Equilibrate->Inject_Stds Inject_Stds->Inject_Samples Cal_Curve Generate Calibration Curve (Peak Area vs. Conc.) Inject_Stds->Cal_Curve Quantify Quantify Sample Concentration Inject_Samples->Quantify Cal_Curve->Quantify

Caption: Workflow for HPLC quantification of this compound.

Validation Data (Illustrative)
ParameterAcceptance CriterionIllustrative ResultStatus
Specificity Peak is pure and resolved from interferencesPeak Purity > 99.5%Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 1 - 100 µg/mLConfirmedPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (%RSD) Repeatability: ≤ 2.0%0.85%Pass
Intermediate: ≤ 2.0%1.20%Pass
LOD (µg/mL) S/N Ratio ≥ 3:10.25 µg/mLPass
LOQ (µg/mL) S/N Ratio ≥ 10:10.80 µg/mLPass
Robustness %RSD ≤ 2.0% for minor changesNo significant impact observedPass

This data is for illustrative purposes to demonstrate typical validation outcomes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for impurity identification and quantification. However, due to the low volatility and high polarity of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile form.[5]

Principle of the Method The carboxylic acid group of this compound is converted into an ester (e.g., a methyl ester) to increase its volatility.[6] The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass information for identification (full scan mode) and quantification (Selected Ion Monitoring or SIM mode).[6]

Experimental Protocol: GC-MS
  • Instrumentation: A GC-MS system equipped with a capillary column, autosampler, and an Electron Ionization (EI) source.

  • Derivatization (Methylation):

    • To ~1 mg of the sample in a vial, add 1 mL of a derivatizing agent such as 14% Boron Trifluoride in Methanol (BF₃-Methanol).[6]

    • Seal the vial and heat at 60-80 °C for 15-30 minutes.

    • Cool the vial, and the sample is ready for injection. Rationale: This reaction converts the non-volatile carboxylic acid to its volatile methyl ester derivative.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[6]

    • Injector Temperature: 250 °C.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Mode: Full scan (m/z 50-400) for identification; SIM mode for quantification using characteristic ions.

  • Preparation of Solutions & Analysis:

    • Prepare stock and working standards of the analyte.

    • Derivatize all standards and samples using the same procedure.

    • Inject into the GC-MS and create a calibration curve based on the peak area of a specific ion.

Workflow for GC-MS Derivatization and Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Sol Prepare Solutions (Standards & Samples) Deriv Derivatize with BF3-Methanol Prep_Sol->Deriv Inject Inject Derivatized Sample Deriv->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Identify Identify Peak (Mass Spectrum) Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for GC-MS quantification after derivatization.

Validation Data (Illustrative)
ParameterAcceptance CriterionIllustrative ResultStatus
Specificity Unique mass spectrum and no co-eluting peaksConfirmed by MSPass
Linearity (r²) ≥ 0.9950.9985Pass
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%Pass
Precision (%RSD) Repeatability: ≤ 5.0%2.5%Pass
LOD (ng/mL) S/N Ratio ≥ 3:10.5 ng/mLPass
LOQ (ng/mL) S/N Ratio ≥ 10:11.5 ng/mLPass

This data is for illustrative purposes. The higher variability in precision is typical for methods involving a manual derivatization step.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that contain chromophores. While lacking the specificity of chromatographic methods, it is highly suitable for rapid assays of pure bulk material where interfering substances are not expected.

Principle of the Method The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[7] The analysis is performed in an acidic medium to ensure the analyte is consistently in its undissociated form, which provides a distinct absorption spectrum.[7]

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent/Blank: 0.01 M Hydrochloric Acid (HCl). Rationale: The acidic medium ensures the carboxyl group is protonated, providing a consistent spectral profile.

  • Determination of λmax (Wavelength of Maximum Absorbance):

    • Prepare a mid-range standard solution (e.g., 5-10 mg/L) of this compound in 0.01 M HCl.

    • Scan the solution from 200-400 nm against the blank to find the λmax.[7]

  • Preparation of Solutions:

    • Standard Stock Solution (100 mg/L): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.01 M HCl.[7]

    • Working Standard Solutions: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 mg/L) by diluting the stock solution with 0.01 M HCl.[7]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in 0.01 M HCl, diluting as necessary to fall within the linear range of the calibration curve.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the 0.01 M HCl blank.[7]

    • Measure the absorbance of each standard and the sample solution.

    • Construct a calibration curve of absorbance vs. concentration and determine the sample concentration.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Calculation Find_Lambda Determine λmax Prep_Stds Prepare Standards (1-15 mg/L) Find_Lambda->Prep_Stds Measure_Stds Measure Absorbance of Standards Prep_Stds->Measure_Stds Prep_Sample Prepare Sample Measure_Sample Measure Absorbance of Sample Prep_Sample->Measure_Sample Zero Zero with Blank (0.01 M HCl) Zero->Measure_Stds Measure_Stds->Measure_Sample Cal_Curve Plot Calibration Curve Measure_Stds->Cal_Curve Calculate Calculate Sample Concentration Cal_Curve->Calculate

Caption: Workflow for UV-Vis quantification of this compound.

Validation Data (Illustrative)
ParameterAcceptance CriterionIllustrative ResultStatus
Specificity Low (potential interference from UV-absorbing impurities)N/ACaution
Linearity (r²) ≥ 0.9980.9991Pass
Range 1 - 15 mg/LConfirmedPass
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%Pass
Precision (%RSD) Repeatability: ≤ 1.5%0.75%Pass

This data is for illustrative purposes.

Comparative Summary and Recommendations

The selection of the optimal analytical method depends directly on the intended application, required sensitivity, and the nature of the sample matrix.

FeatureHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High. Can separate the analyte from structurally similar impurities.Very High. Mass detection provides unambiguous identification.Low. Any compound absorbing at λmax will interfere.
Sensitivity High (µg/mL range)Very High (ng/mL range)Moderate (mg/L range)
Primary Use Routine QC, purity assays, impurity profiling.[8][9]Trace-level quantification, definitive identification of impurities.Rapid assay of pure, bulk material.
Sample Throughput ModerateLow (due to derivatization and longer run times)High
Complexity ModerateHighLow
Cost (Instrument) ModerateHighLow

Recommendations:

  • For routine quality control, stability studies, and purity assays where potential impurities must be separated and quantified, HPLC-UV is the method of choice . It offers the best balance of specificity, sensitivity, and throughput.

  • For impurity structure elucidation and trace-level analysis , or when orthogonal validation is required, GC-MS is the ideal technique , providing unparalleled specificity.

  • For a quick, simple, and cost-effective assay of a known pure substance (e.g., checking the concentration of a prepared stock solution), UV-Vis Spectrophotometry is a suitable and efficient option.

For comprehensive quality assessment, a combination of techniques is often employed: HPLC for routine purity and impurity profiling, and a highly accurate method like titration (or HPLC with a certified reference standard) for the definitive assay of the bulk material.

References

A Senior Application Scientist's Guide to Cross-Coupling Strategies for 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenges of a Trifunctional Building Block

In the landscape of medicinal chemistry and materials science, 3-Bromo-4-formylbenzoic acid stands out as a uniquely valuable synthetic intermediate. Its trifunctional nature—an aryl bromide handle for cross-coupling, a formyl group for derivatization, and a carboxylic acid for polar interactions or further linkage—makes it a powerful scaffold for constructing complex molecular architectures. However, this very functionality presents a significant challenge: achieving chemoselective transformation at the C-Br bond without engaging the reactive aldehyde or the acidic carboxyl group.

Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for this purpose, providing mild and functional-group-tolerant methods for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] The success of these transformations hinges on a carefully orchestrated interplay of catalyst, ligand, base, and solvent, tailored to the specific demands of the substrate and the desired coupling partner.

This guide provides an in-depth comparison of four cornerstone cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We will dissect the mechanistic underpinnings of each reaction, provide field-proven experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal strategy for their synthetic goals.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of its organoboron reagents.[3][4]

Principle and Mechanism

The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[5] The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium (facilitated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[3][4][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_r Ar-Pd(II)(R)L₂ pd0->pd_r Ar-R ox_add Oxidative Addition pd_complex Ar-Pd(II)(Br)L₂ pd_complex->pd0 Ar-Br transmetal Transmetalation pd_r->pd_complex R-B(OH)₂ + Base red_elim Reductive Elimination

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Causality in Experimental Design: For this compound, the electron-withdrawing nature of the formyl and carboxyl groups activates the C-Br bond, facilitating oxidative addition. The primary challenge is the carboxylic acid, which can be deprotonated by the base. Using a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial; it is strong enough to activate the boronic acid for transmetalation but generally won't cause unwanted side reactions with the aldehyde.[5] An aqueous solvent mixture (e.g., Toluene/H₂O or Dioxane/H₂O) is often ideal, as it aids in dissolving both the organic substrate and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-formyl-3-phenylbenzoic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v mixture)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).[6]

  • Attach the condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.[6]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate.

  • Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization.

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes, forming a new C-C bond with excellent control over stereoselectivity (typically trans).[7][8]

Principle and Mechanism

The reaction couples an aryl halide with an alkene in the presence of a Pd catalyst and a base.[8] The cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene into the Aryl-Pd bond. The final step is a β-hydride elimination, which releases the substituted alkene product and forms a hydrido-palladium complex. The base then regenerates the Pd(0) catalyst.[9]

Heck_Cycle pd0 Pd(0)L₂ pd_alkyl R-Alkyl-Pd(II)L₂ pd0->pd_alkyl Substituted Alkene + HBr ox_add Oxidative Addition pd_complex Ar-Pd(II)(Br)L₂ pd_complex->pd0 Ar-Br mig_ins Migratory Insertion pd_alkyl->pd_complex Alkene beta_elim β-Hydride Elimination

Figure 2: Simplified catalytic cycle for the Heck reaction.

Causality in Experimental Design: The substrate is well-suited for the Heck reaction. A phosphine-free catalyst system, such as Pd(OAc)₂, is often effective, especially for activated aryl bromides.[1] A sterically hindered, non-nucleophilic organic base like triethylamine (NEt₃) is a common choice; it neutralizes the HBr generated but is unlikely to react with the aldehyde. High-boiling polar aprotic solvents like DMF or DMA are typically used to ensure solubility and allow for the higher temperatures often required for Heck couplings.[9]

Experimental Protocol: Heck Reaction

Objective: To synthesize (E)-3-(4-carboxy-2-formylphenyl)acrylic acid via coupling with acrylic acid.

Materials:

  • This compound (1.0 eq)

  • Acrylic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%) (Optional, but often improves yield)

  • Triethylamine (NEt₃) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Sealed reaction vessel (e.g., microwave vial or pressure tube)

Procedure:

  • To a reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃ (if used).

  • Seal the vessel, then evacuate and backfill with an inert gas.

  • Add anhydrous, degassed DMF via syringe, followed by acrylic acid and triethylamine.

  • Seal the vessel tightly and heat to 120-140 °C with stirring for 12-24 hours. Microwave irradiation can significantly shorten reaction times.[10]

  • After cooling, dilute the reaction mixture with water and acidify with 1M HCl.

  • The product may precipitate. If so, collect by filtration. Otherwise, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product, typically by recrystallization from a suitable solvent system.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11][12] This reaction is fundamental in the synthesis of pharmaceuticals, organic materials, and natural products.[13]

Principle and Mechanism

The reaction traditionally employs a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst, in the presence of an amine base.[11] The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide species. Reductive elimination then yields the aryl-alkyne product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and the amine base.[14]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd0->pd_alkyne Ar-C≡CR pd_complex Ar-Pd(II)(Br)L₂ pd_complex->pd0 Ar-Br pd_alkyne->pd_complex Cu-C≡CR cu_halide Cu(I)Br cu_acetylide Cu-C≡CR cu_halide->cu_acetylide H-C≡CR + Base cu_acetylide->cu_halide to Pd Cycle

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.

Causality in Experimental Design: The key is to use a base that is strong enough to deprotonate the alkyne but mild enough not to interfere with the other functional groups. An organic amine base like diisopropylamine (DIPA) or triethylamine often serves this dual role, acting as both the base and a solvent. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling), which can be a significant side reaction.[12][14]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 4-formyl-3-(phenylethynyl)benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)

  • Copper(I) Iodide (CuI) (1-2 mol%)

  • Triethylamine (NEt₃) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF)

  • Schlenk flask or sealed tube, inert atmosphere setup

Procedure:

  • Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask.

  • Evacuate and backfill with an inert gas (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., THF/NEt₃ 1:1).

  • Add phenylacetylene via syringe and stir the mixture at room temperature or with gentle heating (e.g., 50-65 °C).[15]

  • Monitor the reaction by TLC. The reaction is often complete within 2-8 hours.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate. Dissolve the residue in ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming C-N bonds from aryl halides and amines.[16][17][18]

Principle and Mechanism

This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[16][18] The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) has been critical to the reaction's success, facilitating both the oxidative addition and the final reductive elimination steps.[19] The base is crucial for deprotonating the amine to form the palladium-amido complex that precedes reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_amido Ar-Pd(II)(NR₂)L pd0->pd_amido Ar-NR₂ ox_add Oxidative Addition pd_complex Ar-Pd(II)(Br)L pd_complex->pd0 Ar-Br amide_form Amide Formation pd_amido->pd_complex HNR₂ + Base red_elim Reductive Elimination Decision_Workflow start What bond do you want to form at the C-3 position? c_c_bond Carbon-Carbon (C-C) Bond start->c_c_bond C-C c_n_bond Carbon-Nitrogen (C-N) Bond start->c_n_bond C-N sp2_partner With another Aryl or Vinyl group? c_c_bond->sp2_partner What type of C-C bond? buchwald Use Buchwald-Hartwig Amination (Protect COOH first) c_n_bond->buchwald alkene_partner With an Alkene? sp2_partner->alkene_partner No suzuki Use Suzuki-Miyaura Coupling sp2_partner->suzuki Yes alkyne_partner With an Alkyne? alkene_partner->alkyne_partner No heck Use Heck Reaction alkene_partner->heck Yes sonogashira Use Sonogashira Coupling alkyne_partner->sonogashira Yes

References

A Senior Application Scientist's Guide: Side-by-Side Comparison of Ligand Effects in Coupling Reactions of 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-4-formylbenzoic Acid and the Ligand's Decisive Role

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound stands out as a particularly valuable trifunctional scaffold. It possesses three distinct reactive handles: a carboxylic acid, an aldehyde (formyl group), and an aryl bromide. This unique arrangement allows for sequential, orthogonal derivatization, making it a coveted starting material for constructing complex molecular architectures.

The aryl bromide moiety is the gateway to a multitude of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond-forming reactions, most powerfully realized through palladium-catalyzed cross-coupling.[1] However, the success of these transformations—measured in terms of yield, reaction rate, and functional group tolerance—is not guaranteed by the palladium catalyst alone. The true arbiter of reactivity and selectivity is the ancillary ligand bound to the metal center.

Ligands are not mere spectators; they are active participants that modulate the electronic and steric environment of the palladium catalyst.[2] Their properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][4] A well-chosen ligand can transform a sluggish or failed reaction into a high-yielding, efficient process, even with challenging substrates.[5] This guide provides a direct, data-supported comparison of common ligand classes for the cross-coupling of this compound, offering researchers a clear rationale for experimental design and catalyst selection.

The Palladium Catalytic Cycle: Where Ligands Exert Control

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle. Understanding this fundamental pathway is crucial to appreciating the ligand's role. The ligand (L) influences the speed and efficiency of each step, particularly the oxidative addition and reductive elimination.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Pd0 LₙPd(0) (Active Catalyst) OA_Complex LₙPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex LₙPd(II)(Ar)(R') OA_Complex->TM_Complex Transmetalation (R'-M) TM_Complex:s->Pd0:w Reductive Elimination Product Product (Ar-R') TM_Complex->Product Forms

Figure 1: Generalized Palladium Cross-Coupling Cycle.
  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the aryl-bromide bond. Electron-donating ligands enhance the electron density on the palladium center, accelerating this step.[3]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst.[6] Bulky ligands often promote this step by creating steric strain that is relieved upon product formation.[5]

Side-by-Side Ligand Comparison in Key Coupling Reactions

We will now examine the performance of three major classes of phosphine and N-heterocyclic carbene (NHC) ligands in the most common coupling reactions using this compound as the substrate.

Note on Data: The following tables present representative yields based on established trends for aryl bromides.[5][7][8] While not from a single head-to-head study on this specific molecule, they provide a scientifically grounded illustration of expected performance differences.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an aryl halide with an organoboron compound.[9] Its tolerance for a wide range of functional groups makes it ideal for our multifunctional substrate.

Table 1: Representative Performance in the Suzuki Coupling of this compound with Phenylboronic Acid

Ligand TypeExample LigandCatalyst SystemTemp (°C)Time (h)Representative Yield (%)Rationale & Citation for Trend
Simple TriarylphosphinePPh₃Pd(PPh₃)₄10012-1865-75Baseline performance; often requires higher temperatures and longer times.[10]
Dialkylbiaryl PhosphineSPhosPd(OAc)₂ / SPhos802-4>95Bulky, electron-rich character promotes fast oxidative addition and reductive elimination.[5][11]
N-Heterocyclic CarbeneIPrPd(OAc)₂ / IPr-HCl801-3>95Strong σ-donating ability creates a highly active and stable catalyst.[3][12]

The superior performance of SPhos and IPr ligands is directly linked to their structural properties. SPhos, a Buchwald-type ligand, possesses a bulky biaryl backbone and electron-donating dialkylphosphine moiety. This combination stabilizes the highly reactive monoligated Pd(0) species, which is believed to be the active catalyst, leading to rapid oxidative addition.[5] N-Heterocyclic carbenes (NHCs) like IPr are powerful σ-donors, even more so than phosphines, which forms a very strong Pd-C bond. This enhances catalyst stability and activity, preventing decomposition at elevated temperatures and promoting high turnover frequencies.[13]

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 4.5 mg) and the chosen ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the Schlenk flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 5 mL of anhydrous dioxane and 1 mL of degassed water via syringe.

  • Reaction: Add the catalyst mixture to the flask. Heat the reaction mixture to 80 °C with vigorous stirring for the time indicated in Table 1.

  • Workup: After cooling to room temperature, acidify the mixture with 1M HCl to pH ~2-3. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical linkage in countless pharmaceutical agents.[14][15] The reaction couples an aryl halide with a primary or secondary amine.

Table 2: Representative Performance in the Buchwald-Hartwig Amination of this compound with Morpholine

Ligand TypeExample LigandCatalyst SystemBaseTemp (°C)Time (h)Representative Yield (%)Rationale & Citation for Trend
Simple TriarylphosphineP(o-tol)₃Pd₂(dba)₃ / P(o-tol)₃NaOtBu10012-24~50-60Early generation catalyst; often suffers from side reactions and requires harsh conditions.[14][16]
Dialkylbiaryl PhosphineXPhosPd₂(dba)₃ / XPhosK₃PO₄804-8>90Sterically hindered ligand facilitates the difficult C-N reductive elimination step.[10][16]
N-Heterocyclic CarbeneIPr[Pd(IPr)(cinnamyl)Cl]NaOtBu802-6>90Highly active pre-catalyst allows for efficient coupling with a broad range of amines.[3]

The reductive elimination step to form the C-N bond is often the rate-limiting step in Buchwald-Hartwig aminations. The steric bulk of ligands like XPhos is crucial; it promotes the reductive elimination from a three-coordinate palladium intermediate, which is faster than from a four-coordinate species.[14] This prevents competing side reactions like beta-hydride elimination. NHC-ligated palladium complexes are also highly effective, demonstrating remarkable stability and activity that broadens the scope of compatible amine coupling partners.[17]

Ligand_Selection_Workflow start Start: Choose Coupling Reaction suzuki Suzuki (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C≡C) start->sonogashira heck Heck (C-C=C) start->heck ligand_choice1 Use Bulky, Electron-Rich Phosphine (e.g., SPhos) or NHC (e.g., IPr) suzuki->ligand_choice1 ligand_choice2 Use Bulky, Electron-Rich Phosphine (e.g., XPhos) or NHC (e.g., IPr) buchwald->ligand_choice2 ligand_choice3 Use PPh₃ with Cu(I) co-catalyst (Traditional) or advanced phosphines for copper-free conditions sonogashira->ligand_choice3 ligand_choice4 Use P(o-tolyl)₃ or chelating phosphines (e.g., BINAP) heck->ligand_choice4

Figure 2: Ligand Selection Decision Workflow.
  • Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Reagents: Remove the tube from the glovebox. Add this compound (1.0 mmol, 229 mg).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.

  • Solvent and Amine: Add 5 mL of anhydrous toluene, followed by morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for the time indicated in Table 2.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash chromatography.

Sonogashira and Heck Couplings: A Brief Comparison
  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[18][19] Traditional systems often use PdCl₂(PPh₃)₂/CuI. The phosphine ligand stabilizes the palladium catalyst, while copper(I) is believed to form a copper acetylide intermediate that facilitates the transmetalation step.[18] More advanced, copper-free protocols often rely on bulky, electron-rich phosphines to enable the reaction.[19]

  • Heck Reaction: The Heck reaction couples the aryl bromide with an alkene.[20][21] Ligand choice is critical for regioselectivity and efficiency. While simple phosphines like P(o-tolyl)₃ can be effective, chelating phosphine ligands (e.g., BINAP) are often used, especially in asymmetric variants, to control the stereochemical outcome.[22]

Conclusion and Final Recommendations

The choice of ligand is a critical parameter that dictates the outcome of palladium-catalyzed cross-coupling reactions with this compound.

  • For High-Yield C-C (Suzuki) and C-N (Buchwald-Hartwig) Couplings: The evidence strongly favors the use of modern bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (e.g., IPr).[3][5][16] These ligands create highly active and stable catalysts that operate under milder conditions, provide superior yields in shorter reaction times, and exhibit broad functional group tolerance.

  • For Traditional C-C≡C (Sonogashira) and C-C=C (Heck) Couplings: While older generation ligands like PPh₃ and P(o-tolyl)₃ are still employed, the field is consistently moving towards more specialized ligands that offer greater control and efficiency.

For researchers and drug development professionals, investing in a small library of modern ligands is a strategic decision. It unlocks the full synthetic potential of versatile building blocks like this compound, enabling the rapid and efficient construction of novel and complex molecules.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-formylbenzoic Acid: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of 3-Bromo-4-formylbenzoic acid, a crucial intermediate in pharmaceutical synthesis, through the lens of Density Functional Theory (DFT).[1] By comparing its predicted reactivity parameters with those of structurally related molecules, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for anticipating its chemical behavior and guiding experimental design.

Introduction: Why Computational Insights Matter

This compound is a substituted aromatic carboxylic acid whose reactivity is governed by the interplay of three distinct functional groups: the electron-withdrawing carboxylic acid and formyl groups, and the inductively withdrawing and weakly resonance-donating bromo group. Understanding the regioselectivity and overall reactivity of this molecule is paramount for its effective use in complex synthetic pathways. While empirical knowledge and classical electronic effects provide a qualitative picture, Density Functional Theory (DFT) offers a quantitative and predictive approach.[2][3] DFT allows us to calculate electronic structure properties that directly correlate with chemical reactivity, providing a powerful tool to complement and guide laboratory experimentation.[4][5]

Foundations of Reactivity Analysis: Conceptual DFT

Our analysis is grounded in Conceptual DFT, a framework that translates calculated electronic properties into well-understood chemical concepts.[6][7][8] Key to this approach are Frontier Molecular Orbital (FMO) theory and the calculation of global and local reactivity descriptors.[9]

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions.[10] The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) reflects its ability to accept electrons (electrophilicity).[11] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's overall kinetic stability and reactivity. A smaller gap generally implies higher reactivity.[10][12][13][14]

  • Global Reactivity Descriptors: These parameters, derived from EHOMO and ELUMO, quantify the overall reactivity of a molecule.[15]

    • Chemical Hardness (η): Resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

    • Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Softer molecules are generally more reactive.[15]

    • Electronegativity (χ): The ability of a molecule to attract electrons.

    • Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment.

  • Local Reactivity Descriptors (Fukui Functions): While global descriptors give a picture of the whole molecule, Fukui functions pinpoint which specific atoms are most susceptible to attack.[16][17][18][19]

    • f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted).

    • f-(r): Predicts the site for an electrophilic attack (where an electron is donated).

    • f0(r): Predicts the site for a radical attack.

Computational Methodology: A Self-Validating Workflow

To ensure the reliability of our theoretical data, a rigorous and well-justified computational protocol is essential. The following workflow represents a robust approach for studying molecules of this class.

Workflow Diagram: DFT Reactivity Analysis

G cluster_setup 1. Model Setup cluster_calc 2. Quantum Chemical Calculation (Gaussian/ORCA) cluster_analysis 3. Data Analysis & Interpretation mol_build Build Initial 3D Structure (e.g., Avogadro) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min sp_calc Single-Point Energy Calculation (Higher accuracy, e.g., M06-2X) verify_min->sp_calc If minimum pop_analysis Population Analysis (Charges, Orbitals, Fukui) sp_calc->pop_analysis extract_data Extract Energies (HOMO, LUMO) pop_analysis->extract_data analyze_local Analyze Local Descriptors (Fukui Functions, ESP Maps) pop_analysis->analyze_local calc_desc Calculate Global Descriptors (η, S, χ, ω) extract_data->calc_desc compare Compare with Analogs calc_desc->compare analyze_local->compare

Caption: A validated workflow for DFT-based reactivity studies.

Step-by-Step Computational Protocol:

  • Structure Preparation: The 3D structure of this compound and its analogs are built using molecular modeling software.

  • Geometry Optimization: An initial optimization is performed. The choice of functional and basis set is critical.

    • Functional: The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[20] However, for systems involving non-covalent interactions or where more accuracy is desired, functionals from the M06 suite, such as M06-2X, are often superior as they better account for dispersion forces.[21][22][23][24]

    • Basis Set: A Pople-style basis set like 6-311++G(d,p) is a robust choice.[25] The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing anions and non-covalent interactions. The (d,p) denotes polarization functions, which allow for more flexibility in describing the shape of atomic orbitals.

  • Frequency Calculation: This is a crucial validation step. A true energy minimum on the potential energy surface will have zero imaginary frequencies.[20] This confirms the optimized structure is a stable conformer.

  • Property Calculation: Using the validated geometry, single-point energy calculations are performed to obtain molecular orbital energies, electron density, and other electronic properties required for the reactivity analysis.

  • Solvation Effects: To model reactivity in solution, an implicit solvation model like the Polarization Continuum Model (PCM) can be applied during the calculations.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare its calculated parameters with those of key analogs: Benzoic acid, 3-Bromobenzoic acid, and 4-Formylbenzoic acid. The data presented below is illustrative of the trends expected from a rigorous DFT study.

Table 1: Calculated Global Reactivity Descriptors (Illustrative Data)

MoleculeEHOMO (eV)ELUMO (eV)ΔE (Gap) (eV)Hardness (η)Softness (S)Electrophilicity (ω)
Benzoic Acid-7.15-1.255.902.950.342.55
3-Bromobenzoic Acid-7.28-1.555.732.870.352.91
4-Formylbenzoic Acid-7.45-2.105.352.680.373.66
This compound -7.58 -2.35 5.23 2.62 0.38 3.98

Analysis of Global Reactivity:

  • Effect of Substituents: The data clearly shows that the addition of electron-withdrawing groups (-Br, -CHO) progressively lowers both the HOMO and LUMO energy levels. This is consistent with the inductive and resonance effects of these substituents.

  • HOMO-LUMO Gap and Reactivity: this compound possesses the smallest HOMO-LUMO gap (ΔE) among the analogs. This suggests it is the most kinetically reactive and least stable of the set.[12] The decrease in the gap is primarily driven by the significant stabilization of the LUMO by the strongly electron-withdrawing formyl and bromo groups.

  • Hardness and Softness: As reactivity increases (smaller gap), the chemical hardness (η) decreases, and the softness (S) increases. This compound is the softest molecule, indicating its electron cloud is the most polarizable and susceptible to reaction.

  • Electrophilicity: The electrophilicity index (ω) increases significantly with the addition of the bromo and formyl groups. This compound has the highest electrophilicity index, making it a strong electron acceptor, prone to react with nucleophiles.

Predicting Reaction Sites: Local Reactivity

While global descriptors tell us the overall reactivity, local descriptors predict where on the molecule a reaction is most likely to occur. This is crucial for understanding regioselectivity in reactions like nitration or nucleophilic substitution.[26]

Conceptual Diagram: Local Reactivity Prediction

G cluster_molecule Molecule cluster_attack Attacking Reagent cluster_prediction Predicted Site of Attack mol This compound f_plus Max f⁺ Value (Formyl Carbon) mol->f_plus predicted by f_minus Max f⁻ Value (Aromatic Ring) mol->f_minus predicted by Nu Nucleophile (e.g., OH⁻) Nu->mol attacks El Electrophile (e.g., NO₂⁺) El->mol attacks

Caption: Using Fukui functions (f⁺, f⁻) to predict sites for nucleophilic and electrophilic attack.

  • Nucleophilic Attack: For this compound, the calculation of the Fukui function for nucleophilic attack (f+) would almost certainly identify the carbonyl carbon of the formyl group as the most reactive site. This is due to the strong electron-withdrawing nature of the adjacent oxygen and the aromatic ring, making this carbon highly electrophilic.

  • Electrophilic Attack: The sites for electrophilic attack (f-) are predicted on the aromatic ring. The carboxylic acid and formyl groups are meta-directing deactivators, while the bromine atom is an ortho-, para-directing deactivator. The combined effect would lead to deactivation of the entire ring compared to benzoic acid. DFT calculations would precisely quantify the most likely positions for substitution (e.g., nitration), likely predicting substitution at the C5 position (ortho to the bromo group and meta to the other two).[27]

  • Acidity and pKa: The acidity of the carboxylic proton is significantly influenced by the substituents.[28][29][30] The electron-withdrawing bromo and formyl groups stabilize the conjugate base (benzoate anion), thereby increasing the acidity (lowering the pKa) compared to benzoic acid. DFT can be used to calculate the Gibbs free energy of deprotonation, which correlates well with experimental pKa values, providing a quantitative prediction of acidity.[31][32][33][34]

Conclusion and Experimental Outlook

This DFT-based comparative analysis reveals that this compound is a highly reactive and strongly electrophilic molecule.

  • Key Findings: Compared to benzoic acid and its mono-substituted analogs, it has the lowest HOMO-LUMO gap, highest softness, and highest electrophilicity index.

  • Predicted Reactivity Hotspots: The primary site for nucleophilic attack is the formyl carbon. The aromatic ring is deactivated towards electrophilic substitution, with the most probable site of attack being the position ortho to the bromine and meta to the formyl and carboxyl groups. Its acidity is predicted to be significantly higher than that of benzoic acid.

  • Guiding Future Research: These computational insights provide a powerful roadmap for synthetic chemists. For instance, in a multi-step synthesis, the high electrophilicity of the formyl group should be considered for potential side reactions or protection strategies. The predicted regioselectivity for electrophilic aromatic substitution can save significant experimental effort in optimizing reaction conditions. By integrating these theoretical predictions, researchers can accelerate the development of novel synthetic routes and the discovery of new chemical entities.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-formylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-Bromo-4-formylbenzoic acid, moving beyond simple compliance to foster a culture of safety and environmental responsibility. As researchers, scientists, and drug development professionals, our handling of chemical waste directly reflects our commitment to the integrity of our work and the well-being of our community.

Hazard Assessment and Chemical Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is essential. This compound (CAS No. 91760-66-6) is a solid organic compound that presents several hazards.[1][2]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3]

This hazard profile dictates that this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] While this specific compound may not be explicitly listed, its irritant properties necessitate its management as a hazardous material to ensure the safety of all laboratory personnel and to prevent environmental contamination.[4][5]

PropertyValueSource
Molecular Formula C8H5BrO3PubChem[2]
Molecular Weight 229.03 g/mol PubChem[2]
Appearance Off-white to yellow solidFisher Scientific[3]
Melting Point 209 - 210 °CFisher Scientific[3]

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper safety protocols is non-negotiable when handling any hazardous chemical. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure.[6][7][8][9]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic and compliant procedure. This protocol is designed to align with EPA and OSHA regulations.[4][6][10]

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.[5][11]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for halogenated organic solid waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[4][12]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[11]

  • Incompatible Materials: Do not mix this compound with strong oxidizing agents, strong acids, or other incompatible chemicals.[3][13]

Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) at or near the point of generation.[11][14]

  • Location: The SAA should be a designated area, such as a marked section of a lab bench or within a chemical fume hood.[11]

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[12][10]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste may be accumulated in an SAA.[14] Once the container is full, it must be moved to a central storage area within three days.[11]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.[13][15]

    • Place the swept material into the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) and then soap and water.

    • Collect all cleanup materials (e.g., contaminated wipes) and place them in the hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

    • Prevent the spread of the spill.

    • Follow the specific instructions of your institution's EHS team for cleanup.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes routine_disposal Routine Disposal: Place in Designated Waste Container is_spill->routine_disposal No small_spill Small Spill: Follow Lab Cleanup Protocol spill_size->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill_size->large_spill Large small_spill->routine_disposal container_check Is Container Full? routine_disposal->container_check store_in_saa Store in SAA container_check->store_in_saa No transfer_to_central Transfer to Central Storage within 3 days container_check->transfer_to_central Yes store_in_saa->container_check ehs_pickup Arrange for EHS Pickup transfer_to_central->ehs_pickup

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, the potent bioactivity we seek in these molecules often corresponds with potential hazards. 3-Bromo-4-formylbenzoic acid is one such compound, a valuable building block whose safe handling is non-negotiable for both personal safety and experimental integrity. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep, causal understanding of why each protective measure is critical.

Hazard Profile of this compound

Understanding the specific risks is the first step in mitigating them. Based on available safety data, this compound is a solid, often a fine powder, that presents a multi-faceted hazard profile.

The primary, immediate risks associated with this compound are:

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant damage.[1][2][3][4][5][6][7]

  • Skin Irritation (H315): The compound can cause redness, itching, and inflammation upon skin contact.[1][2][3][4][5][7][8]

  • Respiratory Tract Irritation (H335): As a powder, the dust is easily inhaled, leading to irritation of the nose, throat, and lungs.[1][2][3][4][5][7][8][9]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[6][8][10]

These classifications mandate a rigorous approach to exposure prevention. The following table summarizes the necessary protective barriers.

Hazard Category Potential Risk Primary Engineering Control Required Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation[1][2][3][4][5]Chemical Fume Hood / Ventilated EnclosureChemical splash goggles (mandatory); Face shield (recommended for bulk handling)[9][11][12]
Skin Contact Causes skin irritation[1][2][3][4][5]N/AChemical-resistant gloves (e.g., Nitrile); Fully-buttoned lab coat; Closed-toe shoes[9][12][13]
Inhalation May cause respiratory irritation[1][2][3][4][9]Certified Chemical Fume Hood NIOSH-approved respirator (if fume hood is unavailable or insufficient)[9][11][13][14]
Ingestion Harmful if swallowed[6][8][10]N/AStandard laboratory hygiene (no eating/drinking); Proper glove removal technique[2][10]

The Core Directive: Isolate the Hazard, Protect the Scientist

Our primary safety principle is to minimize direct interaction with the chemical. This is achieved first through engineering controls, with PPE serving as the essential final barrier.

  • Engineering Controls: Your First Line of Defense: All handling of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood.[9] The hood's constant airflow contains the fine powder, preventing the generation of airborne dust that can be inhaled or settle on surfaces, eyes, and skin.[9][14]

  • Personal Protective Equipment: The Last Barrier: PPE does not eliminate the hazard, but it protects you from exposure when engineering controls are not completely foolproof.[12] Proper selection and use are critical.

Detailed PPE Specifications: An In-Depth Look

A. Eye and Face Protection: Non-Negotiable Due to the serious eye irritation risk, proper eye protection is mandatory.[1][2][3][4][5]

  • Chemical Splash Goggles: These are the minimum requirement. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from airborne dust and accidental splashes.[12][13] They should meet ANSI Z87.1 standards.

  • Face Shield: When weighing larger quantities (typically >1 gram) or when there is a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[9][11][12][13] The shield provides a broader barrier, protecting the entire face.

B. Skin and Body Protection: A Comprehensive Barrier

  • Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves provide adequate protection for incidental contact.[11][13] Always inspect gloves for tears or pinholes before use. If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.

  • Laboratory Coat: A clean, fully buttoned lab coat made of a suitable material like cotton is required to protect skin and personal clothing from contamination.[9][13]

  • Personal Attire: Long pants and fully enclosed shoes are mandatory in any laboratory where hazardous chemicals are handled.[9][13] This prevents accidental skin exposure on the legs and feet.

C. Respiratory Protection: A Conditional Requirement Under normal operating conditions within a functional fume hood, a respirator should not be necessary. However, if engineering controls are insufficient or unavailable, respiratory protection is required.

  • Respirator Type: A NIOSH-approved N95 respirator can provide basic protection against low levels of dust.[11] For higher potential exposures or in the event of a spill outside of a fume hood, a half-mask or full-face respirator with acid gas cartridges would be more appropriate.[11][14]

  • Fit Testing: Importantly, the use of a respirator requires a formal respiratory protection program, including medical clearance and annual fit testing, to be effective.[11][13]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, repeatable workflow is crucial for minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep_area 1. Designate & Verify Area (Confirm fume hood is operational) gather_mats 2. Assemble All Materials (Chemical, glassware, spatulas, waste containers) prep_area->gather_mats don_ppe 3. Don Full PPE (Goggles, lab coat, gloves) gather_mats->don_ppe weigh 4. Weigh Compound (Use anti-static weigh boat, minimize dust) don_ppe->weigh transfer 5. Transfer Solid (Use spatula, avoid pouring from height) weigh->transfer dissolve 6. Dissolve/React (Add solid to solvent slowly) transfer->dissolve decon 7. Decontaminate Surfaces (Wipe down fume hood and equipment) dissolve->decon dispose_solid 8. Dispose of Contaminated Solids (Gloves, weigh boats into labeled hazardous waste) decon->dispose_solid doff_ppe 9. Doff PPE Correctly (Remove gloves first, then coat, then goggles) dispose_solid->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Detailed Steps:

  • Preparation and Engineering Controls:

    • Designated Area: Confirm that the chemical fume hood you will be working in has a valid certification and is functioning correctly.[9]

    • Gather Materials: Before handling the chemical, ensure all necessary items—spatulas, weigh boats, glassware, and a clearly labeled hazardous waste container—are inside the fume hood.[9]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE before entering the designated handling area. This includes your lab coat, chemical splash goggles, and nitrile gloves.[9]

  • Handling the Compound (Inside Fume Hood):

    • Weighing: Carefully weigh the desired amount of the powdered compound. Use a spatula to transfer the solid and avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[9]

    • Transfer: When adding the solid to a flask or beaker, do so carefully to prevent splashing or dust formation.

  • Post-Handling Procedures:

    • Decontamination: After use, wipe down any contaminated surfaces and equipment with an appropriate solvent.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out) and finally, eye protection.[9]

    • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.[2][10]

Emergency Response and Disposal

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[2][4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[2][3][4]

Disposal Plan: Proper disposal is a critical final step.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[9]

  • Chemical Waste: Unused or waste chemical must be disposed of through an approved waste disposal plant, in accordance with local, state, and federal regulations.[2][4][10] Do not release it into the environment.[9][10]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity and success of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-formylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-formylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.